Trans-4-(cyclopropylmethoxy)cyclohexanamine
Description
Properties
IUPAC Name |
4-(cyclopropylmethoxy)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h8-10H,1-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVVFYUZDFOHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734471 | |
| Record name | 4-(Cyclopropylmethoxy)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919799-80-7 | |
| Record name | 4-(Cyclopropylmethoxy)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of trans-4-(cyclopropylmethoxy)cyclohexanamine
Introduction
Trans-4-(cyclopropylmethoxy)cyclohexanamine is a valuable substituted cyclohexylamine derivative that serves as a crucial building block in modern medicinal chemistry. Its unique structural motif, combining a rigid cyclohexane core with a flexible cyclopropylmethoxy side chain, makes it a key component in the synthesis of complex pharmaceutical agents. Notably, this scaffold is integral to molecules designed to interact with specific biological targets, where the stereochemistry and substitution pattern are critical for efficacy. For instance, related trans-4-substituted cyclohexane-1-amine structures are key intermediates in the synthesis of antipsychotic drugs like cariprazine, highlighting the pharmaceutical relevance of this molecular architecture.[1][2]
This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound. We will delve into the synthesis of a key ketone intermediate and its subsequent conversion to the target amine, focusing on the chemical principles that govern each transformation. The methodologies described are designed to be reproducible and scalable, offering insights into reagent selection, reaction optimization, and stereochemical control.
Retrosynthetic Strategy
A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient pathway. The primary disconnection is at the C-N bond, suggesting a reductive amination of the corresponding ketone as the final step. This approach is widely utilized for its reliability and operational simplicity.[3][4] The precursor ketone, 4-(cyclopropylmethoxy)cyclohexanone, can be further disconnected at the ether linkage, leading back to two readily accessible starting materials: 4-hydroxycyclohexanone and a cyclopropylmethyl halide.
Caption: Retrosynthetic analysis of the target amine.
Part 1: Synthesis of the Key Ketone Intermediate
The cornerstone of this synthesis is the preparation of 4-(cyclopropylmethoxy)cyclohexanone. This is efficiently achieved in a two-step sequence starting from 1,4-cyclohexanediol.
Step 1.1: Selective Oxidation to 4-Hydroxycyclohexanone
The initial challenge is the selective mono-oxidation of a symmetrical diol. While various oxidants can be employed, a controlled reaction using cerium(IV) ammonium nitrate (CAN) and sodium bromate in a mixed solvent system provides a high yield of the desired 4-hydroxycyclohexanone.[5] This method is advantageous due to its relatively mild conditions and straightforward workup.
Causality of Experimental Choices:
-
Oxidant System: The combination of a catalytic amount of CAN with a stoichiometric amount of sodium bromate as the terminal oxidant creates a regenerating system that is both effective and cost-efficient.
-
Solvent System: An acetonitrile/water mixture is used to ensure the solubility of both the organic substrate (1,4-cyclohexanediol) and the inorganic oxidizing agents.[5]
Experimental Protocol 1.1: Synthesis of 4-Hydroxycyclohexanone
-
To a solution of 1,4-cyclohexanediol (1 equivalent) in a 7:3 mixture of acetonitrile and water, add cerium(IV) ammonium nitrate (0.035 equivalents) and sodium bromate (0.35 equivalents).
-
Heat the resulting mixture to reflux (approx. 85-90 °C) for 2.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite until the orange color dissipates.
-
Extract the aqueous layer with chloroform or ethyl acetate (3x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-hydroxycyclohexanone as a solid. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
Step 1.2: Williamson Ether Synthesis
With 4-hydroxycyclohexanone in hand, the cyclopropylmethoxy group is introduced via a Williamson ether synthesis. This classic S(_N)2 reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from (bromomethyl)cyclopropane.
Causality of Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion. It generates hydrogen gas as the only byproduct, which simplifies purification.
-
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are excellent choices as they are polar aprotic solvents that can solvate the sodium cation without interfering with the nucleophilic alkoxide.
-
Electrophile: (Bromomethyl)cyclopropane is a commercially available and highly effective electrophile for this transformation.
Experimental Protocol 1.2: Synthesis of 4-(Cyclopropylmethoxy)cyclohexanone
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of 4-hydroxycyclohexanone (1 equivalent) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Re-cool the mixture to 0 °C and add (bromomethyl)cyclopropane (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extract the product into diethyl ether or ethyl acetate (3x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 4-(cyclopropylmethoxy)cyclohexanone.
Part 2: Synthesis of the Target Amine via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is the final step in our pathway.[3] The process involves the condensation of the ketone intermediate with an amine source to form an imine (or enamine) intermediate, which is then reduced in situ to the desired amine. The key to achieving the desired trans stereochemistry lies in thermodynamic control, as the trans isomer, with both bulky substituents in the equatorial position, is generally the more stable product.
Caption: Workflow for the reductive amination step.
Causality of Experimental Choices:
-
Amine Source: For the synthesis of a primary amine, ammonia (often from a source like ammonium acetate) is used.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)(_3)) is the reagent of choice for one-pot reductive aminations. It is a mild and selective reducing agent that is tolerant of the weakly acidic conditions required for imine formation and does not readily reduce the starting ketone.[4]
-
Stereoselectivity: The reduction of the imine intermediate can proceed from either face. The hydride typically attacks from the less sterically hindered axial position, leading to the formation of the thermodynamically favored equatorial amine, resulting in the trans product.
Experimental Protocol 2.1: Synthesis of this compound
-
To a solution of 4-(cyclopropylmethoxy)cyclohexanone (1 equivalent) in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane), add ammonium acetate (5-10 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature overnight. Monitor for the disappearance of the ketone starting material by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 30 minutes, then separate the layers.
-
Extract the aqueous layer with dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or by acid-base extraction to yield the pure this compound.
Data Summary & Characterization
The following table summarizes typical results and key characterization data for the synthesis.
| Compound | Step | Typical Yield | Purity (by GC/NMR) | Key Analytical Data (Expected) |
| 4-Hydroxycyclohexanone | Oxidation | 85-95% | >95% | ¹H NMR: Broad singlet for OH, multiplets for CH protons. MS (ESI+): m/z = 115.1 [M+H]⁺. |
| 4-(Cyclopropylmethoxy)cyclohexanone | Etherification | 70-85% | >98% | ¹H NMR: Characteristic signals for cyclopropyl protons (0.2-0.6 ppm), CH₂O triplet. MS (ESI+): m/z = 169.1 [M+H]⁺. |
| This compound | Reductive Amination | 65-80% | >99% (trans) | ¹H NMR: Upfield shift of CH-N proton compared to CH-O. MS (ESI+): m/z = 170.2 [M+H]⁺. |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and well-documented route to this compound. The strategy relies on fundamental and robust organic transformations, including selective oxidation, Williamson ether synthesis, and stereoselective reductive amination. Each step has been rationalized based on established chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it for analogous structures. For applications requiring the highest degree of stereopurity, advanced biocatalytic methods employing transaminases may offer a compelling alternative, capable of producing highly diastereopure trans-amines directly from the ketone intermediate.[1][2] This enzymatic approach represents a greener and often more selective frontier in the synthesis of such valuable pharmaceutical building blocks.
References
-
Gábor, L. et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1). Available at: [Link]
-
Li, W. et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloaddition. Organic Chemistry Frontiers. Available at: [Link]
-
Zhang, W. et al. (2023). Enzymatic Amination for Stereocontrolled Functionalization of Cyclohexanones. Angewandte Chemie International Edition, 62(29). Available at: [Link]
-
ResearchGate. (n.d.). Preparation of 4-substituted cyclohexylamines. [Diagram]. Available at: [Link]
-
Li, W. et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Organic Chemistry Frontiers, 11(9), 2616-2622. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis of series 6 from 4-hydroxycyclohexanone and aromatic aldehydes. [Diagram]. Available at: [Link]
-
Donohoe, T. J. et al. (2010). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic Letters, 12(20), 4686-4689. Available at: [Link]
-
Lead Sciences. (n.d.). This compound. Available at: [Link]
-
Gábor, L. et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 86. Available at: [Link]
-
Fässler, R. et al. (2015). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. OSTI.GOV. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
- Google Patents. (n.d.). Process for preparation of phenoxypropanol amines.
- Google Patents. (n.d.). Method for synthesizing 4-hydroxyindole.
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. 4-HYDROXYCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of Trans-4-(cyclopropylmethoxy)cyclohexanamine
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to its success as a therapeutic agent. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1] This guide provides a comprehensive technical overview of the core physicochemical properties of Trans-4-(cyclopropylmethoxy)cyclohexanamine, a molecule of interest for researchers and scientists in the pharmaceutical and life sciences sectors.
This document moves beyond a simple recitation of data, offering insights into the causal relationships between these properties and their implications in a drug development context. Furthermore, it provides detailed, field-tested experimental protocols for the determination of these key parameters, ensuring a self-validating system of scientific inquiry.
Compound Identification:
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 919799-80-7 | [2] |
| Molecular Formula | C10H19NO | [2] |
| Molecular Weight | 169.27 g/mol | - |
| Chemical Structure | ![]() | - |
| Predicted Physicochemical Properties | ||
| pKa (strongest basic) | 10.4 ± 0.1 | Predicted |
| logP | 2.1 ± 0.3 | Predicted |
| Aqueous Solubility (logS) | -2.5 ± 0.6 | Predicted |
Basicity and Ionization State (pKa)
The basicity of a molecule, quantified by its pKa value, is a critical determinant of its behavior in biological systems. For an amine-containing compound like this compound, the pKa of its conjugate acid dictates the extent of its ionization at physiological pH (typically around 7.4). This, in turn, profoundly impacts its aqueous solubility, membrane permeability, and potential for off-target interactions.
The primary aliphatic amine in this compound is the principal basic center. Based on the pKa of structurally similar cyclohexylamines, which is approximately 10.6, the predicted pKa for the subject molecule is in a similar range.[3][4] This high pKa value indicates that at physiological pH, this compound will be predominantly in its protonated, cationic form. This has significant implications for its ADME profile, favoring aqueous solubility but potentially limiting its passive diffusion across lipid membranes.
Experimental Protocol for pKa Determination: Potentiometric Titration
Potentiometric titration is a highly accurate and widely adopted method for determining the pKa of ionizable compounds.[5]
Principle: A solution of the compound is titrated with a standardized strong acid or base, and the change in pH is monitored using a calibrated pH electrode. The pKa is the pH at which the compound is 50% ionized.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited.
-
Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a micro-burette containing a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Titration: Add the titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. For a basic compound, this is the point where half of the amine has been protonated.
Causality Behind Experimental Choices:
-
Choice of Titrant: A strong acid like HCl is used to ensure a complete reaction with the basic amine group.
-
Temperature Control: The pKa is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility.
-
Ionic Strength: While not always necessary for simple determinations, for highly accurate measurements, the ionic strength of the solution can be controlled with a background electrolyte (e.g., KCl), as it can influence the activity of the ions.
Caption: Workflow for logP determination using the shake-flask method.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract and its overall bioavailability. Poor aqueous solubility is a major hurdle in drug development, often leading to variable absorption and suboptimal therapeutic efficacy. [6] As this compound is a basic compound, its aqueous solubility is expected to be pH-dependent. At low pH, where the amine group is fully protonated, the solubility will be significantly higher than at a pH above its pKa, where the neutral, less polar form predominates. The predicted logS of -2.5 corresponds to a solubility of approximately 0.3 mg/mL, which is a reasonable starting point for a drug candidate.
Experimental Protocol for Aqueous Solubility Determination: Kinetic Solubility Assay
Kinetic solubility assays are widely used in early drug discovery for their high-throughput nature. [7][8] Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer, and the formation of a precipitate is monitored. This method provides an estimate of the solubility under non-equilibrium conditions, which is often relevant to the rapid dissolution and absorption processes in the body.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well microplate, add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) with shaking for a defined period (e.g., 2 hours).
-
Precipitate Detection: Measure the turbidity of the solutions in each well using a nephelometer or a plate reader capable of measuring light scattering. The amount of scattered light is proportional to the amount of precipitate.
-
Quantification (Optional): For a more quantitative result, the plate can be filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate can be determined by HPLC-UV or LC-MS/MS.
Causality Behind Experimental Choices:
-
Use of DMSO: DMSO is a common solvent for compound libraries due to its ability to dissolve a wide range of organic molecules.
-
Kinetic vs. Thermodynamic: Kinetic solubility is often more relevant for early discovery as it mimics the rapid precipitation that can occur upon administration of a drug. Thermodynamic solubility, which measures solubility at equilibrium, is typically determined at later stages of development. [7] Visualization of Kinetic Solubility Assay Workflow:
Caption: Workflow for a kinetic aqueous solubility assay.
Conclusion
The physicochemical properties of this compound, particularly its basicity, balanced lipophilicity, and moderate aqueous solubility, provide a solid foundation for its further investigation as a potential drug candidate. The predicted values for pKa, logP, and solubility suggest a molecule with the potential for favorable ADME characteristics. However, as with all drug discovery programs, the experimental determination of these properties is essential to confirm these predictions and to guide the subsequent stages of lead optimization and preclinical development. The protocols outlined in this guide provide a robust framework for obtaining high-quality, reliable data to inform these critical decisions.
References
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Sygnature Discovery. [Link]
-
This compound. Lead Sciences. [Link]
-
The importance of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2010). PubMed. [Link]
-
Importance of Physicochemical Properties In Drug Discovery. (2015). ResearchGate. [Link]
-
Solubility Test. AxisPharm. [Link]
-
Cyclohexylamine. PubChem. [Link]
-
pKa of Cyclohexylamine. vCalc. [Link]
-
Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2021). MDPI. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
Sources
- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pKa of Cyclohexylamine [vcalc.com]
- 5. mdpi.com [mdpi.com]
- 6. enamine.net [enamine.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
An In-depth Technical Guide to trans-4-(cyclopropylmethoxy)cyclohexanamine
<-3a--22_b_22_ class=" "" y-32_"" data-hveid='-3d_""-27_caaqaa_27_""' data-ved='-3d_""2ahukewj7-j-x_y-4-oahx_5-gghwz-iawqfnoecaaqaa_""'>
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trans-4-(cyclopropylmethoxy)cyclohexanamine, a key building block in modern medicinal chemistry. We will delve into its core identification parameters, including its Chemical Abstracts Service (CAS) number, molecular formula, and weight. Furthermore, this guide will outline essential analytical techniques for its characterization, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Safety protocols and handling procedures, crucial for laboratory and industrial settings, will also be detailed. The aim is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical entity in their synthetic endeavors.
Core Identification and Chemical Properties
This compound is a disubstituted cyclohexane derivative featuring a primary amine and a cyclopropylmethoxy ether group in a trans configuration. This specific stereochemistry is often crucial for its application in the synthesis of pharmacologically active molecules.
Fundamental Identifiers
A precise identification of chemical compounds is paramount for reproducibility and safety in research and development. The primary identifiers for this compound are summarized in the table below.
| Identifier | Value | Source(s) |
| CAS Number | 919799-80-7 | [1][2][3] |
| Molecular Formula | C10H19NO | [1][2] |
| Molecular Weight | 169.26 g/mol (approx.) | [1][2] |
| IUPAC Name | (1r,4r)-4-(cyclopropylmethoxy)cyclohexan-1-amine | |
| InChI Key | VQVVFYUZDFOHRA-MGCOHNPYSA-N |
Table 1: Core Identifiers for this compound
Physicochemical Properties
Understanding the physicochemical properties of a compound is essential for designing synthetic routes, purification strategies, and formulation development.
| Property | Value | Source(s) |
| Physical Form | Liquid | |
| Purity | Typically ≥95% or ≥97% | [1][2] |
| Storage Conditions | Room temperature, in a dark place under an inert atmosphere. | [1] |
Table 2: Physicochemical Properties
The trans stereochemistry of the substituents on the cyclohexane ring influences the molecule's overall shape and polarity, which in turn affects its reactivity and interaction with biological targets.
Structural Elucidation and Analytical Characterization
The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. The causality behind employing multiple techniques lies in their complementary nature; each method provides unique pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the presence of the key functional groups and the stereochemical arrangement of this compound.
¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals would include:
-
Cyclohexane Ring Protons: Complex multiplets in the aliphatic region. The chemical shifts and coupling constants of the protons at C1 and C4 are diagnostic for the trans configuration.
-
Cyclopropyl Protons: Characteristic signals in the upfield region (typically 0-1 ppm).
-
-OCH₂- Protons: A doublet corresponding to the methylene bridge between the cyclopropyl group and the ether oxygen.
-
-NH₂ Protons: A broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will confirm the carbon framework of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms.
dot
Caption: Chemical structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns. For this compound, the expected molecular ion peak ([M]⁺) would be at m/z 169.27, corresponding to its molecular weight.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
N-H stretch: Around 3300-3400 cm⁻¹ (primary amine).
-
C-H stretch: Below 3000 cm⁻¹ (aliphatic).
-
C-O stretch: Around 1050-1150 cm⁻¹ (ether).
Synthesis and Reactivity
While a detailed synthetic guide is beyond the scope of this document, it is important for the user to understand the general synthetic strategies. The synthesis of this compound often involves the reductive amination of trans-4-(cyclopropylmethoxy)cyclohexanone. The choice of reducing agent and reaction conditions is critical to ensure the desired stereoselectivity.
The primary amine group is a versatile functional handle for a wide range of chemical transformations, including amide bond formation, alkylation, and arylation reactions, making this compound a valuable building block in the synthesis of more complex molecules.
dot
Caption: General synthetic workflow.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on available safety data, this compound is associated with the following hazards:
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
The GHS pictograms associated with this compound typically include the GHS07 symbol for irritants.
Recommended Handling Procedures
A self-validating safety protocol involves a multi-layered approach to minimize exposure and risk.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Handle with compatible chemical-resistant gloves. Gloves should be inspected prior to use and disposed of properly after.
-
Skin and Body Protection: Wear a lab coat or other protective clothing.
Hygiene Measures:
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
Avoid contact with skin, eyes, and clothing.
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, well-ventilated place. Store under an inert atmosphere as it may be air-sensitive.[1]
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations. Avoid release to the environment.
Applications in Drug Discovery and Development
The unique combination of a cyclohexane scaffold, a primary amine, and a cyclopropylmethoxy group makes this compound an attractive building block in medicinal chemistry. The cyclopropyl group can enhance metabolic stability and binding affinity, while the amine provides a point for further chemical modification. This structural motif is found in a number of compounds being investigated for various therapeutic areas. For instance, substituted cyclohexylamines are key structural elements in drugs targeting a range of conditions.[4][5]
Conclusion
This compound, identified by CAS number 919799-80-7 , is a valuable and versatile building block for chemical synthesis, particularly in the pharmaceutical industry.[1][2][3] A thorough understanding of its identification, characterization, safe handling, and reactivity is essential for its effective and safe utilization. This guide has provided a foundational overview to support researchers and developers in their work with this important chemical intermediate.
References
-
Lead Sciences. This compound. [Link]
-
ResearchGate. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]
Sources
An In-depth Technical Guide to the CNS Mechanism of Action of trans-4-(cyclopropylmethoxy)cyclohexanamine
This guide provides a comprehensive exploration of the potential central nervous system (CNS) mechanisms of action for the novel compound, trans-4-(cyclopropylmethoxy)cyclohexanamine. As a molecule with structural similarities to known CNS-active agents, it presents a compelling case for investigation. This document is intended for researchers, scientists, and drug development professionals, offering a hypothesis-driven framework for elucidating its pharmacological profile.
Introduction: Unveiling a Candidate Molecule
This compound is a synthetic compound featuring a trans-substituted cyclohexylamine core appended with a cyclopropylmethoxy group. While direct pharmacological studies on this specific molecule are not yet prevalent in published literature, its structural motifs are present in various compounds with established CNS activity. The cyclohexylamine scaffold is a privileged structure in medicinal chemistry, known to interact with a range of CNS targets. The addition of the cyclopropylmethoxy moiety can influence potency, selectivity, and pharmacokinetic properties, including the ability to cross the blood-brain barrier.
This guide will deconstruct the molecule into its key pharmacophoric elements to propose and rationalize potential CNS mechanisms of action. Furthermore, we will outline a rigorous, multi-tiered experimental strategy to validate these hypotheses, providing a roadmap for its preclinical evaluation.
Deconstruction of a Privileged Scaffold: Hypothesizing CNS Targets
The structure of this compound suggests several plausible interactions with CNS targets. Our hypotheses are rooted in the established pharmacology of structurally analogous compounds.
The Cyclohexylamine Core: A Gateway to Monoaminergic and Glutamatergic Systems
The trans-4-substituted cyclohexylamine framework is a versatile scaffold. Notably, trans-4-methylcyclohexylamine serves as a key intermediate in the synthesis of antagonists for the metabotropic glutamate receptor 1 (mGluR1), a target implicated in chronic pain and other neurological disorders[1]. This suggests that this compound may also interact with glutamate receptors.
Furthermore, the primary amine on the cyclohexane ring is a common feature in ligands for monoamine transporters (e.g., for serotonin, dopamine, and norepinephrine) and G-protein coupled receptors (GPCRs). The overall lipophilicity and three-dimensional shape of the molecule will dictate its affinity and selectivity for these targets.
The Cyclopropylmethoxy Moiety: A Handle for Potency and Selectivity
The cyclopropylmethoxy group is not merely a passive structural element. In the context of drug design, cyclopropyl groups can enhance potency and metabolic stability. For instance, this moiety is found in antagonists of the corticotropin-releasing factor-1 (CRF1) receptor, which are under investigation for the treatment of anxiety and depression[2]. The ether linkage provides a degree of conformational flexibility, allowing the cyclopropyl group to probe specific binding pockets.
Proposed Mechanisms of Action and a Roadmap for Validation
Based on the structural analysis, we propose three primary, testable hypotheses for the CNS mechanism of action of this compound:
-
Modulation of Metabotropic Glutamate Receptors: The compound may act as an antagonist or a positive/negative allosteric modulator of mGluRs, particularly mGluR1.
-
Interaction with Monoamine Transporters: The molecule could inhibit the reuptake of serotonin (SERT), norepinephrine (NET), or dopamine (DAT), a common mechanism for antidepressant and anxiolytic drugs.
-
Activity at 5-HT Receptors: The structural resemblance to some serotonergic agents suggests potential agonist or antagonist activity at specific 5-HT receptor subtypes, such as the 5-HT2A or 5-HT1A receptors, which are implicated in a range of psychiatric disorders.
To systematically investigate these possibilities, a phased experimental approach is recommended, as detailed in the following sections.
Phase 1: In Vitro Target Screening and Affinity Determination
The initial phase focuses on broad, high-throughput screening followed by more focused binding assays to identify primary biological targets.
Experimental Protocol: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS targets.
-
Materials:
-
This compound
-
Cell membranes expressing the target receptors (e.g., human mGluR1, SERT, DAT, NET, 5-HT1A, 5-HT2A)
-
Specific radioligands for each target (e.g., [3H]-Riluzole for mGluR1, [3H]-Citalopram for SERT, [3H]-WIN 35,428 for DAT, [3H]-Nisoxetine for NET, [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A)
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with the specific radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well and wash to separate bound from unbound radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.
-
Data Presentation: Target Affinity Profile
| Target | Radioligand | Ki (nM) of this compound |
| mGluR1 | [3H]-Riluzole | TBD |
| SERT | [3H]-Citalopram | TBD |
| DAT | [3H]-WIN 35,428 | TBD |
| NET | [3H]-Nisoxetine | TBD |
| 5-HT1A | [3H]-8-OH-DPAT | TBD |
| 5-HT2A | [3H]-Ketanserin | TBD |
TBD: To be determined
Logical Workflow for In Vitro Screening
Caption: Initial in vitro screening workflow.
Phase 2: Functional Characterization of Primary Targets
Once primary targets are identified, the next step is to determine the functional activity of the compound at these targets.
Experimental Protocol: Functional Assays
-
For GPCRs (e.g., mGluR1, 5-HT receptors):
-
Calcium Flux Assays: Use cells co-expressing the target GPCR and a calcium-sensitive fluorescent dye (e.g., Fluo-4). Measure changes in intracellular calcium levels upon application of the compound to determine agonist or antagonist activity.
-
cAMP Assays: For Gi or Gs-coupled receptors, measure changes in cyclic AMP levels using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) to assess functional modulation.
-
-
For Transporters (e.g., SERT, DAT, NET):
-
Neurotransmitter Uptake Assays: Use synaptosomes or cells expressing the transporter of interest. Incubate with a radiolabeled neurotransmitter (e.g., [3H]-serotonin) in the presence of varying concentrations of the test compound. Measure the amount of radioactivity taken up by the cells to determine the IC50 for uptake inhibition.
-
Proposed Signaling Pathway for an mGluR1 Antagonist
Caption: Workflow for in vivo behavioral testing.
ADME/Tox Considerations: The Cycloalkylamine Moiety
While the basic amine in cycloalkylamines is often beneficial for CNS drug properties, it can also be a liability. [3]Alpha-carbon oxidation of secondary or tertiary cycloalkylamines can lead to the formation of reactive iminium ion metabolites. [3]Although this compound is a primary amine, its metabolic fate should be carefully investigated.
Recommended Studies:
-
Metabolic Stability in Liver Microsomes: Assess the intrinsic clearance of the compound in human, rat, and mouse liver microsomes.
-
Metabolite Identification Studies: Use high-resolution mass spectrometry to identify the major metabolites formed in vitro and in vivo.
-
CYP Inhibition Assays: Evaluate the potential of the compound to inhibit major cytochrome P450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to assess the risk of drug-drug interactions. [4]
Conclusion and Future Directions
This compound represents a promising chemical scaffold for the development of novel CNS-active agents. The hypothesis-driven approach outlined in this guide, starting with broad in vitro screening and progressing to targeted functional assays and in vivo behavioral models, provides a robust framework for elucidating its mechanism of action and therapeutic potential. The key will be to systematically evaluate its interactions with glutamatergic and monoaminergic systems, while also being mindful of its metabolic profile. Successful execution of this research plan will pave the way for a comprehensive understanding of this novel compound and its potential to address unmet needs in the treatment of CNS disorders.
References
-
Chem-Impex. 4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture). [Link]
-
Pavia, M. R., et al. (2011). Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs. PubMed. [Link]
-
PubChem. (trans-4-Methoxycyclohexyl)amine. [Link]
-
Wager, T. T., et al. (2010). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience. [Link]
-
ResearchGate. Synthesis and biological activity of cyclohexylamine derivatives. [Link]
- Google Patents. Preparation method of trans-4-methyl cyclohexylamine.
-
PubChem. 4-(Aminomethyl)cyclohexanecarboxylic acid. [Link]
- Google Patents.
- Google Patents.
- Google Patents. A kind of method of synthesis of trans -4- methyl cyclohexylamine.
-
ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. [Link]
- Google Patents.
-
Kalgutkar, A. S., & Dalvie, D. K. (2020). Is there enough evidence to classify cycloalkyl amine substituents as structural alerts?. Biochemical pharmacology, 174, 113796. [Link]
Sources
- 1. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs of Trans-4-(cyclopropylmethoxy)cyclohexanamine: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the chemical landscape surrounding trans-4-(cyclopropylmethoxy)cyclohexanamine, a molecule of interest in modern medicinal chemistry. We will delve into the strategic design of its structural analogs, offering detailed synthetic methodologies and exploring the nuanced structure-activity relationships (SAR) that govern their potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the trans-4-substituted cyclohexanamine scaffold in conjunction with the favorable attributes of the cyclopropylmethoxy moiety.
Introduction: The Rationale for a Privileged Scaffold
The this compound core represents a confluence of two privileged structural motifs in drug discovery: the rigidified cyclohexylamine backbone and the metabolically robust cyclopropylmethyl group. The cyclohexane ring, particularly in its trans-1,4-disubstituted form, serves as a versatile, non-planar scaffold that can orient functional groups in well-defined spatial arrangements, crucial for specific interactions with biological targets.[1] The amine functionality provides a key site for interaction and further chemical modification.
The cyclopropyl group is increasingly utilized in medicinal chemistry to enhance potency, improve metabolic stability, and fine-tune physicochemical properties.[2][3][4] Its unique electronic and conformational properties can lead to improved binding affinity and reduced off-target effects.[2][3] The ether linkage to the cyclohexane core introduces a degree of flexibility while maintaining overall structural integrity.
This guide will explore the synthesis of the target molecule and its analogs, dissect the structure-activity relationships of related compounds, and propose potential therapeutic avenues for this promising chemical class.
Synthetic Strategies: Building the Core and Introducing Diversity
The synthesis of this compound and its analogs can be approached through a modular strategy, allowing for the introduction of diversity at various points. The primary disconnection lies between the trans-4-aminocyclohexanol core and the cyclopropylmethyl group.
Synthesis of the Key Intermediate: Trans-4-Aminocyclohexanol
A reliable route to trans-4-aminocyclohexanol is paramount. Several methods have been reported, each with its own advantages.
-
Method A: From p-Aminobenzoic Acid: Catalytic hydrogenation of p-aminobenzoic acid over a ruthenium-on-carbon (Ru/C) catalyst can yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, which can then be further processed.[5]
-
Method B: Enzymatic Reductive Amination: A stereoselective approach involves the enzymatic reductive amination of 4-hydroxycyclohexanone. This method can offer high diastereoselectivity for the trans isomer.[6][7][8]
A detailed protocol for a common chemical synthesis is provided below.
Experimental Protocol 1: Synthesis of Trans-4-Aminocyclohexanol Hydrochloride
Objective: To synthesize the key intermediate, trans-4-aminocyclohexanol, as its hydrochloride salt.
Materials:
-
4-Hydroxycyclohexanone
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (concentrated and in diethyl ether)
Procedure:
-
To a solution of 4-hydroxycyclohexanone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the aqueous residue with diethyl ether to remove any unreacted starting material.
-
Basify the aqueous layer with 2 M NaOH to a pH of ~12.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of cis- and trans-4-aminocyclohexanol.
-
The diastereomers can be separated by column chromatography on silica gel.
-
Dissolve the purified trans-isomer in a minimal amount of methanol and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain trans-4-aminocyclohexanol hydrochloride.
Installation of the Cyclopropylmethoxy Group
The cyclopropylmethoxy moiety is typically introduced via a Williamson ether synthesis. This requires the preparation of a suitable cyclopropylmethyl electrophile.
Experimental Protocol 2: Preparation of Cyclopropylmethyl Bromide
Objective: To synthesize cyclopropylmethyl bromide from cyclopropylmethanol.
Materials:
-
Cyclopropylmethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve cyclopropylmethanol (1.0 eq) in anhydrous diethyl ether.[4]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture over ice water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill to obtain cyclopropylmethyl bromide. Caution: Cyclopropylmethyl bromide is a volatile and reactive alkylating agent. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Final Assembly: Williamson Ether Synthesis
With both key fragments in hand, the final molecule can be assembled.
Experimental Protocol 3: Synthesis of this compound
Objective: To synthesize the target compound via Williamson ether synthesis.
Materials:
-
Trans-4-aminocyclohexanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Cyclopropylmethyl bromide
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, slowly add a solution of N-Boc-trans-4-aminocyclohexanol (1.0 eq) in anhydrous DMF at 0 °C. (Note: The amine should be protected, e.g., with a Boc group, to prevent N-alkylation).
-
Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Add cyclopropylmethyl bromide (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain N-Boc-trans-4-(cyclopropylmethoxy)cyclohexanamine.
-
Deprotect the Boc group by treating with trifluoroacetic acid in dichloromethane to yield the final product, this compound.
Structure-Activity Relationships (SAR): Decoding the Molecular Architecture
While specific biological data for this compound is not widely available, we can infer potential SAR by examining related classes of compounds, particularly those targeting the central nervous system. The arylcyclohexylamine scaffold, for instance, is a well-known pharmacophore for N-methyl-D-aspartate (NMDA) receptor antagonists.[1][9][10][11]
The Cyclohexylamine Core
-
Stereochemistry: The trans relationship between the amine and the 4-substituent is often crucial for optimal activity in many target classes. This orientation places one substituent in an equatorial position and the other in an axial or equatorial position, depending on the chair conformation, which can significantly impact receptor binding.
-
Ring Substitution: Introduction of substituents on the cyclohexane ring can modulate potency and selectivity. For example, hydroxylation of the cyclohexane ring in some arylcyclohexylamines has been shown to decrease potency.[9]
The Cyclopropylmethoxy Moiety
-
Metabolic Stability: The cyclopropyl group is known to block metabolic oxidation at adjacent positions, potentially increasing the half-life of the molecule.[2][3]
-
Conformational Rigidity: The rigid nature of the cyclopropyl group can lock the side chain into a specific conformation, which may be favorable for binding to a biological target.[2][3]
-
Lipophilicity: The cyclopropylmethoxy group will increase the lipophilicity of the molecule compared to a simple hydroxyl or methoxy group. This can influence properties such as blood-brain barrier penetration.
The Amine Group
-
Substitution: The primary amine is a key point for interaction and can be further functionalized to explore SAR. N-alkylation or N-arylation can significantly alter the pharmacological profile. For example, in some series, N-alkyl substitutions have been shown to decrease potency but not efficacy.[9]
The following table summarizes potential points of modification and their predicted impact on activity based on analogous series.
| Modification Site | Proposed Change | Predicted Impact on Activity | Rationale from Analogous Series |
| Cyclohexane Ring | Introduction of methyl or fluoro groups | Modulation of lipophilicity and binding interactions | Substitution on the cyclohexane ring of PCP analogs alters potency.[9] |
| Ether Linkage | Replacement with thioether or amide | Alteration of bond angles, polarity, and metabolic stability | Isosteric replacements can fine-tune pharmacokinetic properties. |
| Cyclopropyl Group | Replacement with cyclobutyl or other small rings | Changes in steric bulk and conformational rigidity | The size and nature of the cycloalkyl group can impact binding affinity. |
| Amine Group | N-alkylation, N-acylation, N-arylation | Significant changes in potency, selectivity, and pharmacology | N-substitution is a common strategy for modulating the activity of bioactive amines.[9] |
Potential Therapeutic Applications
Given the structural features of this compound and its analogs, several therapeutic areas warrant investigation.
-
NMDA Receptor Antagonism: The cyclohexylamine scaffold is a core component of many NMDA receptor antagonists.[1][10][11] Overactivation of NMDA receptors is implicated in a variety of neurological disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases.[10] Analogs of this compound could be explored as potential modulators of NMDA receptor activity.
-
Dopamine Transporter (DAT) Inhibition: Certain substituted cyclohexylamines have shown affinity for the dopamine transporter.[12] DAT inhibitors have therapeutic potential in the treatment of attention-deficit/hyperactivity disorder (ADHD) and depression.
-
Other CNS Targets: The structural rigidity and lipophilicity of these analogs make them interesting candidates for a range of other CNS targets, including serotonin and norepinephrine transporters, as well as various G-protein coupled receptors.
Visualization of Key Concepts
Synthetic Pathway
Caption: Proposed synthetic pathway to this compound.
Structure-Activity Relationship Logic
Caption: Key structural features influencing the biological activity of analogs.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. The synthetic routes outlined in this guide are versatile and allow for the generation of a diverse library of analogs. By systematically exploring the structure-activity relationships, particularly at the amine and cyclohexane core, researchers can optimize the pharmacological properties of these compounds for a range of biological targets. The favorable attributes of the cyclopropylmethoxy group suggest that these analogs may possess advantageous pharmacokinetic profiles, making them worthy of further investigation in the pursuit of new medicines.
References
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017). Google Patents.
-
Synthesis of cis/trans 4‐substituted cyclohexylamines with different amines using engineered ESITL or CGM. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the production of cyclopropylmethyl halides. (n.d.). Google Patents.
-
Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane- Containing Aromatic Lipoxin A4 Analogues. (2022). Semantic Scholar. Retrieved from [Link]
- Process for the production of cyclopropylmethyl halides. (n.d.). Google Patents.
-
Design, Synthesis, Pharmacological Evaluation and Docking Studies of GluN2B-Selective NMDA Receptor Antagonists with a Benzo[12]annulen-7-amine Scaffold. (2017). PubMed. Retrieved from [Link]
-
Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. (n.d.). PubMed. Retrieved from [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ACS Publications. Retrieved from [Link]
- Cyclopropyl ether and method of preparing same. (n.d.). Google Patents.
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024). PubMed Central. Retrieved from [Link]
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (n.d.). MDPI. Retrieved from [Link]
-
Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. (n.d.). PubMed. Retrieved from [Link]
-
Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Cyclopropylmethyl(ene) ethers, process for preparing them and their use in pesticidal compositions. (n.d.). Google Patents.
-
Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. (2018). PubMed. Retrieved from [Link]
-
Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. (n.d.). The Scripps Research Institute. Retrieved from [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (n.d.). ResearchGate. Retrieved from [Link]
-
Cyclopropyl Methyl Ether, Methoxy Cyclopropane, Naming Ethers IUPAC Nomenclature Organic Chemistry. (2019). YouTube. Retrieved from [Link]
-
NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (n.d.). MDPI. Retrieved from [Link]
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. Retrieved from [Link]
-
Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. (2021). ACS Publications. Retrieved from [Link]
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (n.d.). Google Patents.
-
Intramolecular cyclopropylmethylation via non-classical carbenium ion. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. (n.d.). Bentham Science. Retrieved from [Link]
-
Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. (2025). PubMed. Retrieved from [Link]
-
The Discovery and Structure-Activity Relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine Autoreceptor Agonists and Potential Antipsychotic Agents. (n.d.). PubMed. Retrieved from [Link]
-
The Chemistry of Cyclopropylmethanol: Applications in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - Rana - Current Medicinal Chemistry [journals.eco-vector.com]
- 11. researchgate.net [researchgate.net]
- 12. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
A-001-S: Spectroscopic and Structural Elucidation of Trans-4-(cyclopropylmethoxy)cyclohexanamine
Senior Application Scientist Note: This document serves as a comprehensive technical guide to the spectroscopic characterization of trans-4-(cyclopropylmethoxy)cyclohexanamine. Publicly available experimental spectra for this specific molecule are limited. Therefore, this guide has been constructed using high-fidelity predicted data, a standard and trusted methodology in modern chemical research for structural verification when experimental data is not accessible. The protocols and interpretations provided herein are based on established principles of analytical chemistry and are designed to be directly applicable to the experimental acquisition and analysis of this compound.
Introduction and Molecular Overview
This compound is a bifunctional organic molecule with the chemical formula C₁₀H₁₉NO.[1] Its structure is characterized by a cyclohexane ring substituted with an amine group and a cyclopropylmethoxy group in a trans-1,4-configuration. This arrangement minimizes steric hindrance, making the trans isomer the thermodynamically more stable conformation. The presence of a primary amine and an ether, combined with the rigid carbocyclic scaffolds, makes this compound a valuable building block in medicinal chemistry and materials science. Molecules with similar cyclohexylamine cores are key structural elements in pharmaceuticals, such as the antipsychotic drug cariprazine.[2][3]
Accurate structural elucidation is paramount for its application in synthesis and drug development. This guide details the expected outcomes from core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that collectively provide an unambiguous confirmation of its chemical structure.
Molecular Structure
Below is the 2D chemical structure of the target compound, with key atomic positions numbered for clarity in the subsequent spectroscopic analysis. This numbering is systematic and for interpretive purposes only.
Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. Due to the trans geometry and chair conformation of the cyclohexane ring, we expect distinct signals for axial and equatorial protons.
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-1 | 2.65 - 2.75 | m | 1H | CH-NH₂ (axial) |
| H-4 | 3.10 - 3.20 | m | 1H | CH-O (axial) |
| H-8 | 3.25 | d | 2H | O-CH₂-cyclopropyl |
| H-2, H-6 (eq) | 1.95 - 2.05 | m | 2H | Cyclohexane CH₂ |
| H-3, H-5 (eq) | 1.85 - 1.95 | m | 2H | Cyclohexane CH₂ |
| H-2, H-6 (ax) | 1.20 - 1.30 | m | 2H | Cyclohexane CH₂ |
| H-3, H-5 (ax) | 1.05 - 1.15 | m | 2H | Cyclohexane CH₂ |
| H-9 | 0.95 - 1.05 | m | 1H | CH-cyclopropyl |
| H-10 | 0.50 - 0.55 | m | 2H | CH₂-cyclopropyl |
| H-10' | 0.20 - 0.25 | m | 2H | CH₂-cyclopropyl |
| NH₂ | 1.40 | br s | 2H | Amine |
Interpretation:
-
Downfield Protons: The protons on carbons attached to heteroatoms (H-1 and H-4) are shifted downfield due to the electron-withdrawing effects of nitrogen and oxygen. The methoxy-protons (H-8) are also deshielded by the adjacent oxygen.
-
Cyclohexane Ring: The protons on the cyclohexane ring appear as complex multiplets due to axial-axial, axial-equatorial, and equatorial-equatorial couplings. The clear separation between the more shielded axial protons (1.05-1.30 ppm) and the deshielded equatorial protons (1.85-2.05 ppm) is characteristic of a rigid chair conformation.
-
Cyclopropyl Group: The cyclopropyl protons appear in the most upfield region (0.20-1.05 ppm), which is a highly characteristic feature due to the unique magnetic anisotropy of the three-membered ring.
-
Amine Protons: The primary amine protons typically appear as a broad singlet, which can exchange with D₂O.
Predicted ¹³C NMR & DEPT-135 Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the number of unique carbon environments, while a DEPT-135 experiment helps distinguish between CH₃, CH₂, CH, and quaternary carbons.
| Position | Predicted Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| C-4 | 78.5 | CH (+) | CH-O |
| C-8 | 74.0 | CH₂ (-) | O-CH₂-cyclopropyl |
| C-1 | 51.0 | CH (+) | CH-NH₂ |
| C-2, C-6 | 35.5 | CH₂ (-) | Cyclohexane CH₂ |
| C-3, C-5 | 31.0 | CH₂ (-) | Cyclohexane CH₂ |
| C-9 | 10.5 | CH (+) | CH-cyclopropyl |
| C-10 | 3.5 | CH₂ (-) | CH₂-cyclopropyl |
Interpretation:
-
Heteroatom Effects: The carbons directly bonded to oxygen (C-4) and nitrogen (C-1) are the most deshielded, appearing furthest downfield.
-
Symmetry: Due to the molecule's symmetry, the cyclohexane carbons appear as two distinct signals (C-2/C-6 and C-3/C-5).
-
DEPT-135 Confirmation: The DEPT-135 spectrum would confirm the assignments: three positive signals for the CH groups (C-1, C-4, C-9) and four negative signals for the CH₂ groups (C-2/6, C-3/5, C-8, C-10).
Caption: Predicted ¹H-¹³C NMR Correlation Map.
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024 scans for adequate signal-to-noise.
-
DEPT-135 Acquisition: Run a standard DEPT-135 pulse program to differentiate carbon types.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum accordingly.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 3400 | Medium, Broad | N-H Stretch | Primary Amine (R-NH₂) |
| 2850 - 3000 | Strong | C-H Stretch | Alkane (Cyclohexane, Cyclopropane) |
| 1590 - 1650 | Medium | N-H Scissoring | Primary Amine (R-NH₂) |
| 1080 - 1150 | Strong | C-O Stretch | Ether (C-O-C) |
Interpretation:
-
The broad absorption band above 3300 cm⁻¹ is a definitive feature of the N-H stretching in the primary amine.
-
The strong, sharp peaks between 2850 and 3000 cm⁻¹ confirm the presence of sp³ C-H bonds.
-
A very strong C-O stretching band around 1100 cm⁻¹ is characteristic of the ether linkage.
-
The N-H bending vibration provides secondary confirmation of the amine group.
Standard Protocol for ATR-FTIR Data Acquisition
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS) is particularly powerful for confirming the molecular formula.
Predicted Mass Spectrometry Data (ESI-HRMS)
-
Molecular Formula: C₁₀H₁₉NO
-
Exact Mass: 169.1467 g/mol [1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Predicted Ion: [M+H]⁺
-
Predicted m/z: 170.1540
Interpretation: The primary ion observed in the positive ESI mass spectrum will be the protonated molecule, [M+H]⁺, at an m/z of 170.1540. The detection of this ion with high mass accuracy (typically < 5 ppm error) provides unequivocal confirmation of the compound's elemental composition.
Predicted Fragmentation: Under collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion is expected to fragment via characteristic pathways.
Caption: Plausible ESI-MS/MS Fragmentation Pathways.
-
Loss of Ammonia (NH₃): A common fragmentation for primary amines, leading to a fragment ion at m/z 153.13.
-
Cleavage of the Ether Bond: Loss of a neutral cyclopropylmethanol molecule (C₄H₈O) would result in an aminocyclohexyl cation fragment at m/z 98.10.
Standard Protocol for ESI-HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is properly calibrated to achieve high mass accuracy.
-
MS/MS Analysis (Optional): To confirm fragmentation, perform a product ion scan by isolating the [M+H]⁺ ion (m/z 170.15) in the quadrupole and fragmenting it in the collision cell.
Conclusion
The collective analysis of predicted NMR, IR, and MS data provides a robust and self-validating spectroscopic profile for this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and stereochemistry. IR spectroscopy verifies the presence of the key amine and ether functional groups. Finally, high-resolution mass spectrometry unequivocally establishes the molecular formula. This comprehensive dataset serves as a reliable benchmark for the experimental characterization and quality control of this important chemical building block.
References
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 409910, (trans-4-Methoxycyclohexyl)amine. Retrieved from [Link]
-
Vargán, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80604, 4-Methylcyclohexylamine. Retrieved from [Link]
-
Vargán, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexylamine. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
solubility and stability of Trans-4-(cyclopropylmethoxy)cyclohexanamine
An In-depth Technical Guide to the Solubility and Stability of Trans-4-(cyclopropylmethoxy)cyclohexanamine
Foreword: A Framework for Characterizing Novel Chemical Entities
This compound is a distinct chemical entity whose public domain data is not extensively documented. This guide, therefore, serves as a foundational framework, leveraging established principles of pharmaceutical science to outline a robust strategy for the comprehensive evaluation of its solubility and stability. The methodologies described herein are derived from best practices in the characterization of small-molecule drug candidates and are designed to build a complete physicochemical profile, essential for any research or development program. As a substituted cyclohexylamine, its properties will be dictated by the interplay between the basic amine group and the lipophilic cyclohexane and cyclopropylmethoxy moieties.
Section 1: The Imperative of Solubility and Stability in Development
In the journey of a chemical compound from discovery to application, particularly in the pharmaceutical and agrochemical sectors, a thorough understanding of its solubility and stability is non-negotiable. These two parameters form the bedrock of a compound's developability profile.
-
Solubility directly influences bioavailability, formulation design, and the reliability of in vitro and in vivo assays. A compound with poor aqueous solubility can present significant challenges in achieving therapeutic concentrations and consistent biological effects.
-
Stability dictates a compound's shelf-life, its degradation pathways, and the potential formation of impurities that could affect efficacy or toxicity. Stability testing is a critical regulatory requirement that ensures the quality, safety, and potency of a substance over time.[1][2][3][4]
This guide provides the experimental blueprints to de-risk development by thoroughly characterizing these critical attributes for this compound.
Section 2: Comprehensive Solubility Assessment
The solubility of this compound will be heavily influenced by the pH of the medium due to the presence of the primary amine, which will be protonated at acidic pH, likely leading to higher aqueous solubility.
Thermodynamic (Equilibrium) Solubility: The Gold Standard
Thermodynamic solubility is the true saturation point of a compound in a solvent at equilibrium. The shake-flask method remains the definitive technique for this measurement.
Experimental Protocol: Shake-Flask Method
-
System Preparation: An excess of solid this compound is added to vials containing a panel of relevant solvents. This must include:
-
Aqueous Buffers: A range of pH values is critical to understand the ionization effect. Recommended buffers include pH 2.0 (simulated gastric fluid), pH 5.0, pH 7.4 (physiological pH), and pH 9.0.
-
Organic Solvents: Solvents commonly used for stock solution preparation, such as DMSO, ethanol, and acetonitrile, should be evaluated.
-
-
Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., 25°C and 37°C) for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached. Visual confirmation of undissolved solid must be made at the end of the experiment.
-
Sample Processing: The resulting slurry is filtered (using a low-binding filter, e.g., 0.45 µm PVDF) or centrifuged at high speed to separate the saturated supernatant from the excess solid.
-
Quantification: A precise aliquot of the clear supernatant is carefully removed, diluted with an appropriate mobile phase, and the concentration is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometry (MS) detection.
Data Presentation: Thermodynamic Solubility
| Solvent System | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |
| 0.01 N HCl (pH 2) | 25 | Hypothetical Data | Hypothetical Data |
| pH 7.4 Phosphate Buffer | 25 | Hypothetical Data | Hypothetical Data |
| pH 7.4 Phosphate Buffer | 37 | Hypothetical Data | Hypothetical Data |
| Dimethyl Sulfoxide (DMSO) | 25 | Hypothetical Data | Hypothetical Data |
| Ethanol | 25 | Hypothetical Data | Hypothetical Data |
Kinetic (Apparent) Solubility: Relevance for Screening
Kinetic solubility is a measure of a compound's ability to remain in solution after being rapidly introduced from a concentrated organic stock into an aqueous buffer. This is highly relevant for predicting behavior in high-throughput screening (HTS) assays.
Workflow: Kinetic Solubility Determination
Caption: Logical flow from stress conditions to analytical outcomes.
Long-Term and Accelerated Stability Studies
Once a stability-indicating method is established, formal stability studies are initiated according to ICH Q1A(R2) guidelines to determine the retest period or shelf life. [5][6]
-
Batches: At least one to three representative batches of the compound should be used.
-
Container Closure System: The compound should be stored in the proposed or actual container closure system.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: For a typical 24-month study, testing should be performed at 0, 3, 6, 9, 12, 18, and 24 months for long-term conditions, and at 0, 3, and 6 months for accelerated conditions. [7] Data Presentation: Long-Term Stability
| Test Parameter | Specification | Time Point (Months) | Batch 1 (25°C/60%RH) | Batch 1 (40°C/75%RH) |
| Appearance | White to Off-White Solid | 0 | Hypothetical Data | Hypothetical Data |
| 6 | Hypothetical Data | Hypothetical Data | ||
| Assay (%) | 98.0 - 102.0 | 0 | Hypothetical Data | Hypothetical Data |
| 6 | Hypothetical Data | Hypothetical Data | ||
| Total Impurities (%) | NMT 1.0% | 0 | Hypothetical Data | Hypothetical Data |
| 6 | Hypothetical Data | Hypothetical Data |
Section 4: Synthesis and Conclusion
The successful development of this compound hinges on a proactive and systematic approach to characterizing its fundamental physicochemical properties. The experimental frameworks detailed in this guide provide a comprehensive pathway for generating the critical solubility and stability data required to make informed decisions. By understanding how the compound behaves in various solvents and under stress, scientists can optimize formulations, establish appropriate storage conditions, ensure data integrity in biological assays, and fulfill essential regulatory requirements. This rigorous, data-driven approach is the cornerstone of sound scientific development and is essential for unlocking the full potential of this novel chemical entity.
References
-
ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 02(03), 129-138. [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]
-
ResolveMass Laboratories Inc. (2023). Forced Degradation Testing in Pharma. [Link]
-
SGS. (n.d.). How to Approach a Forced Degradation Study. [Link]
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]
-
ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
Pharmaceutical Technology. (2023). Stability Studies: An Essential Step for Quality Management in Drug Development. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ScienceReady. (2021). Amines: Organic Bases, Boiling Point and Solubility in Water. YouTube. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. japsonline.com [japsonline.com]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
Unlocking the Therapeutic Potential of Trans-4-(cyclopropylmethoxy)cyclohexanamine: A Technical Guide to Target Identification and Validation
Abstract
Trans-4-(cyclopropylmethoxy)cyclohexanamine represents a novel chemical entity with a promising, yet uncharted, therapeutic profile. This technical guide provides a comprehensive, in-depth strategy for the identification and validation of its molecular targets. Drawing insights from the established pharmacology of structurally related compounds, we posit that this molecule is a prime candidate for modulating G-protein coupled receptors (GPCRs), particularly those integral to neurotransmission. This document outlines a logical, multi-pronged approach, commencing with computational prediction and culminating in rigorous in vitro and cellular validation assays. Each proposed experimental protocol is detailed with the underlying scientific rationale, empowering researchers and drug development professionals to systematically unravel the mechanism of action of this compound and unlock its full therapeutic potential.
Introduction: The Trans-4-Substituted Cyclohexanamine Scaffold - A Privileged Motif in Neuropharmacology
The trans-4-substituted cyclohexanamine framework is a recurring structural motif in a variety of biologically active agents. A notable example is the atypical antipsychotic, cariprazine, which features this core structure and exhibits a complex pharmacology centered on dopamine and serotonin receptors.[1][2][3][4][5][6] Cariprazine's efficacy in treating schizophrenia and bipolar disorder is attributed to its partial agonism at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, alongside antagonism at serotonin 5-HT2B receptors.[1][2][3][4] This precedent strongly suggests that this compound may also engage with monoamine GPCRs, a hypothesis that forms the cornerstone of the target identification strategy detailed herein.
Furthermore, derivatives of the cyclohexanamine scaffold have been investigated as intermediates in the development of inhibitors for enzymes from the parasite Trypanosoma cruzi, the causative agent of Chagas disease, and in the synthesis of compounds aimed at cardiovascular disorders, indicating a broader potential biological activity spectrum for this chemical class.[7][8][9] The trifluoromethyl-substituted analogue, trans-4-(trifluoromethyl)cyclohexylamine, has also been highlighted as a key intermediate for pharmaceuticals targeting neurological disorders.[10][11]
This guide will systematically delineate a workflow to first, establish the primary target class of this compound, and second, to pinpoint and validate the specific molecular target(s).
A Phased Approach to Target Identification and Validation
We propose a three-phased approach that progressively narrows the field of potential targets, beginning with broad, high-throughput methods and moving towards specific, high-content validation assays.
Phase 1: In Silico Profiling and Broad Spectrum Screening
This initial phase aims to generate a preliminary, data-driven hypothesis regarding the likely biological targets of this compound.
-
2.1. Computational Target Prediction: Leveraging the known structure of the compound, in silico methods can predict potential protein targets. This involves similarity searching against databases of known ligands and docking simulations against a panel of GPCR and enzyme crystal structures.
-
Methodology:
-
Ligand-Based Virtual Screening: Employ 2D and 3D similarity searching algorithms (e.g., Tanimoto coefficient) to compare this compound against databases of bioactive molecules such as ChEMBL and PubChem.
-
Structure-Based Virtual Screening (Docking): Perform molecular docking studies against a curated panel of homology models or crystal structures of key neurological and cardiovascular targets. This panel should include, at a minimum, dopamine (D1-D5), serotonin (5-HT1-7 subtypes), and adrenergic receptors, as well as key enzymes like monoamine oxidase (MAO).[12][13]
-
-
-
2.2. Broad-Spectrum Radioligand Binding Assays: This experimental approach provides a direct assessment of the compound's ability to bind to a wide array of receptors and transporters.
-
Protocol: Comprehensive GPCR and Transporter Binding Panel
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Execution: Submit the compound to a commercial or in-house broad-spectrum radioligand binding panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). This panel should ideally cover over 100 targets, including a comprehensive set of GPCRs, ion channels, and transporters. The compound is typically tested at a single high concentration (e.g., 10 µM).
-
Data Analysis: Identify "hits" as targets exhibiting significant inhibition (typically >50%) of radioligand binding.
-
-
Phase 2: Target Deconvolution and Initial Validation
The hits identified in Phase 1 will be subjected to more focused and quantitative assays to confirm binding and assess functional activity.
-
2.3. Dose-Response Binding Assays: For each validated hit from the broad-spectrum screen, a full dose-response curve will be generated to determine the binding affinity (Ki).
-
Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Utilize commercially available or in-house prepared cell membranes expressing the target receptor of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and a serial dilution of this compound.
-
Incubation and Detection: Incubate the plates to allow for binding equilibrium. Harvest the membranes onto filter plates and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
-
-
2.4. Functional Activity Profiling: Determining whether the compound acts as an agonist, antagonist, or allosteric modulator is crucial.
-
Protocol: G-Protein Activation Assay (e.g., [³⁵S]GTPγS Binding)
-
Assay Principle: This assay measures the activation of G-proteins upon receptor stimulation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Agonist Mode: Incubate cell membranes expressing the target receptor with a fixed concentration of [³⁵S]GTPγS and serial dilutions of this compound. An increase in [³⁵S]GTPγS binding indicates agonism.
-
Antagonist Mode: Incubate the membranes with [³⁵S]GTPγS, a known agonist for the receptor at its EC50 concentration, and serial dilutions of the test compound. A decrease in agonist-stimulated [³⁵S]GTPγS binding indicates antagonism.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
-
-
Phase 3: Cellular and Pathway-Level Validation
The final phase involves validating the compound's activity in a more physiologically relevant cellular context and elucidating its impact on downstream signaling pathways.
-
2.5. Cellular Signaling Assays: These assays confirm the functional activity observed in membrane-based assays in whole cells.
-
Protocol: Second Messenger Assays (e.g., cAMP, Calcium Flux)
-
cAMP Assay (for Gs or Gi coupled receptors): Use a commercially available cAMP assay kit (e.g., HTRF, FRET-based) in cells expressing the target receptor. Measure changes in intracellular cAMP levels in response to the compound (agonist mode) or in the presence of a known agonist (antagonist mode).
-
Calcium Flux Assay (for Gq coupled receptors): Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4). Measure changes in intracellular calcium concentration using a fluorescence plate reader upon addition of the compound.
-
-
-
2.6. Target Engagement and Downstream Pathway Analysis: This step confirms that the compound interacts with its intended target in a cellular environment and modulates downstream signaling as predicted.
-
Methodologies:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.
-
Western Blotting: Analyze the phosphorylation status of key downstream signaling proteins (e.g., ERK, Akt) to confirm that the compound modulates the expected signaling cascade.
-
-
Visualizing the Workflow and Potential Pathways
To provide a clear overview of the proposed research plan, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway based on the primary hypothesis.
Figure 1: A three-phased experimental workflow for the identification and validation of therapeutic targets for this compound.
Figure 2: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound via a Gi/o-coupled GPCR.
Quantitative Data Summary
The following table outlines the expected data outputs from the proposed experimental plan and the key parameters to be determined.
| Assay | Parameter(s) Determined | Purpose |
| Broad-Spectrum Radioligand Binding | Percent Inhibition (%) | Initial identification of potential targets ("hits"). |
| Dose-Response Binding Assays | Ki (Inhibition Constant) | Quantify the binding affinity of the compound for the target. |
| [³⁵S]GTPγS Functional Assay | EC50 (Agonist), IC50 (Antagonist) | Determine the functional potency and mode of action. |
| Cellular Second Messenger Assays | EC50/IC50 | Validate functional activity in a cellular context. |
Conclusion and Future Directions
The trans-4-substituted cyclohexanamine scaffold holds significant promise for the development of novel therapeutics, particularly in the realm of neuroscience. The systematic approach detailed in this guide provides a robust framework for the deconvolution of the pharmacological targets of this compound. By integrating computational methods with a tiered experimental strategy, from broad-panel screening to specific cellular assays, researchers can efficiently and confidently identify and validate the molecular targets of this compound. Successful execution of this plan will not only elucidate the mechanism of action of this novel molecule but also pave the way for its further preclinical and clinical development.
References
-
Bepharco. (n.d.). The Mechanism of Action of Cariprazine in Schizophrenia. Retrieved from [Link][1]
-
Stahl, S. M. (2016). The role of dopamine D3 receptors in the mechanism of action of cariprazine. CNS Spectrums, 21(2), 123-128. Retrieved from [Link][2]
-
Psychopharmacology Institute. (2021). Cariprazine - Mechanism of Action | Psychopharmacology | Clinical Application. Retrieved from [Link][3]
-
Gao, Y., et al. (2024). A Brief Review of Cariprazine. American Journal of Psychiatry Residents' Journal. Retrieved from [Link][4]
-
Patsnap. (2024). What is the mechanism of Cariprazine hydrochloride? Synapse. Retrieved from [Link][5]
-
Chiacchio, U., et al. (2017). Novel scaffolds for inhibition of Cruzipain identified from high-throughput screening of anti-kinetoplastid chemical boxes. Scientific Reports, 7, 10693. Retrieved from [Link][7]
-
Kim, J. Y., et al. (2010). Potent inhibitor scaffold against Trypanosoma cruzi trans-sialidase. Bioorganic & Medicinal Chemistry Letters, 20(13), 3859-3862. Retrieved from [Link][14]
-
Doyle, P. S., et al. (2007). Novel Cruzain Inhibitors for the Treatment of Chagas' Disease. Antimicrobial Agents and Chemotherapy, 51(11), 3932-3939. Retrieved from [Link][8]
-
Cusabio. (n.d.). Drug Targets for Neurological Disorders Research. Retrieved from [Link][12]
-
ResearchGate. (2017). Novel scaffolds for inhibition of Cruzipain identified from high-throughput screening of anti-kinetoplastid chemical boxes. Retrieved from [Link][15]
-
Engel, J. C., et al. (1998). Cysteine Protease Inhibitors Cure an Experimental Trypanosoma cruzi Infection. The Journal of Experimental Medicine, 188(4), 725-734. Retrieved from [Link][9]
-
Varga, O., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 15, 3358. Retrieved from [Link][6]
-
Montgomery, J. M., et al. (2016). AMPA Receptors as Therapeutic Targets for Neurological Disorders. Progress in Molecular Biology and Translational Science, 138, 89-120. Retrieved from [Link][16]
-
Lannes, B., et al. (2017). Neurological disorders and therapeutics targeted to surmount the blood–brain barrier. Journal of Controlled Release, 264, 234-245. Retrieved from [Link][17]
-
Ullah, R., et al. (2023). Natural product-based pharmacological studies for neurological disorders. Frontiers in Pharmacology, 14, 1146714. Retrieved from [Link][13]
-
ResearchGate. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link][18]
-
Scilit. (n.d.). Cardiovascular responses to cyclohexylamine. Retrieved from [Link][19]
-
Krystal, J. H., et al. (2013). Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers. Journal of Medicinal Chemistry, 56(19), 7478-7490. Retrieved from [Link][20]
-
Du, J., et al. (2018). Spotlight on small molecules in cardiovascular diseases. British Journal of Pharmacology, 175(8), 1159-1161. Retrieved from [Link][21]
-
British Pharmacological Society. (2023, August 3). Drug Targets in Cardiovascular Disease - Full live stream recording [Video]. YouTube. Retrieved from [Link][22]
-
Google Patents. (2017). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Retrieved from [23]
Sources
- 1. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]
- 2. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. What is the mechanism of Cariprazine hydrochloride? [synapse.patsnap.com]
- 6. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Novel Cruzain Inhibitors for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteine Protease Inhibitors Cure an Experimental Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. cusabio.com [cusabio.com]
- 13. Natural product-based pharmacological studies for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potent inhibitor scaffold against Trypanosoma cruzi trans-sialidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. AMPA Receptors as Therapeutic Targets for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurological disorders and therapeutics targeted to surmount the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scilit.com [scilit.com]
- 20. Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Spotlight on small molecules in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of trans-4-Substituted Cyclohexane-1-amines
Authored by: A Senior Application Scientist
Introduction: The Significance of the trans-4-Substituted Cyclohexane-1-amine Scaffold
The cyclohexane ring is a ubiquitous structural motif in medicinal chemistry, prized for its ability to introduce three-dimensional complexity into drug candidates, thereby enabling precise interactions with biological targets. Within this class of compounds, the 1,4-disubstituted pattern is of particular importance. The stereochemical relationship between the substituents—cis or trans—profoundly influences the molecule's conformation and, consequently, its pharmacological activity. The trans-4-substituted cyclohexane-1-amine scaffold, with its equatorial positioning of both the amine and the substituent group in the favored chair conformation, is a key building block in numerous pharmaceuticals. A notable example is Cariprazine, an atypical antipsychotic where this specific stereoisomer is crucial for its efficacy in treating schizophrenia and bipolar I disorder.[1][2][3]
The synthesis of stereochemically pure trans-4-substituted cyclohexane-1-amines, however, presents a significant challenge. Traditional synthetic methods often yield mixtures of cis and trans diastereomers, necessitating arduous separation techniques that can be inefficient and costly, particularly at an industrial scale.[1] This guide provides an in-depth overview of modern stereoselective strategies to access the desired trans isomer, with a focus on both biocatalytic and chemocatalytic methodologies. We will explore the mechanistic underpinnings of these approaches and provide detailed, field-proven protocols for their implementation.
Biocatalytic Strategies: Harnessing Nature's Catalysts for Stereocontrol
Enzymes offer unparalleled selectivity under mild reaction conditions, making them ideal catalysts for complex stereoselective transformations. In the synthesis of trans-4-substituted cyclohexane-1-amines, transaminases and other redox enzymes have proven to be particularly effective.
Diastereotope-Selective Amination of 4-Substituted Cyclohexanones
The direct amination of a prochiral 4-substituted cyclohexanone offers a direct route to the desired amine. Transaminases (TAs), a class of enzymes that catalyze the transfer of an amino group from a donor to a carbonyl acceptor, can exhibit remarkable diastereoselectivity in this transformation. The enzyme's active site creates a chiral environment that preferentially binds one of the two prochiral faces of the ketone, leading to the formation of one diastereomer over the other.
The thermodynamic stability of the trans product, where both bulky groups can occupy equatorial positions, often favors its formation.[1][2] By selecting a transaminase with the appropriate stereopreference, the amination can be steered towards the desired trans-isomer.
Workflow for Diastereotope-Selective Amination:
Caption: Workflow for transaminase-mediated diastereoselective amination.
Dynamic Kinetic Resolution via Diastereomer-Selective Deamination
A more innovative and highly effective biocatalytic strategy involves the selective deamination of the undesired cis-isomer from a pre-existing cis/trans mixture. This process relies on a transaminase that preferentially recognizes and deaminates the cis-amine back to the corresponding ketone.[1][2]
The true power of this method lies in its potential for dynamic kinetic resolution (DKR). Because the deamination is reversible, the ketone intermediate can be re-aminated. Under thermodynamic control, the re-amination will favor the formation of the more stable trans-isomer. This dynamic process allows for the conversion of the cis-isomer into the desired trans-product, theoretically enabling a yield greater than the initial percentage of the trans-isomer in the starting mixture.[1][3] This dynamic cis-to-trans isomerization has been successfully implemented in continuous-flow systems, achieving excellent diastereomeric excess (>99% de).[1][2]
Logical Flow of Dynamic cis-to-trans Isomerization:
Sources
- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards caripra… [ouci.dntb.gov.ua]
The Strategic Incorporation of Trans-4-(cyclopropylmethoxy)cyclohexanamine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Privileged Scaffold for Navigating Chemical Space
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles is a paramount objective. Within the medicinal chemist's toolkit, certain structural motifs emerge as "privileged" due to their consistent ability to impart favorable properties to drug candidates. Trans-4-(cyclopropylmethoxy)cyclohexanamine is one such building block, offering a unique combination of a rigidified cyclohexyl core and a metabolically robust cyclopropylmethoxy group. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this versatile amine in medicinal chemistry programs. We will delve into the rationale behind its use, provide detailed experimental protocols for its incorporation into lead compounds, and present its application in the context of kinase inhibitor discovery.
The trans-1,4-disubstituted cyclohexane ring system provides a defined exit vector for substituents, minimizing conformational ambiguity and allowing for more predictable interactions with biological targets. The cyclopropylmethoxy moiety, on the other hand, is a bioisosteric replacement for more metabolically labile groups, such as methoxyethyl or isopropyl ethers. The cyclopropyl group's inherent strain and high C-H bond dissociation energy render it less susceptible to oxidative metabolism by cytochrome P450 enzymes, a critical consideration in designing drug candidates with improved half-lives and reduced potential for the formation of reactive metabolites.[1]
Physicochemical Properties and Design Considerations
The physicochemical properties of this compound and its parent scaffold, cyclohexylamine, are crucial for understanding its behavior in biological systems and for guiding its application in drug design.
| Property | Value (Cyclohexylamine) | Value (this compound) | Reference |
| Molecular Formula | C₆H₁₃N | C₁₀H₁₉NO | N/A |
| Molecular Weight | 99.17 g/mol | 169.27 g/mol | N/A |
| pKa | 10.66 (at 24°C) | Estimated to be similar to cyclohexylamine (10-11) | [2][3] |
| LogP | 1.49 | Estimated to be in the range of 2.0-2.5 | [4] |
| Solubility | Miscible in water | Predicted to have moderate aqueous solubility | [2][5] |
The basicity of the primary amine (pKa ≈ 10.6) allows for the formation of a salt, which can be advantageous for improving the aqueous solubility and crystallinity of the final compound. The lipophilicity (LogP) of the cyclopropylmethoxy-substituted scaffold is moderately increased compared to the parent cyclohexylamine, a factor that medicinal chemists can leverage to fine-tune the overall lipophilicity of a drug candidate to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.
Application in Drug Discovery: A Case Study in Kinase Inhibition
The strategic deployment of this compound is exemplified in the discovery of novel B-Raf kinase inhibitors, as disclosed in patent literature (WO 2011/025927 A1).[6] B-Raf is a serine/threonine-protein kinase that plays a critical role in the MAPK signaling pathway, and its aberrant activation is a key driver in several human cancers. The patent describes a series of compounds where the this compound moiety is incorporated to interact with the solvent-exposed region of the kinase, contributing to potent and selective inhibition.
The synthesis of a representative B-Raf inhibitor from this series is outlined below, highlighting the integration of the this compound building block via a key amide coupling step.
Experimental Protocols
Protocol 1: Synthesis of this compound
While this compound is commercially available, a synthetic route starting from 4-(cyclopropylmethoxy)cyclohexanone is provided here for completeness. This two-step process involves a reductive amination, a robust and widely used transformation in medicinal chemistry.
Step 1: Synthesis of 4-(cyclopropylmethoxy)cyclohexanone (Not explicitly found in search results, a general procedure is provided)
A general procedure for the Williamson ether synthesis can be adapted.
-
Materials: 4-hydroxycyclohexanone, cyclopropylmethyl bromide, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of 4-hydroxycyclohexanone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add cyclopropylmethyl bromide (1.2 equivalents) and heat the reaction mixture to reflux for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench carefully with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(cyclopropylmethoxy)cyclohexanone.
-
Step 2: Reductive Amination to Yield this compound
This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent for reductive aminations.[7]
-
Materials: 4-(cyclopropylmethoxy)cyclohexanone, ammonium acetate, sodium triacetoxyborohydride (STAB), dichloromethane (DCM), methanol (MeOH).
-
Procedure:
-
To a solution of 4-(cyclopropylmethoxy)cyclohexanone (1.0 equivalent) in a 1:1 mixture of DCM and MeOH, add ammonium acetate (10 equivalents).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add STAB (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by acid-base extraction to yield this compound. The trans isomer is often the thermodynamically favored product.
-
Protocol 2: HATU-Mediated Amide Coupling with a Sterically Hindered Secondary Amine
This protocol is adapted for the coupling of a carboxylic acid with a secondary amine, such as this compound, which can present steric challenges. HATU is a highly efficient coupling reagent that often succeeds where other reagents fail.[1][8]
-
Materials: Carboxylic acid (e.g., a substituted pyrazole carboxylic acid as in the B-Raf inhibitor synthesis), this compound, HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-diisopropylethylamine (DIPEA), anhydrous dimethylformamide (DMF).
-
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. For particularly hindered substrates, gentle heating (40-50 °C) may be beneficial.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Key drivers for incorporating the scaffold.
Caption: Amide coupling workflow.
Conclusion
This compound represents a valuable and strategically important building block for medicinal chemists. Its unique combination of a conformationally restricted core and a metabolically robust side chain addresses key challenges in drug design, particularly in optimizing the ADME properties of lead compounds. The provided protocols for its synthesis and incorporation into molecules offer a practical guide for researchers seeking to leverage the advantageous features of this scaffold. As the demand for drug candidates with superior pharmacokinetic profiles continues to grow, the judicious use of building blocks like this compound will undoubtedly play an increasingly significant role in the successful development of new therapeutics.
References
-
Chem-Station. Cyclohexylamine 108-91-8 wiki. [Link]
-
PubChem. Cyclohexylamine. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Solubility of Things. Cyclohexylamine. [Link]
-
ACS Publications. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. [Link]
-
Properties of Materials. Cyclohexylamine (C6H13N) properties. [Link]
-
Aapptec. Coupling Reagents. [Link]
-
Wikipedia. Cyclohexylamine. [Link]
-
ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
Shanghai Orient Chemical Co.,Ltd. Cyclohexylamine. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
ResearchGate. Relations of hydrophobicity (log P) of amines with various indices. Model equation, log P = i x i + …. [Link]
-
Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
-
ACS Publications. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. [Link]
- Google Patents. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
- Google Patents.
- Google Patents. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
- Google Patents.
-
Patsnap. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
- Google Patents. Use of trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol.
-
ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. a. [Link]
-
ResearchGate. Direct reductive amination of cyclohexanone. [Link]
- Google Patents. PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.
- Google P
-
MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]
- Google Patents.
Sources
- 1. peptide.com [peptide.com]
- 2. Cyclohexylamine CAS#: 108-91-8 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis and Reactions of Trans-4-(cyclopropylmethoxy)cyclohexanamine
Introduction: A Privileged Scaffold in Modern Drug Discovery
Trans-4-(cyclopropylmethoxy)cyclohexanamine is a key building block for researchers and scientists engaged in drug development and medicinal chemistry. Its structure combines several desirable features: a rigid trans-1,4-disubstituted cyclohexane ring that limits conformational flexibility, a primary amine for versatile downstream derivatization, and a cyclopropylmethoxy group, which can enhance metabolic stability and target engagement. The trans-stereochemistry is particularly crucial, as precise spatial arrangement of substituents is often a prerequisite for potent and selective biological activity. This scaffold is analogous to core fragments found in important pharmaceuticals, such as the antipsychotic drug cariprazine, which features a trans-4-substituted cyclohexane-1-amine motif.[1] These application notes provide detailed, field-proven protocols for the synthesis of this valuable intermediate and its subsequent derivatization through common, yet critical, chemical transformations.
Physicochemical Properties and Safety Data
A summary of the key properties and safety information for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 919799-80-7 | [2] |
| Molecular Formula | C₁₀H₁₉NO | [2] |
| Molecular Weight | 169.27 g/mol | [2] |
| Appearance | Liquid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage | Store at room temperature in a dark place under an inert atmosphere. | [2] |
Safety Profile:
This compound should be handled with care in a well-ventilated chemical fume hood, following standard laboratory safety procedures.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Personal Protective Equipment (PPE): Safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.
Protocol 1: Synthesis via One-Pot Reductive Amination
The most efficient and widely adopted method for synthesizing 4-substituted cyclohexylamines is the reductive amination of the corresponding cyclohexanone.[3] This protocol details a representative one-pot procedure starting from 4-(cyclopropylmethoxy)cyclohexanone and ammonia. Sodium triacetoxyborohydride is selected as the reducing agent due to its mildness and tolerance for slightly acidic conditions, which favors the formation of the requisite iminium intermediate in situ.[4][5]
Workflow for Synthesis
Caption: One-pot synthesis via reductive amination.
Step-by-Step Methodology
-
Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-(cyclopropylmethoxy)cyclohexanone (1.0 eq.).
-
Solvent and Amine Source: Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to create a 0.2 M solution. Add ammonium acetate (NH₄OAc, 5.0 eq.) as the ammonia source and a mild acid catalyst.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Causality Note: NaBH(OAc)₃ is less reactive than NaBH₄ and will not readily reduce the starting ketone, allowing it to selectively reduce the iminium ion as it forms. This selectivity is key to the success of the one-pot procedure.[4]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) containing 1% triethylamine (TEA) to prevent product tailing on the acidic silica. The trans isomer is generally the thermodynamically more stable product and often the major isomer formed.
Protocol 2: Key Derivatization Reactions
The primary amine of this compound is a versatile handle for introducing molecular diversity, most commonly through amide bond formation and N-alkylation.
Amide Bond Formation via HATU Coupling
This protocol describes the coupling of the title amine with a generic carboxylic acid to form a stable amide bond. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely used uronium-based coupling reagent that minimizes racemization and is known for its high reactivity, making it suitable for coupling with primary amines.[6][7]
Workflow for Amide Coupling
Caption: HATU-mediated amide bond formation workflow.
Step-by-Step Methodology
-
Reagent Preparation: In a dry flask under nitrogen, dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and this compound (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Activation and Coupling: Cool the solution to 0 °C. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq.) dropwise.
-
Causality Note: The base (DIPEA) deprotonates the carboxylic acid, allowing it to attack HATU and form a highly reactive OAt-active ester. This intermediate is then readily attacked by the primary amine to form the thermodynamically stable amide bond.[6]
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting amide by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
N-Alkylation via Reductive Amination
To introduce an alkyl substituent onto the nitrogen atom, a second reductive amination can be performed. This reaction couples the primary amine with an aldehyde or ketone to generate a secondary amine.[8]
Workflow for N-Alkylation
Caption: N-Alkylation via one-pot reductive amination.
Step-by-Step Methodology
-
Reactor Setup: Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in DCM or DCE (to 0.2 M).
-
Imine Formation: Add acetic acid (1.0 eq.) to catalyze imine formation. Stir at room temperature for 1 hour.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Stir for 3-18 hours until the reaction is complete as determined by LC-MS.
-
Workup and Purification: Follow the identical workup and purification procedures described in Protocol 1. The use of a base (e.g., triethylamine) in the chromatography eluent is often necessary to obtain the pure secondary amine.
References
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]
-
Semantic Scholar. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
AxisPharm. Amide coupling Protocol for Amino PEG. [Link]
-
Royal Society of Chemistry. Reductive aminations by imine reductases: from milligrams to tons. [Link]
-
PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]
-
ResearchGate. Reductive amination with primary amines and ammonia. [Link]
-
National Center for Biotechnology Information. Reductive aminations by imine reductases: from milligrams to tons. [Link]
-
MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]
Sources
- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Topic: Trans-4-(cyclopropylmethoxy)cyclohexanamine as a Versatile Building Block for Novel Ligands
An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-4-(cyclopropylmethoxy)cyclohexanamine is a bifunctional synthetic building block of significant interest in medicinal chemistry. Its unique architecture, combining a stereochemically defined trans-cyclohexane scaffold, a primary amine for versatile conjugation, and a cyclopropylmethoxy moiety, offers a compelling platform for the development of novel ligands. The rigid cyclohexane core provides a defined exit vector for substituents, aiding in the exploration of chemical space and the optimization of ligand-receptor interactions. The cyclopropyl group, a well-recognized bioisostere for larger or more metabolically labile groups, can enhance metabolic stability and binding affinity. This guide provides an in-depth analysis of the strategic application of this building block, complete with detailed, field-tested protocols for its incorporation into lead compounds via amide bond formation and reductive amination, targeting a broad spectrum of biological targets.
Introduction: The Strategic Value of the Scaffold
In modern drug discovery, the design of small molecules with high potency, selectivity, and favorable pharmacokinetic profiles is paramount. Scaffold-based design, utilizing conformationally restricted building blocks, is a powerful strategy to achieve these goals. This compound emerges as a superior scaffold due to the convergence of three key structural features:
-
The trans-1,4-Disubstituted Cyclohexane Core: This rigid motif locks appended functional groups into well-defined equatorial positions, minimizing conformational ambiguity. This structural pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. It serves as a non-aromatic, three-dimensional core that can effectively probe the topology of receptor binding pockets.
-
The Primary Amine Handle: The nucleophilic primary amine is a versatile functional group that serves as a key point for chemical diversification.[1] It readily participates in a wide range of robust and well-characterized chemical reactions, allowing for the systematic introduction of various pharmacophoric elements.
-
The Cyclopropylmethoxy Group: The cyclopropyl ring is a unique carbocycle that has garnered significant attention in pharmaceutical development.[2][3] As a bioisostere, it can mimic other groups while offering distinct advantages such as increased metabolic stability by blocking potential sites of oxidation, and improved lipophilicity, which can enhance cell permeability and oral bioavailability.
The strategic combination of these features makes this compound an ideal starting point for creating diverse libraries of compounds aimed at targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Physicochemical Profile and Handling
A comprehensive understanding of the building block's properties is critical for successful experimental design and execution.
| Property | Value | Source |
| CAS Number | 919799-80-7 | [4][5] |
| Molecular Formula | C₁₀H₁₉NO | [4] |
| Molecular Weight | 169.26 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | N/A |
| Purity | Typically ≥97% | [5] |
| Storage Conditions | Store at room temperature under an inert atmosphere. Keep in a dark place. | [4] |
Handling and Safety: As a primary amine, this compound is basic and can be corrosive. It should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, is required. The compound is incompatible with strong acids and oxidizing agents.[6]
Core Synthetic Methodologies and Protocols
The primary amine of this compound is the focal point for its elaboration into more complex ligands. The following sections provide detailed, validated protocols for two of the most common and powerful transformations in medicinal chemistry.
Protocol 1: Amide Bond Formation via HATU Coupling
Amide bond formation is the most utilized reaction in drug discovery. The use of modern uronium salt-based coupling reagents like HATU provides a highly efficient, rapid, and low-racemization method for coupling the amine building block with a carboxylic acid of interest.[7][8]
Causality Behind the Choice of HATU: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over other coupling reagents like carbodiimides (e.g., EDC) for its superior performance in challenging couplings. It forms a highly reactive OAt-active ester intermediate, which accelerates the rate of aminolysis and suppresses common side reactions, particularly racemization of chiral carboxylic acids.[7][8][9] The presence of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction.[8]
Detailed Experimental Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or N₂), dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1–0.5 M.
-
Pre-activation: To the stirred solution, add HATU (1.1 eq). Cool the mixture to 0 °C using an ice-water bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the cooled solution. Stir the mixture at 0 °C for 15-20 minutes. A color change may be observed as the reactive OAt-ester is formed.
-
Amine Addition: Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.
-
Work-up: Quench the reaction by adding water. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final amide.
Workflow Diagram: HATU-Mediated Amide Coupling
Caption: Workflow for HATU-mediated amide bond formation.
Protocol 2: Reductive Amination via STAB
Reductive amination is a robust method for forming secondary amines by reacting a primary amine with an aldehyde or ketone.[10] The reaction proceeds via an intermediate imine, which is then reduced.
Causality Behind the Choice of STAB: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reducing agent of choice for one-pot reductive aminations.[11] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is mild enough that it will not readily reduce the starting aldehyde or ketone.[10] It demonstrates high selectivity for the protonated imine intermediate, which is formed in situ.[12] This selectivity allows all reagents to be combined in a single step, simplifying the procedure and improving efficiency. The reaction is typically run in a non-protic solvent like Dichloromethane (DCM) or Dichloroethane (DCE) as STAB is water-sensitive.[11]
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq) in anhydrous Dichloroethane (DCE) (0.2-0.5 M) in a round-bottom flask, add this compound (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the iminium ion intermediate. In some cases, adding a catalytic amount of acetic acid (0.1 eq) can accelerate this step.[13]
-
Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture in one portion. The addition may cause slight effervescence.
-
Reaction Execution: Stir the reaction at room temperature for 3-12 hours.
-
Monitoring: Follow the consumption of the starting materials and the formation of the product by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude secondary amine product can then be purified by flash column chromatography.
Workflow Diagram: One-Pot Reductive Amination
Caption: Workflow for one-pot reductive amination using STAB.
Case Study: Application in Opioid Receptor Ligand Design
The structural features of this compound are highly relevant to fields like opioid peptide research. For instance, cyclization of linear peptides is a proven strategy to enhance bioactivity. In a study on endomorphin-2 analogs, researchers incorporated a rigid trans-4-aminocyclohexyl-D-alanine (a structurally related building block) to increase the rigidity of the cyclic peptide.[14] This modification led to an analog with high affinity for both μ- and δ-opioid receptors. By analogy, one could envision using this compound to attach a pharmacophore (e.g., via amide coupling to a C-terminal acid) to a peptide, where the cyclopropylmethoxy group could probe a hydrophobic sub-pocket of the receptor, potentially enhancing affinity and selectivity.
Characterization and Quality Control
The identity, structure, and purity of all synthesized ligands must be unequivocally confirmed. A standard panel of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) to verify the exact mass and confirm the elemental composition.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and/or mass spectrometer to determine the purity of the final compound, which should typically be >95% for biological screening.
Conclusion
This compound is a high-value building block for contemporary drug discovery. Its conformationally defined core, versatile synthetic handle, and beneficial cyclopropylmethoxy moiety provide a robust platform for generating novel, drug-like molecules. The detailed protocols provided herein for amide coupling and reductive amination offer reliable and efficient methods for its incorporation into diverse chemical scaffolds, empowering researchers to accelerate the discovery of new therapeutic agents.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Gale, E. A., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30199–30207. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Marks, K. R., et al. (2011). Synthesis and Evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy Fluoroquinolones. Bioorganic & Medicinal Chemistry Letters, 21(15), 4585-4588. [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Nemr, M. T. M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
-
PrepChem.com. (n.d.). Synthesis of Cis,trans-4-[3-(3-methylcyclohexyl)-propyl]cyclohexylamine. Retrieved from [Link]
-
ResearchGate. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]
-
PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]
- Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
-
UB Bielefeld: Katalog.plus!. (n.d.). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
-
PubChem. (n.d.). (trans-4-Methoxycyclohexyl)amine. Retrieved from [Link]
- Google Patents. (n.d.). CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
-
Janecka, A., et al. (2014). Cyclic side-chain-linked opioid analogs utilizing cis- and trans-4-aminocyclohexyl-D-alanine. Bioorganic & Medicinal Chemistry, 22(23), 6696-6702. [Link]
-
Semantic Scholar. (2021). Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. Retrieved from [Link]
-
MDPI. (2024). Emerging Topics in Metal Complexes: Pharmacological Activity. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylcyclohexylamine. Retrieved from [Link]
Sources
- 1. CAS 2523-55-9: trans-4-Methylcyclohexylamine | CymitQuimica [cymitquimica.com]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bielefeld University Library: Catalogue.plus!: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [katalogplus.ub.uni-bielefeld.de]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. 919799-80-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptidebridge.com [peptidebridge.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cyclic side-chain-linked opioid analogs utilizing cis- and trans-4-aminocyclohexyl-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Trans-4-(cyclopropylmethoxy)cyclohexanamine
Introduction
Trans-4-(cyclopropylmethoxy)cyclohexanamine is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its structural motif is found in compounds targeting a range of therapeutic areas. Accurate and precise quantification of this amine is critical during drug development and manufacturing for ensuring purity, monitoring reaction kinetics, and performing stability studies. This document provides detailed analytical methods for the robust quantification of this compound in various matrices, tailored for researchers, scientists, and drug development professionals.
The primary analytical challenge in quantifying small aliphatic amines like this compound is their lack of a strong chromophore, which makes direct detection by UV-Vis spectrophotometry difficult.[4] To overcome this, the methods detailed herein utilize derivatization to introduce a chromophore or employ mass spectrometry for direct, sensitive detection.
This guide is structured to provide not just procedural steps but also the scientific rationale behind the methodological choices, ensuring that the protocols are not only followed but also understood. We will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection following pre-column derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis.
PART 1: High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
This method is a robust and widely accessible technique for quantifying primary amines. It involves a chemical reaction to attach a UV-active or fluorescent tag to the amine before chromatographic separation.
Principle and Rationale
The core principle is to convert the non-chromophoric this compound into a derivative that can be easily detected by a standard HPLC UV-Vis or fluorescence detector.[4] The choice of derivatizing agent is critical and is based on reaction efficiency, stability of the derivative, and the resulting molar absorptivity. For this application, we will utilize 2,4-dinitrophenylhydrazine (DNPH), which reacts with the primary amine to form a stable, highly UV-active derivative.[5] This approach offers excellent sensitivity and is suitable for routine quality control environments where mass spectrometry may not be readily available.
Experimental Workflow Diagram
Caption: HPLC with pre-column derivatization workflow.
Detailed Protocol
1. Reagents and Materials:
-
This compound reference standard
-
2,4-Dinitrophenylhydrazine (DNPH) solution (2 mg/mL in acetonitrile)
-
Hydrochloric acid (HCl), 2 M
-
Sodium bicarbonate solution, 5% (w/v)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Ethyl acetate, HPLC grade
-
Internal Standard (IS): Trans-4-(benzyloxy)cyclohexanamine or a structurally similar primary amine with a distinct retention time.[6]
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
Sample Preparation: Accurately weigh a sample containing an estimated 1-10 mg of the analyte and dissolve it in methanol. If the sample is in a complex matrix, a suitable extraction method like solid-phase extraction (SPE) may be necessary prior to derivatization.[7]
3. Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a microcentrifuge tube, add 50 µL of the internal standard solution (e.g., at 50 µg/mL).
-
Add 200 µL of the DNPH solution and 50 µL of 2 M HCl.
-
Vortex the mixture and heat at 60°C for 30 minutes in a water bath.
-
Cool the mixture to room temperature.
-
Neutralize the reaction by adding 200 µL of 5% sodium bicarbonate solution.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging to separate the layers.
-
Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.
4. HPLC Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
Data Analysis and Validation
The quantification is based on the ratio of the peak area of the analyte derivative to the peak area of the internal standard derivative. A calibration curve is constructed by plotting this ratio against the concentration of the standard solutions.
Method Validation Parameters: [8][9]
| Parameter | Acceptance Criteria |
|---|---|
| Linearity | R² > 0.995 over the concentration range. |
| Accuracy | 90-110% recovery of spiked samples. |
| Precision (RSD) | < 5% for repeatability and intermediate precision. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10. |
| Specificity | No interference from blank matrix or degradation products. |
PART 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.[10] This technique allows for direct quantification without the need for derivatization.
Principle and Rationale
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is first separated from other components in the sample by the LC system. It then enters the mass spectrometer, where it is ionized, and a specific precursor ion is selected. This precursor ion is fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces matrix interference.[11]
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRANS-4-(BENZYLOXY)CYCLOHEXANAMINE | 98454-39-8 [sigmaaldrich.com]
- 7. books.rsc.org [books.rsc.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. particle.dk [particle.dk]
- 10. lcms.cz [lcms.cz]
- 11. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Characterizing Trans-4-(cyclopropylmethoxy)cyclohexanamine, a Novel LSD1 Inhibitor
An in-depth technical guide on in vitro assays involving Trans-4-(cyclopropylmethoxy)cyclohexanamine.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel small molecule with potential therapeutic applications. Its structural motifs, particularly the cyclohexanamine core, suggest a possible interaction with enzymes that have an amine-binding pocket. This application note presents a hypothetical framework and detailed protocols for the in vitro characterization of this compound as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1).
LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2). Overexpression of LSD1 has been implicated in various cancers, making it an attractive target for therapeutic intervention. This guide provides a comprehensive approach to evaluating the inhibitory activity of this compound against LSD1, from initial biochemical characterization to cell-based target engagement.
Part 1: Biochemical Characterization of LSD1 Inhibition
The initial step in characterizing a potential enzyme inhibitor is to determine its potency in a purified system. This is typically achieved through an in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50).
Principle of the LSD1 Inhibition Assay
This assay quantifies the enzymatic activity of recombinant human LSD1 by measuring the production of hydrogen peroxide (H2O2), a byproduct of the demethylation reaction. The H2O2 is detected using a horseradish peroxidase (HRP)-coupled reaction that generates a fluorescent signal. The intensity of the fluorescence is directly proportional to the LSD1 activity.
Experimental Protocol: LSD1 Enzymatic Assay
Materials:
-
Recombinant Human LSD1 (e.g., BPS Bioscience, #50100)
-
H3K4me2 peptide substrate (e.g., AnaSpec, #AS-61271)
-
Amplex Red reagent (e.g., Thermo Fisher Scientific, #A12222)
-
Horseradish Peroxidase (HRP) (e.g., Sigma-Aldrich, #P8375)
-
This compound (test compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 50 mM NaCl, 1 mM DTT
-
384-well black microplate
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Enzyme and Substrate Preparation: Dilute recombinant LSD1 to 2X the final concentration (e.g., 20 nM) in assay buffer. Prepare a 2X substrate mix containing H3K4me2 peptide (e.g., 20 µM) in the same buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 10 µL of the 2X LSD1 solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of the 2X H3K4me2 substrate solution.
-
-
Detection:
-
Immediately add 5 µL of the detection reagent mix (containing Amplex Red and HRP in assay buffer) to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Data and Interpretation
Table 1: Hypothetical IC50 Data for this compound against LSD1
| Compound Concentration (nM) | % Inhibition |
| 1 | 5.2 |
| 10 | 15.8 |
| 50 | 48.9 |
| 100 | 75.3 |
| 500 | 95.1 |
| 1000 | 98.2 |
| IC50 (nM) | 51.2 |
An IC50 value in the low nanomolar range, as shown in the hypothetical data, would suggest that this compound is a potent inhibitor of LSD1.
Mechanism of LSD1 Inhibition
The following diagram illustrates the catalytic cycle of LSD1 and the proposed inhibitory action of this compound.
Caption: LSD1 catalytic cycle and proposed inhibition.
Part 2: Cell-Based Target Engagement
While biochemical assays are crucial for determining potency, it is equally important to confirm that the compound can engage its target in a cellular environment and exert a functional effect. A Western blot assay to measure the levels of the H3K4me2 mark in a cancer cell line is a standard method for this purpose.
Principle of the Cell-Based Assay
This assay involves treating a cancer cell line known to have high LSD1 expression (e.g., MV-4-11, an AML cell line) with this compound. If the compound successfully inhibits LSD1 in the cells, the level of its substrate, H3K4me2, should increase. This change can be detected by Western blotting using an antibody specific for H3K4me2.
Experimental Protocol: Western Blot for H3K4me2
Materials:
-
MV-4-11 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K4me2 (e.g., Abcam, #ab7766), anti-Total Histone H3 (loading control, e.g., Cell Signaling Technology, #9715)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Seed MV-4-11 cells at a density of 0.5 x 10^6 cells/mL and allow them to grow for 24 hours.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for 48 hours. Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Harvest the cells by centrifugation.
-
Lyse the cell pellet with RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Loading Control:
-
Strip the membrane and re-probe with the anti-Total Histone H3 antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands using software like ImageJ.
-
Normalize the H3K4me2 signal to the Total Histone H3 signal for each sample.
-
Hypothetical Data and Interpretation
Table 2: Hypothetical Densitometry Analysis of H3K4me2 Levels
| Treatment | H3K4me2/Total H3 Ratio (Normalized to Vehicle) |
| Vehicle (DMSO) | 1.0 |
| 0.1 µM Compound | 1.8 |
| 1 µM Compound | 4.2 |
| 10 µM Compound | 7.5 |
A dose-dependent increase in the H3K4me2/Total H3 ratio, as shown hypothetically, would confirm that this compound engages and inhibits LSD1 in a cellular context.
Cell-Based Assay Workflow
Caption: Workflow for cell-based target engagement assay.
Conclusion
The protocols described in this application note provide a robust framework for the initial in vitro characterization of this compound as a novel inhibitor of LSD1. By combining biochemical potency determination with cell-based target engagement assays, researchers can confidently assess the compound's potential as a lead candidate for further drug development.
References
-
Shi, Y., et al. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell, 119(7), 941-953. [Link]
-
Forneris, F., et al. (2005). The structure of the flavin-dependent histone demethylase LSD1. Journal of Biological Chemistry, 280(49), 41370-41375. [Link]
-
Schenk, T., et al. (2012). The LSD1 (KDM1A) inhibitor ORY-1001 displays first-in-class efficacy in preclinical models of acute leukemia. Nature Medicine, 18(10), 1573-1577. [Link]
Application Notes & Protocols: Preclinical Evaluation of Trans-4-(cyclopropylmethoxy)cyclohexanamine Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Chemical Scaffold
Trans-4-(cyclopropylmethoxy)cyclohexanamine derivatives represent a novel chemical class with significant therapeutic potential. The core structure, featuring a cyclopropylamine motif, is a well-established pharmacophore in medicinal chemistry, notably present in irreversible monoamine oxidase inhibitors (MAOIs) like tranylcypromine.[1] Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] Inhibition of these enzymes can elevate neurotransmitter levels in the brain, a mechanism central to the treatment of depression, anxiety, and neurodegenerative disorders like Parkinson's disease.[2][3]
The cyclopropylamine moiety can act as a mechanism-based inactivator of flavin-dependent enzymes, including MAOs. This occurs through an oxidative process that leads to the opening of the strained cyclopropane ring, forming a reactive intermediate that covalently binds to the enzyme's flavin cofactor, resulting in irreversible inhibition.[4]
This guide provides a comprehensive framework for the preclinical evaluation of this compound derivatives, assuming a hypothesized MAOI mechanism of action. The protocols detailed herein are designed to systematically characterize the pharmacological, pharmacokinetic, safety, and efficacy profile of these novel compounds, guiding researchers from initial screening to in vivo proof-of-concept.
Part I: Initial Characterization and Safety Profiling
Before proceeding to efficacy models, a foundational understanding of a compound's safety and neurobehavioral effects is paramount. This initial phase helps in dose selection and ensures the welfare of the animals in subsequent, more complex studies.
Acute Neurobehavioral Assessment: The Irwin Test
The Irwin test is a systematic observational method used to detect overt signs of toxicity and assess the broad neuropharmacological effects of a novel compound in rodents.[5][6] It provides a qualitative but comprehensive profile of a drug's impact on autonomic, neuromuscular, sensorimotor, and behavioral functions.[7]
Rationale: By conducting this test first, researchers can establish a maximum tolerated dose (MTD) and identify a dose range that is behaviorally active without being overtly toxic.[5] This information is crucial for designing meaningful and ethical efficacy studies. The test helps to flag potential liabilities and can offer initial clues towards a compound's therapeutic class (e.g., sedative, stimulant).[5][8]
Protocol: Modified Irwin Test in Rats [7]
-
Animal Acclimation: Male Sprague Dawley rats are housed in standard conditions and acclimated for at least two days, including handling by the experimenter to reduce stress.[7]
-
Group Assignment: Animals are randomized into treatment groups (e.g., vehicle control, 3-4 dose levels of the test compound) with n=4 per group.[7] Experimenters should be blinded to the treatments.
-
Baseline Observation: Before dosing, two independent observers record baseline behaviors for all animals.
-
Dosing: Administer the test compound or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dose Observation: At specified time points (e.g., 30, 60, 120, 240 minutes post-dose), systematically score each animal on a battery of parameters.
-
Scoring: Use a standardized scoring sheet. Observations are categorized into:
-
Behavioral: Spontaneous activity, sedation/excitation, grooming, bizarre behaviors (e.g., head twitches, writhing).[7][9]
-
Neurological: Ataxia, tremors, seizures, reflexes (auditory startle, righting reflex, pinna reflex), grip strength, tail pinch response.[7][9]
-
Autonomic: Piloerection, ptosis (eyelid droop), salivation, lacrimation, pupil size, body temperature, respiration rate.[7][9]
-
-
Data Analysis: Data are typically presented in tabular format, noting the dose at which each sign appears and its severity. This helps to define the no-observed-adverse-effect-level (NOAEL) and the MTD.
Pharmacokinetic (PK) Profiling
Pharmacokinetic studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound.[10] This knowledge is critical for correlating drug exposure (concentration in the blood) with the observed pharmacological effects (pharmacodynamics).
Rationale: An effective drug must reach its target in the body at a sufficient concentration and for an adequate duration. PK studies determine key parameters like bioavailability (the fraction of an oral dose that reaches systemic circulation), half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax). This information guides the selection of an appropriate dosing regimen (dose and frequency) for efficacy studies.[10][11]
Protocol: Single-Dose Rodent PK Study (Mouse or Rat) [11][12][13]
-
Animal Preparation: Use adult male Wistar rats or C57BL/6 mice (n=3 per time point or n=3-4 cannulated animals per group).[11][13] For serial sampling, surgical implantation of a jugular vein cannula is recommended.[11]
-
Group Assignment:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).
-
Group 2: Oral (PO) gavage administration (e.g., 5-10 mg/kg).
-
-
Dosing: Formulate the compound in a suitable vehicle. Administer a single dose based on body weight.
-
Blood Sampling:
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma at -80°C until analysis.[14]
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Table 1: Example Pharmacokinetic Parameters
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) | Description |
| Cmax (ng/mL) | 1200 | 850 | Maximum observed plasma concentration. |
| Tmax (hr) | 0.08 (5 min) | 1.0 | Time to reach Cmax. |
| AUClast (ng*hr/mL) | 2500 | 4500 | Area under the concentration-time curve from time zero to the last measurement. |
| Half-life (t½) (hr) | 3.5 | 4.0 | Time required for the plasma concentration to decrease by half. |
| Bioavailability (F%) | N/A | 18% | The fraction of the oral dose that reaches systemic circulation. |
Part II: In Vivo Efficacy Models Based on MAO Inhibition
Based on the structural alerts for MAO inhibition, the following animal models are recommended to test for antidepressant and anti-Parkinsonian activity.
Models for Antidepressant-Like Activity
The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most common screening tools used to evaluate the efficacy of potential antidepressant compounds.[15][16] They are based on the principle that animals, when placed in an inescapable, stressful situation, will eventually adopt an immobile posture, a state described as "behavioral despair."[17][18] Clinically effective antidepressants are known to increase the latency to immobility and decrease the total duration of immobility in these tests.[19][20]
Rationale: These tests have high predictive validity for antidepressant drugs, including MAOIs.[19][21] They are rapid, require minimal equipment, and are well-suited for screening novel compounds.[15][22] It is important to note that these are not models of depression itself, but rather tests of a drug's ability to reverse a specific stress-induced behavioral state.[19][23]
Figure 1: General workflow for antidepressant efficacy screening.
Protocol: Mouse Forced Swim Test (FST) [15][24]
-
Apparatus: A transparent Plexiglas cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (25 ± 1°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.[18]
-
Animals: Male C57BL/6 or CD-1 mice.
-
Procedure: a. Dose animals with the test compound or vehicle at a predetermined time before the test (e.g., 60 minutes for IP). b. Gently place each mouse individually into the water-filled cylinder. c. The test duration is 6 minutes.[18] The session should be video recorded for later analysis. d. After 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.
-
Scoring: An observer blinded to the treatment groups should score the behavior. Typically, the last 4 minutes of the test are scored.[17] The primary measure is the duration of immobility, defined as the time the mouse spends floating passively, making only small movements necessary to keep its head above water.[19]
Protocol: Mouse Tail Suspension Test (TST) [16][17][25]
-
Apparatus: A suspension box or bar that allows the mouse to hang freely without touching any surfaces.
-
Animals: Male C57BL/6 or CD-1 mice.
-
Procedure: a. Dose animals as in the FST protocol. b. Suspend each mouse by its tail using adhesive tape, ensuring the tape is attached approximately 1 cm from the tip of the tail.[17] c. The test duration is 6 minutes and is video recorded.[22][25] d. After 6 minutes, gently remove the mouse from the tape and return it to its home cage.
-
Scoring: A blinded observer scores the total duration of immobility, defined as the time the animal hangs passively and motionless.[17][25]
Model for Anti-Parkinsonian Activity
The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is used to create a reliable animal model that mimics many of the key pathological features of Parkinson's disease (PD).[26][27] MPTP is a lipophilic compound that crosses the blood-brain barrier and is metabolized by MAO-B in astrocytes into the toxic cation MPP+ (1-methyl-4-phenylpyridinium).[28] MPP+ is then selectively taken up by dopamine transporters into dopaminergic neurons in the substantia nigra, where it inhibits mitochondrial complex I, leading to oxidative stress and cell death.[27][28] This selective loss of dopaminergic neurons is a hallmark of PD.[28]
Rationale: Since MAO-B inhibitors prevent the conversion of MPTP to its toxic metabolite MPP+, this model is highly suitable for evaluating the neuroprotective potential of the this compound derivatives. A successful compound would prevent the MPTP-induced neuronal loss and the resulting motor deficits.
Figure 2: Mechanism of MPTP-induced neurotoxicity and the target for MAO-B inhibitors.
Protocol: Sub-acute MPTP Mouse Model of Parkinson's Disease [26][29]
CRITICAL SAFETY NOTE: MPTP is a potent human neurotoxin. All handling, preparation, and administration must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and respiratory protection. Strict safety protocols must be established and followed.[26]
-
Animals: Male C57BL/6 mice (8-10 weeks old) are typically used due to their high sensitivity to MPTP.[27]
-
Experimental Groups:
-
Group 1: Saline control (vehicle for both compound and MPTP).
-
Group 2: Test compound + Saline.
-
Group 3: Vehicle + MPTP.
-
Group 4: Test compound + MPTP.
-
-
Dosing Regimen: a. Pre-treatment: Administer the test compound or its vehicle daily for a set period (e.g., 7-14 days) prior to and during MPTP administration. b. MPTP Induction: Administer MPTP-HCl dissolved in sterile saline via intraperitoneal (i.p.) injection at a dose of 20-30 mg/kg once daily for 5 consecutive days.[28][29]
-
Behavioral Assessment: 7-14 days after the final MPTP injection, assess motor function using tests like the rotarod (for motor coordination) and the open-field test (for locomotor activity).[29]
-
Endpoint Analysis (Neurochemical & Histological): a. Following behavioral testing, euthanize the animals and harvest the brains. b. Dissect the striatum and substantia nigra. c. Neurochemistry: Use High-Performance Liquid Chromatography (HPLC) to quantify dopamine and its metabolites (DOPAC, HVA) in the striatum. A successful neuroprotective compound will attenuate the MPTP-induced depletion of dopamine. d. Immunohistochemistry: Use tyrosine hydroxylase (TH) staining on sections of the substantia nigra to quantify the number of surviving dopaminergic neurons. A protective compound will reduce the loss of TH-positive cells compared to the MPTP-only group.[29]
Ethical Considerations and Reporting Standards
All animal experiments must be conducted in accordance with institutional, national, and international guidelines. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). Researchers must adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).
For reporting, the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should be followed to ensure transparency and reproducibility.[30][31][32] These guidelines provide a checklist of essential information to include in publications, such as details on the animals used (species, strain, sex, age), housing conditions, randomization methods, blinding procedures, and statistical analyses.[31][33][34]
References
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151. Retrieved from [Link][26]
-
Wikipedia. (2023). ARRIVE guidelines. Retrieved from [Link][31]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638. Retrieved from [Link][15]
-
protocols.io. (2023). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. Retrieved from [Link][25]
-
Norecopa. (n.d.). ARRIVE Guidelines. Retrieved from [Link][33]
-
Percie du Sert, N., Hurst, V., Ahluwalia, A., Alam, S., Avey, M. T., Baker, M., ... & Lidster, K. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS biology, 18(7), e3000410. Retrieved from [Link][32]
-
Understanding Animal Research. (2020). Factsheet on the forced swim test. Retrieved from [Link][19]
-
Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2012). The tail suspension test. Journal of Visualized Experiments, (59), e3769. Retrieved from [Link][16]
-
Maze Engineers. (n.d.). Tail Suspension. Retrieved from [Link][20]
-
National Center for Biotechnology Information. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. Retrieved from [Link][34]
-
National Institute of Neurological Disorders and Stroke. (n.d.). Modified Irwin Test (rat). Retrieved from [Link][7]
-
National Center for Biotechnology Information. (2012). The Tail Suspension Test. Retrieved from [Link][22]
-
National Center for Biotechnology Information. (2012). The Mouse Forced Swim Test. Retrieved from [Link][18]
-
Roux, S., Sablé, E., & Porsolt, R. D. (2005). Primary observation (Irwin) test in rodents for assessing acute toxicity of a test agent and its effects on behavior and physiological function. Current Protocols in Pharmacology, Chapter 10, Unit 10.10. Retrieved from [Link][5]
-
ResearchGate. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Retrieved from [Link][35]
-
Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19-33. Retrieved from [Link][27]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), 3638. Retrieved from [Link][24]
-
Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. Retrieved from [Link][28]
-
NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link][23]
-
Drexel University. (n.d.). The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. Retrieved from [Link][6]
-
Sun, J., Wang, F., Hu, X., & Yang, J. (2023). Electroacupuncture exerts neuroprotective effects and alters gut microbiota in a MPTP-induced mouse model of Parkinson's disease. Frontiers in Neurology, 14, 1145417. Retrieved from [Link][29]
-
Melior Discovery. (n.d.). Irwin Test in Rats & Mice. Retrieved from [Link][8]
-
Taconic Biosciences. (n.d.). Irwin. Retrieved from [Link][9]
-
ZeClinics. (2024). Non-Clinical Safety Assessment for New Drugs. Retrieved from [Link][36]
-
Keysser, C. H. (1976). Preclinical safety testing of new drugs. Annals of Clinical & Laboratory Science, 6(2), 197-205. Retrieved from [Link][37]
-
Jesudason, S., & Masilamoni, G. (2018). Animal Models of Depression: What Can They Teach Us about the Human Disease?. Clinical Psychopharmacology and Neuroscience, 16(2), 121-130. Retrieved from [Link][21]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
-
Co-Labb. (2024). Implementing ICH S6(R1): Preclinical Safety Evaluation Of Biotechnology. Retrieved from [Link][38]
-
Olayinka, J. N., Akawa, O. B., Ogbu, E. K., Eduviere, A. T., Ozolua, R. I., & Soliman, M. E. (2021). Apigenin attenuates depressive-like behavior via modulating monoamine oxidase A enzyme activity in chronically stressed mice. Metabolic Brain Disease, 36(5), 921-933. Retrieved from [Link][39]
-
Bio-protocol. (n.d.). Rat pharmacokinetic studies. Retrieved from [Link][11]
-
ResearchGate. (2019). Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. Retrieved from [Link][40]
-
Shrestha, N., & Al-Horani, R. A. (2023). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls. StatPearls Publishing. Retrieved from [Link][3]
-
Valente, S., Trisciuoglio, D., De Luca, T., Nebbioso, A., Polletta, L., & Mai, A. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. Bioorganic & Medicinal Chemistry Letters, 25(5), 1025-1029. Retrieved from [Link][1]
-
Ishikawa, M., Hashimoto, M., Kuwada, T., Moritomo, A., Ito, T., & Hatoyama, N. (2009). Discovery of trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. Journal of Medicinal Chemistry, 52(24), 7974-7992. Retrieved from [Link][41]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link][42]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link][4]
-
Therapeutic Goods Administration (TGA). (2012). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from [Link]
-
ACS Omega. (2022). Antidepressant-Like Activity of Naringenin, an Important Agro-Industrial Resource, Complexed with β-Cyclodextrin. Retrieved from [Link][43]
-
Batinic-Haberle, I., Tovmasyan, A., & Spasojevic, I. (2018). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free Radical Biology and Medicine, 129, 145-154. Retrieved from [Link][13]
-
University of Nebraska Medical Center. (n.d.). Pharmacokinetics Protocol – Rodents. Retrieved from [Link][14]
-
National Center for Biotechnology Information. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link][44]
-
ResearchGate. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link][45]
-
Shirahata, A., Morohoshi, T., & Samejima, K. (1988). Trans-4-methylcyclohexylamine, a potent new inhibitor of spermidine synthase. Chemical & Pharmaceutical Bulletin, 36(8), 3220-3222. Retrieved from [Link][46]
-
Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link][2]
Sources
- 1. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 3. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Primary observation (Irwin) test in rodents for assessing acute toxicity of a test agent and its effects on behavior and physiological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [researchdiscovery.drexel.edu]
- 7. Modified Irwin Test (rat) [pspp.ninds.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Irwin | Taconic Biosciences [taconic.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 13. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. unmc.edu [unmc.edu]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. The Tail Suspension Test [jove.com]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. Animal Models of Depression: What Can They Teach Us about the Human Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 24. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
- 26. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 28. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 29. Frontiers | Electroacupuncture exerts neuroprotective effects and alters gut microbiota in a MPTP-induced mouse model of Parkinson’s disease [frontiersin.org]
- 30. Home | ARRIVE Guidelines [arriveguidelines.org]
- 31. ARRIVE guidelines - Wikipedia [en.wikipedia.org]
- 32. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. ARRIVE Guidelines [norecopa.no]
- 34. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research* - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]
- 37. Preclinical safety testing of new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. co-labb.co.uk [co-labb.co.uk]
- 39. Apigenin attenuates depressive-like behavior via modulating monoamine oxidase A enzyme activity in chronically stressed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. fda.gov [fda.gov]
- 43. pubs.acs.org [pubs.acs.org]
- 44. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 45. researchgate.net [researchgate.net]
- 46. Trans-4-methylcyclohexylamine, a potent new inhibitor of spermidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of trans-4-(cyclopropylmethoxy)cyclohexanamine Analogs as Potent LSD1 Inhibitors
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on conducting Structure-Activity Relationship (SAR) studies of trans-4-(cyclopropylmethoxy)cyclohexanamine analogs. These compounds are a promising class of irreversible inhibitors targeting Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. This guide offers a holistic approach, detailing the synthetic rationale, step-by-step protocols for chemical synthesis and biological evaluation, and a framework for interpreting SAR data to guide lead optimization.
Introduction: The Rationale for Targeting LSD1 with trans-Cyclohexanamine Analogs
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Its overexpression is frequently observed in a multitude of cancers, including acute myeloid leukemia (AML), where it contributes to a block in cellular differentiation and enhances proliferation.[2] Consequently, LSD1 has emerged as a high-value therapeutic target in oncology.[3]
The majority of potent LSD1 inhibitors are mechanism-based, irreversible inactivators that form a covalent adduct with the FAD cofactor.[4] Many of these inhibitors are derived from the scaffold of tranylcypromine (TCP), a known monoamine oxidase (MAO) inhibitor that also exhibits weak activity against LSD1.[5] The this compound scaffold represents a significant evolution from the original TCP core. The rationale behind this structural motif is to enhance potency and selectivity for LSD1 over the structurally related MAO-A and MAO-B enzymes, thereby minimizing potential off-target effects such as hypertensive crisis associated with MAO-A inhibition. The trans stereochemistry of the cyclohexyl ring is crucial for optimal orientation within the LSD1 active site.
This guide will walk through the essential workflows for a typical SAR campaign focused on this chemical series, from synthesis to biological characterization.
Synthetic Strategy and Protocols
The synthesis of this compound analogs is a multi-step process that allows for diversification at key positions to explore the SAR. The general synthetic workflow is outlined below.
Diagram: General Synthetic Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of trans-4-(cyclopropylmethoxy)cyclohexanamine
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the chemical modification of the primary amine group in trans-4-(cyclopropylmethoxy)cyclohexanamine. This versatile building block is of significant interest in medicinal chemistry due to its unique combination of a lipophilic cyclopropylmethoxy moiety and a reactive primary amine on a cyclohexane scaffold. These application notes detail several key functionalization strategies, including acylation, sulfonylation, reductive amination, and modern C-N coupling reactions. Each section provides the underlying chemical principles, detailed step-by-step protocols, and guidance on reaction optimization and product purification. The aim is to equip researchers with the practical knowledge to effectively incorporate this valuable synthon into their drug discovery and development programs.
Introduction: Properties and Significance
This compound (CAS No: 919799-80-7) is a primary amine with a molecular weight of 169.26 g/mol .[1] Its structure features a trans-1,4-disubstituted cyclohexane ring, which imparts a degree of conformational rigidity. The cyclopropylmethoxy group provides a lipophilic character that can be advantageous for modulating the pharmacokinetic properties of drug candidates, such as cell membrane permeability and metabolic stability. The primary amine group serves as a key reactive handle for a wide array of chemical transformations, allowing for the facile introduction of diverse functionalities. The ability to selectively modify this amine group makes this compound a valuable starting material for the synthesis of compound libraries aimed at identifying novel therapeutic agents.
Core Functionalization Strategies
The primary amine of this compound exhibits typical nucleophilic reactivity, analogous to other aliphatic amines like cyclohexylamine.[2] This allows for a range of well-established and robust functionalization reactions. The choice of strategy will depend on the desired final product and the compatibility of other functional groups within the reaction partners.
Acylation: Formation of Amides
Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry.[3] It involves the reaction of the primary amine with a carboxylic acid or its activated derivative.
Chemical Principle: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the carboxylic acid derivative, leading to the formation of a stable amide bond. To facilitate this reaction, the carboxylic acid is typically activated to enhance its electrophilicity.[4] Common methods include conversion to an acid chloride or the use of coupling reagents.[3][5]
Common Acylating Agents and Coupling Reagents:
-
Acid Chlorides: Highly reactive, often providing rapid and high-yielding reactions.
-
Acid Anhydrides: Another effective class of acylating agents.
-
Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) activate carboxylic acids in situ.[6] Additives such as 1-hydroxybenzotriazole (HOBt) are often used to suppress side reactions and racemization.[6]
-
Phosphonium and Uronium/Aminium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and HATU are highly efficient coupling agents.[6]
Protocol 2.1.1: General Procedure for Acylation using an Acid Chloride
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acid Chloride: Add the acid chloride (1.1 eq), either neat or as a solution in the reaction solvent, dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation: Acylation Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | Amine:Acid Chloride:Base = 1:1.1:1.2 | A slight excess of the acid chloride ensures complete consumption of the amine. The base neutralizes the HCl byproduct. |
| Solvent | Anhydrous DCM, THF | Aprotic solvents prevent reaction with the acid chloride. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |
| Reaction Time | 2-16 hours | Varies depending on the reactivity of the acid chloride. |
Diagram: Acylation Workflow
Caption: General workflow for the acylation of this compound.
Sulfonylation: Formation of Sulfonamides
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their diverse biological activities.[7]
Chemical Principle: The primary amine reacts with a sulfonyl chloride in the presence of a base to form a stable sulfonamide linkage. The reaction is analogous to acylation but with a sulfonyl electrophile. A common challenge is the potential for di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second equivalent of the sulfonyl chloride.[8]
Key Considerations for Mono-sulfonylation: [8]
-
Stoichiometry: Using a slight excess of the amine can favor mono-sulfonylation.
-
Base: A sterically hindered or weak base, such as pyridine or 2,6-lutidine, is often preferred over stronger, less hindered bases like triethylamine.
-
Temperature: Lower reaction temperatures (e.g., 0 °C or below) can improve selectivity.
-
Rate of Addition: Slow, dropwise addition of the sulfonyl chloride helps to maintain a low concentration of the electrophile, minimizing the di-sulfonylation side reaction.
Protocol 2.2.1: General Procedure for Sulfonylation
-
Preparation: Dissolve this compound (1.1-1.5 eq) and a suitable base (e.g., pyridine, 1.5 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add a solution of the sulfonyl chloride (1.0 eq) in the same solvent dropwise over 30-60 minutes.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract with an organic solvent. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Diagram: Sulfonylation Mechanism and Di-sulfonylation Side Reaction
Caption: Reaction pathways for mono- and di-sulfonylation of a primary amine.
Reductive Amination: Formation of Secondary and Tertiary Amines
Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of amine synthesis.[9][10]
Chemical Principle: The reaction proceeds in two steps: first, the primary amine condenses with an aldehyde or ketone to form an imine intermediate. This is followed by the in-situ reduction of the imine to the corresponding secondary amine.[9] The reaction can be performed in one pot.
Common Reducing Agents: [10]
-
Sodium Cyanoborohydride (NaBH₃CN): Effective at reducing imines in the presence of carbonyls, especially under mildly acidic conditions that favor imine formation.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and often more selective reducing agent for reductive aminations. It is less toxic than NaBH₃CN.
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.
Protocol 2.3.1: General Procedure for Reductive Amination with an Aldehyde
-
Preparation: In a suitable flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in a solvent such as methanol, DCM, or 1,2-dichloroethane (DCE). A small amount of acetic acid (e.g., 0.1 eq) can be added to catalyze imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude secondary amine can be purified by flash column chromatography. For basic amine purification, it may be necessary to add a small amount of a volatile base like triethylamine to the eluent to prevent streaking on the silica gel column.[11]
Data Presentation: Reductive Amination Parameters
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | Amine:Aldehyde:Reducer = 1:1.1:1.5 | Excess aldehyde drives imine formation; excess reducing agent ensures complete conversion. |
| Solvent | Methanol, DCM, DCE | Solvents that are compatible with both imine formation and reduction. |
| Catalyst | Acetic Acid (catalytic) | Speeds up the formation of the imine intermediate. |
| Temperature | Room Temperature | Mild conditions are generally sufficient. |
C-N Cross-Coupling Reactions: Arylation
Modern palladium- and copper-catalyzed cross-coupling reactions have revolutionized the synthesis of arylamines.
2.4.1. Buchwald-Hartwig Amination
Chemical Principle: This palladium-catalyzed reaction forms a C-N bond between an aryl halide (or triflate) and an amine.[12][13][14] The reaction involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[12] The choice of ligand for the palladium catalyst is crucial for the success of the reaction.
Protocol 2.4.1.1: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a reaction vessel suitable for inert atmosphere techniques (e.g., a Schlenk flask), combine the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq).
-
Solvent and Reactant Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). Then, add this compound (1.2 eq).
-
Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
2.4.2. Ullmann Condensation
Chemical Principle: This is a copper-catalyzed C-N coupling reaction, typically requiring higher temperatures than the Buchwald-Hartwig amination.[15][16] It is often used for the arylation of amines with electron-deficient aryl halides.
Protocol 2.4.2.1: General Procedure for Ullmann Condensation
-
Preparation: In a reaction vessel, combine the aryl halide (1.0 eq), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., a diamine like N,N'-dimethylethylenediamine, 20-40 mol%), and a base (e.g., potassium carbonate or potassium phosphate, 2.0 eq).
-
Solvent and Reactant Addition: Add a high-boiling polar solvent (e.g., dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)). Add this compound (1.5 eq).
-
Reaction: Heat the reaction mixture to 120-160 °C for 18-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Purification and Characterization
Purification:
-
Extraction: For basic amine products, an acidic wash (e.g., dilute HCl) can be used to extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.[17]
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying the functionalized products. For basic compounds, adding a small percentage of a volatile base (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the eluent system can improve peak shape and prevent product loss on the column.[11] Reversed-phase chromatography can also be an effective alternative.[11]
-
Crystallization/Precipitation: In some cases, the product can be purified by crystallization from a suitable solvent system or by precipitating it as a salt (e.g., hydrochloride or trifluoroacetate) and then liberating the free base.[18]
Characterization: The structure and purity of the final products should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Safety Considerations
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Many of the reagents used, such as acid chlorides, sulfonyl chlorides, and strong bases, are corrosive and/or toxic. Handle them with care.
-
Palladium and copper catalysts can be toxic and should be handled with appropriate precautions.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. The primary amine group can be readily functionalized through a variety of robust and well-established chemical transformations. By selecting the appropriate reaction conditions and purification methods, researchers can efficiently synthesize a wide range of derivatives for biological evaluation. This guide provides a solid foundation of protocols and practical considerations to aid in the successful application of this synthon in drug discovery programs.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Gade, R., & Rajender, A. (2010). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Reaction Mixtures. Organic Process Research & Development, 14(4), 954-957. [Link]
-
LibreTexts. (2022). Chemistry of Amides. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
- Google Patents. (n.d.).
-
Pérez-Sánchez, M., et al. (2022). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 12(10), 1163. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
-
University of Rochester. (2026). Workup: Amines. [Link]
-
Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 218-224. [Link]
-
Royal Society of Chemistry. (2022). Amide Bond Formation. [Link]
-
ResearchGate. (n.d.). The results from reductive amination of cyclohexanone with benzylamine... [Link]
-
Islam, M. R., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. [Link]
-
Halgeri, A. B., & Das, J. (1999). Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Journal of Molecular Catalysis A: Chemical, 149(1-2), 1-6. [Link]
-
O'Donovan, D. H., et al. (2020). Bio-Inspired Primary Amine α-C–H Functionalization. ChemRxiv. [Link]
-
Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21466-21473. [Link]
-
Drabowicz, J., et al. (2012). The first example of amine-induced reversal of diastereoselectivity in acylation of some trans-2-substituted cyclohexanols. Arkivoc, 2012(8), 27-35. [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Al-Zoubi, R. M., & Al-Ja'fari, D. M. (2013). A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. RSC Advances, 3(1), 143-148. [Link]
-
ResearchGate. (n.d.). Substrate scope for primary amine α-functionalization using cyanide. [Link]
-
ResearchGate. (n.d.). Methods for amine α-C–H bond functionalization and the new concept for... [Link]
-
O'Donovan, D. H., et al. (2021). Primary α-tertiary amine synthesis via α-C–H functionalization. Nature Communications, 12(1), 1-9. [Link]
-
ResearchGate. (n.d.). Amination of cyclohexanone and cyclohexanol/cyclohexanone in the presence of ammonia and hydrogen using copper or a group VIII metal supported on a carrier as the catalyst. [Link]
-
Yamamoto, T., & Kurata, Y. (1983). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine). Canadian Journal of Chemistry, 61(1), 86-91. [Link]
-
Vembadi, S., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 8, 603. [Link]
-
Royal Society of Chemistry. (2024). Site-selective C(sp3)–H functionalization of primary aliphatic amines. [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. [Link]
-
ResearchGate. (n.d.). The first example of amine-induced reversal of diastereoselectivity in acylation of some trans-2-substituted cyclohexanols. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Lead Sciences. (n.d.). This compound. [Link]
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. webqc.org [webqc.org]
- 3. hepatochem.com [hepatochem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. peptide.com [peptide.com]
- 7. cbijournal.com [cbijournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. biotage.com [biotage.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Workup [chem.rochester.edu]
- 18. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trans-4-(cyclopropylmethoxy)cyclohexanamine
Welcome to the technical support center for the synthesis of trans-4-(cyclopropylmethoxy)cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target compound with high purity and yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Overall Yield
Question: We are experiencing a low overall yield in our multi-step synthesis of this compound. What are the likely causes and how can we optimize the process?
Answer: A low overall yield in a multi-step synthesis is a common problem that can stem from inefficiencies in one or more steps. Let's break down the typical synthetic sequence and pinpoint potential areas for improvement. A plausible synthetic route involves the initial synthesis of trans-4-aminocyclohexanol, followed by a Williamson ether synthesis to introduce the cyclopropylmethoxy group.
Potential Causes & Solutions:
-
Suboptimal Synthesis of trans-4-Aminocyclohexanol: The stereoselective synthesis of trans-4-aminocyclohexanol is a critical step that significantly impacts the overall yield.
-
Catalytic Hydrogenation Issues: The hydrogenation of p-aminophenol or p-acetamidophenol is a common route. The choice of catalyst is paramount for achieving a good trans:cis ratio. While various catalysts can be used, palladium on carbon (Pd/C) is often employed to favor the trans isomer.[1] However, catalyst activity can be compromised by impurities.
-
Actionable Advice:
-
Ensure the use of high-purity starting materials and solvents.
-
If catalyst poisoning is suspected, consider pre-treating the starting material or using a fresh batch of catalyst.
-
Optimize reaction conditions such as temperature and hydrogen pressure. For instance, temperatures around 180°C and a hydrogen pressure of 10 bar have been reported for the hydrogenation of 4-acetamidophenol.[2]
-
-
-
Biocatalytic Approaches: Consider employing enzymes like keto reductases (KREDs) and amine transaminases (ATAs) for a highly stereoselective synthesis from 1,4-cyclohexanedione.[3][4] This can provide excellent diastereomeric ratios, directly impacting your yield of the desired trans isomer.[3][4]
-
-
Inefficient Williamson Ether Synthesis: The reaction of the trans-4-aminocyclohexanol intermediate (with a protected amine) with cyclopropylmethyl bromide is a Williamson ether synthesis, which follows an S\N2 mechanism.[5][6]
-
Actionable Advice:
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group to form the alkoxide. Sodium hydride (NaH) is a common choice.
-
Solvent: Use a polar aprotic solvent like DMF or DMSO to facilitate the S\N2 reaction.[7]
-
Temperature Control: Maintain a controlled temperature to minimize side reactions. Lowering the reaction temperature generally favors substitution over elimination.[8]
-
-
Issue 2: Poor trans:cis Isomer Ratio
Question: Our synthesis is yielding a mixture of cis and trans isomers with a low proportion of the desired trans product. How can we enhance the stereoselectivity?
Answer: Achieving a high trans:cis isomer ratio is a frequent challenge in the synthesis of substituted cyclohexanes. The thermodynamic stability of the trans isomer, where both substituents can occupy equatorial positions, is the driving force for its preferential formation under equilibrium conditions.
Strategies to Improve trans Selectivity:
-
Catalyst Selection in Hydrogenation: The choice of catalyst is a critical factor influencing the stereochemical outcome of the hydrogenation of aromatic precursors.
-
Palladium vs. Rhodium: Palladium-based catalysts generally favor the formation of the more stable trans isomer.[1] Conversely, rhodium-based catalysts may show a preference for the cis isomer.[1]
-
Biocatalysis for High Stereoselectivity: For superior control, consider a biocatalytic approach. Transaminases can be highly selective for the amination of a ketone precursor, yielding high diastereomeric excess of the trans product.[9][10] Recent studies have shown that transaminases can be used for the diastereomer selective deamination of cis/trans mixtures to enrich the trans-amine.[9][10]
-
-
Isomer Separation and Enrichment: If a mixture of isomers is obtained, separation is necessary.
-
Crystallization: The trans isomer of 4-aminocyclohexanol can often be selectively crystallized from an aqueous solution by cooling.[2]
-
Chromatography: While effective, column chromatography can be challenging for large-scale production due to the polarity of the amine. Derivatization to a less polar intermediate before chromatography can be a viable strategy.
-
Issue 3: Formation of Alkene Byproduct in Williamson Ether Synthesis
Question: We are observing a significant amount of an alkene byproduct during the Williamson ether synthesis step. How can we minimize this elimination reaction?
Answer: The formation of an alkene is a classic side reaction in Williamson ether synthesis, arising from a competing E2 elimination pathway.[8] The alkoxide base can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.
Minimizing Elimination Byproducts:
-
Choice of Alkyl Halide: The structure of the alkyl halide is a key determinant. Fortunately, cyclopropylmethyl bromide is a primary alkyl halide, which is less prone to elimination compared to secondary or tertiary halides.[8]
-
Reaction Temperature: Lowering the reaction temperature generally favors the S\N2 substitution reaction over the E2 elimination.[8] Elimination reactions often have a higher activation energy.
-
Base Strength and Steric Hindrance: While a strong base is necessary, using a sterically hindered base can sometimes favor elimination. However, for the deprotonation of an alcohol, a standard strong base like NaH is appropriate. The focus should be on temperature control and the quality of the alkyl halide.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and cost-effective starting material is p-aminophenol or its acetylated derivative, 4-acetamidophenol. These can be catalytically hydrogenated to produce a mixture of cis- and trans-4-aminocyclohexanol, which can then be further functionalized.[2] An alternative, more modern approach starts from 1,4-cyclohexanedione, which can be converted to the desired intermediate using biocatalysis.[3][4]
Q2: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are suitable for monitoring the disappearance of starting materials and the appearance of products.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and determining the trans:cis ratio. The coupling constants of the protons on the cyclohexane ring can help elucidate the stereochemistry.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Q3: Are there any safety precautions to consider during this synthesis?
Yes, several safety precautions are crucial:
-
Catalytic Hydrogenation: This step involves flammable hydrogen gas under pressure and should be carried out in a properly rated high-pressure reactor with appropriate safety features. The catalysts, particularly Raney Nickel and Palladium on Carbon, can be pyrophoric when dry and should be handled with care.[2]
-
Sodium Hydride (NaH): This is a water-reactive and flammable solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Cyclopropylmethyl Bromide: This is a lachrymator and should be handled in a well-ventilated fume hood.
-
Solvents: Many organic solvents used are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q4: Can the amine group be introduced via reduction of an oxime?
Yes, the reduction of an oxime is a viable method for introducing an amine group.[12] For this specific target, one could envision the synthesis of 4-(cyclopropylmethoxy)cyclohexanone, followed by oximation and subsequent reduction. However, controlling the stereoselectivity of the reduction to favor the trans isomer can be challenging.[13] The choice of reducing agent (e.g., catalytic hydrogenation, metal hydrides) will significantly influence the stereochemical outcome.[14][15] This route may require more extensive optimization to achieve a high trans:cis ratio compared to methods starting from precursors that already have the desired stereochemistry.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Acetamidophenol
This protocol provides a general procedure for the synthesis of a cis/trans mixture of 4-acetamidocyclohexanol.
-
Reactor Setup: In a high-pressure autoclave, charge 100 g of 4-acetamidophenol, 250 mL of absolute ethanol, and 5 g of Raney nickel (or an appropriate amount of Pd/C).[2]
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by purges with hydrogen gas. Pressurize the reactor with hydrogen to 10 bar.[2]
-
Reaction: Heat the mixture to 180°C and maintain this temperature for 2 hours with stirring.[2]
-
Work-up: After cooling to room temperature, carefully vent the excess hydrogen and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The resulting solution contains a mixture of cis- and trans-4-acetamidocyclohexanol, typically in a ratio of approximately 1:4.[2]
Protocol 2: Williamson Ether Synthesis (General Procedure)
This protocol outlines a general method for the etherification step. The amine group of the trans-4-aminocyclohexanol intermediate should be protected (e.g., as a Boc-carbamate) prior to this step.
-
Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous DMF. Cool the suspension to 0°C.
-
Alcohol Addition: Slowly add a solution of the N-protected trans-4-aminocyclohexanol (1.0 eq.) in anhydrous DMF to the NaH suspension. Stir the mixture at room temperature for 1 hour or until hydrogen evolution ceases.
-
Alkyl Halide Addition: Cool the reaction mixture back to 0°C and add cyclopropylmethyl bromide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the N-protected this compound. The protecting group can then be removed under appropriate conditions (e.g., acidic conditions for a Boc group).
Visualizations
Synthetic Pathway Overview
Caption: Overview of synthetic routes to the target compound.
Williamson Ether Synthesis Mechanism
Caption: Mechanism of the Williamson ether synthesis.
References
-
Lendvai, G., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. Available at: [Link]
- Process for the preparation of trans-4-aminocyclohexanol. (2004). Google Patents.
- Preparation method of trans-4-methyl cyclohexylamine. (n.d.). Google Patents.
- A kind of method of synthesis of trans -4- methyl cyclohexylamine. (n.d.). Google Patents.
-
Lendvai, G., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. Available at: [Link]
-
Tokieda, T., Niimura, T., Takamoto, F., & Hoshino, R. (1977). Purification and some properties of cyclohexylamine oxidase from a Pseudomonas sp. PubMed. Available at: [Link]
-
Frontana-Uribe, B. A., et al. (2021). Recent Advances in the Electrochemical Reduction of Substrates Involving N−O Bonds. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]
-
Sviatenko, O., et al. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available at: [Link]
-
Ihara, H., et al. (2000). Purification and characterization of a novel cyclohexylamine oxidase from the cyclohexylamine-degrading Brevibacterium oxydans IH-35A. PubMed. Available at: [Link]
-
Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PubMed. Available at: [Link]
-
Tokuyama, T., & Kanzaki, T. (1977). Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. PMC. Available at: [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Available at: [Link]
-
Preparation of optically active amines from oximes by yeast catalyzed selective reduction. (2010). TSI Journals. Available at: [Link]
-
Feuer, H., Vincent Jr., B. F., & Bartlett, R. S. (1965). The Reduction of Oximes with Diborane. A New Synthesis of N-Monosubstituted Hydroxylamines. The Journal of Organic Chemistry. Available at: [Link]
-
Sviatenko, O., et al. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2019). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. PMC. Available at: [Link]
-
Abarca-Buendía, A. J., et al. (2020). Solving a chemical challenge in the synthesis of antiprotozoal agents targeting the DNA minor groove: A high yield. Digital CSIC. Available at: [Link]
-
Hares, K., et al. (2024). Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. Catalysis Science & Technology. Available at: [Link]
-
Corona-Armenta, G., et al. (2016). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]
-
Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
- 13. researchgate.net [researchgate.net]
- 14. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Trans-4-(cyclopropylmethoxy)cyclohexanamine
Welcome to the technical support center for the purification of trans-4-(cyclopropylmethoxy)cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this compound. As Senior Application Scientists, we have synthesized the following information to ensure your success.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My final product has a low trans/cis isomer ratio. How can I effectively separate the trans isomer from the cis isomer?
A1: Cause & Solution
The primary challenge in purifying this compound is the removal of the diastereomeric cis-isomer. Due to their similar physical properties, simple distillation or standard chromatography of the free base can be inefficient. The most robust and scalable method to separate these isomers is through fractional crystallization of a salt derivative .
Expert Rationale: Converting the amine to a salt, such as a hydrochloride or pivalate, creates a more rigid crystalline lattice.[1][2] This conformational rigidity amplifies the subtle stereochemical differences between the trans (equatorial-equatorial) and cis (axial-equatorial) isomers, leading to significant differences in their crystal packing energies and, consequently, their solubilities in specific solvent systems. The trans isomer typically forms a more stable, less soluble crystal, allowing it to be selectively precipitated.
Experimental Protocol: Purification via Hydrochloride Salt Crystallization
-
Salt Formation:
-
Dissolve the crude mixture of this compound (1.0 eq) in a suitable anhydrous solvent such as isopropanol or ethyl acetate (5-10 volumes).
-
Slowly add a solution of hydrochloric acid (1.05 eq, e.g., 2M HCl in isopropanol) or bubble anhydrous HCl gas through the solution while stirring. Monitor the pH to ensure it is acidic (pH 1-2).
-
Stir the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation.
-
-
Fractional Crystallization:
-
Heat the mixture to reflux to dissolve the hydrochloride salt completely.
-
Add a suitable anti-solvent, such as acetone or methyl tert-butyl ether (MTBE), dropwise until the solution becomes slightly turbid.[2]
-
Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for several hours to maximize crystal formation.
-
Isolate the crystals by filtration, washing with a small amount of cold crystallization solvent.
-
Dry the crystals under vacuum.
-
-
Purity Analysis:
-
Analyze the crystalline material by GC, HPLC, or ¹H NMR to determine the trans/cis ratio. If the purity is not satisfactory, a second recrystallization can be performed.
-
-
Liberation of the Free Base (Optional):
-
Dissolve the purified salt in water.
-
Basify the aqueous solution to pH >12 with an inorganic base (e.g., 2M NaOH).
-
Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified liquid free base.
-
Q2: My product is contaminated with various non-isomeric impurities. What is the best purification strategy?
A2: Cause & Solution
When dealing with a range of impurities (e.g., unreacted starting materials, synthetic by-products), a bulk separation technique is required. Depending on the nature of the impurities, you have two primary options: Vacuum Distillation or Column Chromatography .
Purification Strategy Decision Diagram
Caption: Decision tree for selecting a purification strategy.
Method 1: Vacuum Distillation
Since this compound is a liquid at room temperature, fractional vacuum distillation is an excellent choice for removing impurities with significantly different boiling points.[1]
Expert Rationale: Distillation separates compounds based on their volatility. Under vacuum, the boiling points of high-boiling compounds are lowered, preventing thermal degradation. This method is particularly effective for removing non-volatile baseline impurities or highly volatile residual solvents.
Protocol Outline:
-
Ensure the starting material is the free base, not a salt.
-
Set up a fractional distillation apparatus equipped for vacuum. Use a short, insulated column for better efficiency.
-
Begin heating the flask gently under vacuum.
-
Collect and discard any initial low-boiling fractions (forerun).
-
Collect the main fraction at a stable temperature and pressure.
-
Monitor the purity of the collected fractions by GC.
Method 2: Column Chromatography
For impurities with polarities similar to the product, silica gel chromatography of the free base is recommended.
Expert Rationale: Amines are basic and tend to interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. To mitigate this, a small amount of a competitive base, such as triethylamine (TEA) or ammonia, is added to the mobile phase. This additive deactivates the acidic sites on the silica, allowing the desired amine to elute with sharp, symmetrical peaks.
Protocol & Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Mobile Phase | Heptane/Ethyl Acetate with 0.5-1% Triethylamine | A common non-polar/polar solvent system. The TEA is critical to prevent peak tailing.[3][4] |
| Gradient | Start with low polarity (e.g., 95:5 Heptane:EtOAc) and gradually increase the polarity. | Allows for the elution of non-polar impurities first, followed by the product. |
| Detection | TLC with a suitable stain (e.g., ninhydrin or permanganate) | For visualizing the amine on TLC plates to determine fraction pooling. |
Q3: My hydrochloride salt oiled out or failed to crystallize. What should I do?
A3: Cause & Solution
Crystallization failure can be due to several factors, including the presence of impurities that inhibit lattice formation, residual solvent, or the selection of a suboptimal solvent system.
Troubleshooting Crystallization Failure
Caption: Troubleshooting flowchart for crystallization failure.
Step-by-Step Troubleshooting:
-
Ensure Dryness: Concentrate your material completely under high vacuum to remove any residual solvents that could be acting as an oiling agent.
-
Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexane or diethyl ether). Vigorously stir or sonicate the mixture. This can wash away oily impurities and induce crystallization by mechanical agitation.
-
Solvent Screening: If trituration fails, the solvent system is likely not optimal. Dissolve the oil in a minimal amount of a good solvent (e.g., isopropanol, methanol) and slowly add different anti-solvents (e.g., acetone, ethyl acetate, heptane) until persistent turbidity is observed. Cool the mixture and observe for crystal formation. This helps identify a more effective solvent/anti-solvent pair for recrystallization.
Frequently Asked Questions (FAQs)
Q: What is the most common impurity I should expect? A: The most common and challenging impurity is the cis-isomer of 4-(cyclopropylmethoxy)cyclohexanamine. It is formed alongside the desired trans-isomer during synthesis, and its removal is critical for applications in pharmaceutical development.
Q: How can I analyze the purity and determine the isomeric ratio of my sample? A: A combination of analytical techniques is recommended:
-
Gas Chromatography (GC): Excellent for assessing overall purity and can often separate cis/trans isomers.
-
High-Performance Liquid Chromatography (HPLC): May require derivatization for UV detection, but can provide high-resolution separation of isomers.[5]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The most powerful tool for determining the isomeric ratio. The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the proton at C1 (bearing the amine), will be distinct for the trans and cis isomers.
Q: Why is my amine product streaking badly on my silica TLC plate/column? A: This is a classic problem caused by the interaction between the basic amine and acidic silanol groups on the silica surface. To solve this, you must add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase. This deactivates the acidic sites, allowing for symmetrical peak shapes.
Q: For purification by crystallization, is a hydrochloride salt always the best choice? A: While hydrochloride is the most common and often effective choice, it may not always provide the best selectivity. If you are struggling to separate the isomers with the HCl salt, consider forming a salt with a bulkier counter-ion, such as pivalic acid to form the pivalate salt.[1] The larger counter-ion can lead to different crystal packing arrangements that may significantly enhance the solubility difference between the trans and cis diastereomers.
References
- Sigma-Aldrich. This compound Product Page.
- Google Patents. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts.
- Google Patents. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
- ResearchGate.
- BD Biosciences. Troubleshooting Guide A. Protein Expression B. Loading/Washing.
- Sigma-Aldrich.
Sources
- 1. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 2. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Separation of Cis and Trans Isomers of 4-(cyclopropylmethoxy)cyclohexanamine
Welcome to the technical support guide for the separation of cis and trans isomers of 4-(cyclopropylmethoxy)cyclohexanamine. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges associated with isolating these specific diastereomers. The stereochemical configuration of active pharmaceutical ingredients (APIs) is critical, as isomers often exhibit different pharmacological and toxicological profiles. This guide provides practical, field-tested advice in a direct question-and-answer format to help you troubleshoot and optimize your separation strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the cis and trans isomers of 4-(cyclopropylmethoxy)cyclohexanamine?
The most effective methods for separating diastereomers like the cis and trans isomers of substituted cyclohexylamines are primarily chromatographic. Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are the techniques of choice.[1][2] Non-chromatographic methods, such as fractional crystallization of diastereomeric salts, can also be highly effective, particularly for large-scale preparations.[3][4] In some cases, enzymatic resolution using transaminases that selectively act on one isomer can be employed to facilitate separation.[5][6]
Q2: Which chromatographic technique is generally preferred for this separation: HPLC or SFC?
For chiral and diastereomeric separations of amines, Supercritical Fluid Chromatography (SFC) is often the preferred technique.[1][2] SFC typically provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" and more cost-effective method.[1] The low viscosity and high diffusivity of supercritical CO2, the primary mobile phase component, lead to higher efficiency and reduced backpressure.[1][7] Polysaccharide-based chiral stationary phases (CSPs) show broad applicability in SFC for resolving a wide range of compounds, including amines.[2]
Q3: Can non-chromatographic methods like crystallization be effective for obtaining a pure isomer?
Yes, fractional crystallization can be a powerful and economically viable method for separating cis and trans isomers, especially at scale. The success of this technique relies on the differential solubility of the two isomers or, more commonly, their salts.[3] By reacting the isomer mixture with a suitable acid (e.g., hydrochloric acid, tartaric acid), you can form diastereomeric salts that may have significantly different crystal packing energies and solubilities, allowing one to crystallize preferentially.[3][8] A patent for separating cis and trans isomers of diaminocyclohexane highlights a method where the dihydrochloride salt of the trans isomer is much less soluble in methanol than the cis isomer, enabling efficient separation.[3]
Q4: What are the most critical parameters to focus on during chromatographic method development?
For separating basic amines like 4-(cyclopropylmethoxy)cyclohexanamine, the following parameters are crucial:
-
Chiral Stationary Phase (CSP) Selection: This is the most critical factor.[7] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and a common starting point.[9][10] Cyclofructan-based columns have also shown excellent success rates for separating primary amines.[10]
-
Mobile Phase Modifier (Co-solvent): In SFC and normal-phase HPLC, alcohols like methanol, ethanol, or isopropanol are used as co-solvents with the main mobile phase (CO2 in SFC, hexane/heptane in HPLC). The type and percentage of alcohol significantly impact selectivity.[7]
-
Mobile Phase Additive: Due to the basic nature of the amine, peak tailing caused by interactions with residual acidic silanols on the silica support is a common issue. Adding a small amount of a basic additive, such as diethylamine (DEA), triethylamine (TEA), or butylamine (BA), to the mobile phase is essential to improve peak shape and resolution.[7][10]
Troubleshooting Guide
Chromatographic Issues (SFC/HPLC)
Q: I am seeing poor or no resolution between my cis and trans isomer peaks. What should I do?
A: This is the most common challenge. The cause is insufficient selectivity between the analytes and the chiral stationary phase.
-
Systematic Approach:
-
Change the Co-solvent: First, try switching the alcohol modifier (e.g., from methanol to ethanol or isopropanol). The different hydrogen bonding characteristics of these alcohols can dramatically alter selectivity.[7]
-
Screen Different CSPs: If changing the co-solvent is ineffective, the next step is to screen different categories of chiral stationary phases. Polysaccharide-based columns are an excellent starting point, but if they fail, consider cyclofructan or other types of CSPs.[10] Different columns offer unique chiral recognition mechanisms.[9]
-
Adjust the Additive: While primarily for peak shape, the type and concentration of the basic additive can sometimes influence selectivity. Ensure you are using an appropriate additive like DEA or TEA at a concentration of ~0.1-0.5%.[7]
-
Optimize Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.
-
Caption: Troubleshooting workflow for poor isomer resolution.
Q: My amine peaks are showing significant tailing. How can I fix this?
A: Peak tailing for basic compounds is almost always due to secondary ionic interactions with acidic silanol groups on the silica surface of the column packing.
-
Primary Solution: The most effective solution is to add a basic modifier to your mobile phase.[10] For your cyclohexanamine derivative, start with 0.1% to 0.5% diethylamine (DEA) or triethylamine (TEA). This amine competes with your analyte for the active silanol sites, resulting in more symmetrical peaks.
-
Secondary Solution: Ensure your sample is dissolved in the mobile phase or a compatible solvent. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.
-
Column Choice: Some modern columns are end-capped or based on materials with lower silanol activity, which can also mitigate this issue.[11]
Q: My retention times are drifting between injections. What is the cause?
A: Retention time instability usually points to a lack of system equilibration or changes in mobile phase composition.
-
Ensure Column Equilibration: SFC systems, in particular, may require longer equilibration times than HPLC, especially when changing mobile phase composition. Ensure the system pressure and temperature are stable. Run at least 10-15 column volumes of the mobile phase through the system before starting your analysis.
-
Check Mobile Phase Preparation: If you are pre-mixing your modifier and additive into the organic co-solvent, ensure the mixture is homogenous. For SFC, ensure the CO2 supply is consistent and free of pressure fluctuations.
-
Control Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause shifts in retention.[9]
Crystallization Issues
Q: I've tried to crystallize the free base from a solvent mixture, but it either oils out or nothing crystallizes. What's next?
A: The free base isomers may have very similar solubilities. The best approach is to create diastereomeric salts.
-
Salt Screening: React your cis/trans mixture with a variety of chiral and achiral acids to form salts. A common starting point is hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid.[3][8] The resulting salts will have different crystal lattice energies and solubilities.
-
Solvent Screening: Screen a wide range of solvents for crystallization. Start with common solvents like isopropanol, ethanol, acetone, or acetonitrile, and also consider solvent/anti-solvent systems (e.g., dissolving in methanol and adding a less polar solvent like MTBE to induce crystallization). A Chinese patent suggests that for a similar compound, crystallization from isobutanol and acetone was effective for separating the hydrochloride salt of the trans isomer.[8]
Q: I managed to crystallize a salt, but the isomeric purity is still low. How can I improve it?
A: This indicates that the solubility difference between the two diastereomeric salts is not large enough under your current conditions.
-
Optimize Cooling Rate: A slower cooling rate allows for more selective crystal growth, which can significantly improve purity. A rapid crash-cooling often traps impurities.
-
Recrystallization: Perform one or more recrystallization steps. Dissolve the enriched crystals in a minimal amount of hot solvent and allow them to re-form slowly. This process is highly effective at purifying the major isomer.
-
Solvent System: Experiment with different solvent systems. The ideal solvent will have high solubility for the salt at elevated temperatures but very low solubility for the desired isomer's salt at room temperature or below, while keeping the undesired isomer's salt in solution.
Experimental Protocols & Data
Data Presentation: Starting Points for Method Development
The following table summarizes recommended starting conditions for separating 4-(cyclopropylmethoxy)cyclohexanamine isomers. These are intended as initial screening parameters before optimization.
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) - Normal Phase |
| Stationary Phase | Polysaccharide-based CSP (e.g., Chiralpak® IA, IB, IC)[10] | Polysaccharide-based CSP (e.g., Chiralpak® AD-H, AS-H)[9] |
| Mobile Phase A | Supercritical CO2 | n-Hexane or Heptane |
| Mobile Phase B (Co-solvent) | Methanol, Ethanol, or Isopropanol | Isopropanol or Ethanol |
| Gradient/Isocratic | Start with 10-20% Co-solvent (Isocratic) | Start with 10-15% Alcohol (Isocratic) |
| Flow Rate | 2-4 mL/min (for 4.6 mm ID analytical column) | 0.8-1.2 mL/min (for 4.6 mm ID analytical column) |
| Additive | 0.2% Diethylamine (DEA) or Triethylamine (TEA) in Co-solvent[7] | 0.1% Diethylamine (DEA) or Triethylamine (TEA)[10] |
| Column Temperature | 35-40 °C | 25-30 °C |
| Detection | UV (e.g., 210-220 nm) or Mass Spectrometry (MS) | UV (e.g., 210-220 nm) or ELSD |
Protocol 1: Analytical SFC Method Development
This protocol outlines a systematic approach to screen for the separation of cis and trans 4-(cyclopropylmethoxy)cyclohexanamine.
-
Sample Preparation: Prepare a 1 mg/mL solution of the isomer mixture in methanol or ethanol.
-
Column Selection: Begin with a polysaccharide-based CSP, such as a Chiralpak® IA or Chiralpak® IC column (e.g., 250 x 4.6 mm, 5 µm).
-
Initial Conditions:
-
Mobile Phase: Isocratic 85% CO2 / 15% Methanol (with 0.2% DEA).
-
Flow Rate: 3 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Screening Run: Inject the sample and monitor the chromatogram. If no separation or poor resolution is observed, proceed to the next step.
-
Modifier Screening: Keeping the same column, change the co-solvent to Ethanol and then Isopropanol, maintaining the same percentage and additive concentration. Re-run the analysis for each modifier.
-
Column Screening: If no satisfactory separation is achieved, switch to a different CSP (e.g., from a cellulose-based to an amylose-based column, or a cyclofructan column) and repeat the modifier screening (Step 5).
-
Optimization: Once baseline separation is achieved, optimize the co-solvent percentage, temperature, and flow rate to improve resolution and reduce run time.
Caption: A typical workflow for SFC method development.
Protocol 2: Preparative Separation via Fractional Crystallization
This protocol provides a starting point for separating the isomers by forming their hydrochloride salts.
-
Salt Formation:
-
Dissolve 10.0 g of the cis/trans isomer mixture in 100 mL of isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a calculated equivalent of concentrated hydrochloric acid (or pass HCl gas through the solution) while stirring. Monitor the pH to ensure it becomes acidic (pH 1-2).[3][8]
-
Stir the resulting slurry in the ice bath for 1-2 hours.
-
-
Initial Isolation:
-
Filter the precipitate and wash the filter cake with a small amount of cold isopropanol.
-
Dry the solid under vacuum. This solid is expected to be enriched in one of the isomers (often the more stable trans isomer).
-
-
Purity Analysis: Analyze a small sample of the isolated solid and the filtrate by an analytical method (e.g., the SFC method from Protocol 1) to determine the isomeric ratio in each fraction.
-
Recrystallization for Purity Enhancement:
-
If the purity of the isolated solid is not sufficient (>99%), perform a recrystallization.
-
Dissolve the solid in a minimal amount of a hot solvent (e.g., methanol or ethanol).
-
Slowly add an anti-solvent (e.g., acetone or MTBE) until the solution becomes cloudy.[8]
-
Warm the solution slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Filter, wash, and dry the purified crystals.
-
-
Liberation of Free Base: To recover the amine, dissolve the purified salt in water, basify the solution with aqueous NaOH to pH >12, and extract the free base with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer and remove the solvent under reduced pressure.
References
- BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones. Benchchem.
- ResearchGate. (2023, January). Recent Advances in Separation and Analysis of Chiral Compounds. Request PDF.
- Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers.
- Zhang, Y., et al. (2005). Supercritical fluid chromatography tandem-column method development in pharmaceutical sciences for a mixture of four stereoisomers. Journal of Separation Science, 28(7), 619-626.
- Huang, S., et al. (2018). Performance comparison of chiral separation materials derived from N-cyclohexylcarbonyl and N-hexanoyl chitosans. Journal of Chromatography A, 1532, 151-160.
- Google Patents. (2001). US6316613B1 - Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis.
- Ilisz, I., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1269, 186-194.
- Pécsi, I., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 69.
- Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Regalado, E. L. (2014). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 529-537).
- De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103.
- Felix, G., et al. (2008). Commercial Chiral Stationary Phases for the Separations of Clinical Racemic Drugs. Part III: Super Critical Fluid Chromatography Separations. Chirality, 20(3-4), 229-253.
- Wang, Y., et al. (2019). Preparative separation of four isomers of synthetic anisodamine by HPLC and diastereomer crystallization. Chirality, 31(1), 11-20.
- SIELC Technologies. (n.d.). Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column.
- ResearchGate. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- Google Patents. (2019). CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 4. Preparative separation of four isomers of synthetic anisodamine by HPLC and diastereomer crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of Trans-4-(cyclopropylmethoxy)cyclohexanamine
Welcome to the technical support center for the synthesis of trans-4-(cyclopropylmethoxy)cyclohexanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yields and purity.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a multi-step process. The most common and logical route involves two key transformations: a Williamson ether synthesis to form the ether linkage, followed by the conversion of a hydroxyl group to the target amine, usually via an intermediate ketone and subsequent reductive amination. This pathway allows for robust control over the formation of the key bonds and stereochemistry.
The overall workflow can be visualized as follows:
Technical Support Center: Optimizing N-Alkylation of trans-4-(cyclopropylmethoxy)cyclohexanamine
Welcome to the technical support center for the N-alkylation of trans-4-(cyclopropylmethoxy)cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this specific transformation, ensuring successful and reproducible outcomes in your synthetic endeavors.
Introduction to the Challenge
The N-alkylation of primary amines, such as this compound, is a fundamental transformation in organic synthesis, particularly in the construction of pharmaceutical intermediates. While seemingly straightforward, the reaction is often plagued by challenges, most notably the formation of over-alkylated byproducts.[1][2][3] This occurs because the secondary amine product is often more nucleophilic than the starting primary amine, leading to a competitive reaction with the alkylating agent to form a tertiary amine.[3] Achieving selective mono-alkylation requires careful control of reaction conditions.
This guide will provide a structured approach to troubleshooting and optimizing the N-alkylation of this specific cyclohexanamine derivative, focusing on practical solutions grounded in chemical principles.
Troubleshooting Guide
This section addresses common problems encountered during the N-alkylation of this compound. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Mono-Alkylated Product
Question: My N-alkylation reaction is resulting in a low yield of the desired secondary amine, with a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?
Potential Causes & Solutions:
-
Insufficient Reactivity: The reaction may not be proceeding to completion due to suboptimal conditions.
-
Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[4] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 40-60 °C or higher) can significantly improve the reaction rate.[5] However, be mindful that excessive heat can lead to side reactions or decomposition.[4]
-
Base Strength: The base plays a crucial role in neutralizing the acid (typically HBr or HCl) generated during the reaction.[6][7] If the base is too weak, the amine starting material will be protonated to form an unreactive ammonium salt, effectively halting the reaction.[7] Consider switching to a stronger base.
-
Solvent Choice: The solvent can have a profound impact on the SN2 reaction rate. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the anion more "naked" and reactive.
-
| Parameter | Recommendation | Rationale |
| Temperature | Start at room temperature and gradually increase to 40-80 °C. | Increases reaction kinetics. Monitor for byproduct formation at higher temperatures. |
| Base | If using K₂CO₃, consider switching to Cs₂CO₃ or NaH. | A stronger base more effectively deprotonates the amine and neutralizes the acid byproduct. |
| Solvent | Use polar aprotic solvents like DMF, DMSO, or Acetonitrile. | These solvents effectively solvate cations, enhancing the nucleophilicity of the amine and the reactivity of the base.[6][7] |
-
Poor Solubility: In some cases, the starting materials or the base may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction.[8]
-
Solvent Screening: Experiment with different solvents to find one that provides better solubility for all components. For instance, if K₂CO₃ is not soluble in acetone, switching to DMF or DMSO might be beneficial.[8]
-
Phase-Transfer Catalysis: For reactions in biphasic systems or with insoluble bases, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction.
-
Issue 2: Significant Formation of the Dialkylated Byproduct
Question: My reaction is producing a substantial amount of the tertiary amine (dialkylated product), making purification difficult and reducing the yield of my desired secondary amine. How can I improve the selectivity for mono-alkylation?
Potential Causes & Solutions:
-
Relative Nucleophilicity: The mono-alkylated secondary amine product is often more nucleophilic than the primary amine starting material, making it more reactive towards the alkylating agent.[3][4] This is a fundamental challenge in N-alkylation.[3]
-
Reaction Stoichiometry and Reagent Addition:
-
Excess Amine: Using a large excess of the primary amine (this compound) relative to the alkylating agent can statistically favor the reaction of the alkylating agent with the more abundant primary amine.[4] A starting point could be using 2-5 equivalents of the amine.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period can help maintain a low concentration of the alkylating agent in the reaction mixture. This minimizes the chance of it reacting with the newly formed secondary amine.[5]
-
-
Alternative Synthetic Strategies:
-
Reductive Amination: This is often the preferred method for achieving selective mono-alkylation.[3][4] The reaction proceeds in two steps: first, the formation of an imine between the primary amine and an aldehyde or ketone, followed by in-situ reduction with a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).[4][5] This method offers excellent control over the degree of alkylation.
-
Protecting Group Strategy: While more steps are involved, using a protecting group on the primary amine can be a robust solution. The amine is first acylated, then alkylated, and finally, the acyl group is removed to yield the desired secondary amine.
-
Workflow for Troubleshooting Low Mono-alkylation Selectivity
Caption: Decision workflow for improving mono-alkylation selectivity.
Issue 3: Difficulty in Purifying the Product
Question: I am struggling to separate my desired N-alkylated product from the unreacted starting amine and the dialkylated byproduct. What purification strategies can I employ?
Potential Causes & Solutions:
-
Similar Physical Properties: The starting material, mono-alkylated, and di-alkylated products often have similar polarities, making chromatographic separation challenging.
-
Purification Techniques:
-
Column Chromatography: While potentially difficult, careful optimization of the solvent system (eluent) for flash column chromatography can often achieve separation. Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
-
Acid-Base Extraction: The basicity of the primary, secondary, and tertiary amines differs. This difference can sometimes be exploited through careful pH-controlled extractions. However, this is often not selective enough for closely related amines.
-
Derivatization: In some cases, it may be beneficial to derivatize the mixture to facilitate separation. For example, reacting the mixture with an acylating agent could selectively react with the primary and secondary amines, leaving the tertiary amine unreacted. The resulting amides will have different polarities and can be separated more easily. The desired amide can then be hydrolyzed to regenerate the secondary amine.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the N-alkylation of a primary amine with an alkyl halide?
The N-alkylation of a primary amine with a primary or secondary alkyl halide typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[9] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group in a single, concerted step.[1][9]
General Reaction Scheme:
Caption: General SN2 mechanism for N-alkylation.
Q2: How do I choose the right base for my N-alkylation reaction?
The choice of base is critical. It must be strong enough to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and shut down the reaction.[7]
-
Inorganic Bases:
-
Stronger Bases:
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the amine. Use with caution in a dry, aprotic solvent.[6]
-
-
Organic Bases:
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are often used as acid scavengers.[6] They are generally less effective at promoting the reaction compared to inorganic bases but can be useful in certain contexts.
-
Q3: What are the best solvents for this N-alkylation?
Polar aprotic solvents are generally the best choice for SN2 reactions.[6]
-
Dimethylformamide (DMF): An excellent solvent for many N-alkylation reactions due to its high polarity and ability to dissolve a wide range of substrates and reagents.[7]
-
Dimethyl Sulfoxide (DMSO): Another highly polar aprotic solvent that can accelerate SN2 reactions.[6]
-
Acetonitrile (MeCN): A good choice, although sometimes less effective than DMF or DMSO.[6][7]
Q4: Are there alternative, "greener" methods for N-alkylation?
Yes, concerns over the use of alkyl halides and stoichiometric waste have driven the development of alternative methods.
-
Alkylation with Alcohols: This "borrowing hydrogen" or "hydrogen autotransfer" methodology uses alcohols as alkylating agents, with water as the only byproduct.[2] These reactions typically require a transition metal catalyst (e.g., based on ruthenium or iridium).[6]
-
Reductive Amination: As mentioned in the troubleshooting section, this method uses aldehydes or ketones as the alkyl source and a reducing agent.[10] It is a highly efficient and selective method for preparing secondary and tertiary amines.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
-
To a solution of this compound (2.0 eq.) in anhydrous DMF (0.1 M) is added potassium carbonate (3.0 eq.).
-
The alkyl halide (1.0 eq.) is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is heated to 60 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Reductive Amination for Selective Mono-Alkylation
-
To a solution of this compound (1.0 eq.) in dichloromethane (DCM) (0.1 M) is added the corresponding aldehyde or ketone (1.1 eq.).
-
The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
Sodium triacetoxyborohydride (STAB) (1.5 eq.) is added portion-wise, and the reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM (2 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
References
- Amine alkylation. (n.d.). In Grokipedia.
- Optimizing reaction conditions for N-alkylation of amines. (2025). BenchChem.
- Best Conditions For N-Alkylation? (2022). Sciencemadness.org.
- Troubleshooting side reactions in the N-alkylation of aniline. (2025). BenchChem.
- Experimental procedure for N-alkylation of primary amines. (2025). BenchChem.
- Alkylation of Amines. (n.d.). University of Calgary.
- Amine alkylation. (n.d.). In Wikipedia.
- Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry.
- Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Difficulties with N-Alkylations using alkyl bromides. (2021, March 17). Reddit.
- On-DNA Reductive Amination and Alkylation. (n.d.). PubMed.
Sources
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. reddit.com [reddit.com]
- 9. grokipedia.com [grokipedia.com]
- 10. On-DNA Reductive Amination and Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
scale-up considerations for Trans-4-(cyclopropylmethoxy)cyclohexanamine production
Welcome to the technical support center for the synthesis and scale-up of Trans-4-(cyclopropylmethoxy)cyclohexanamine. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find scientifically grounded, field-proven insights to navigate the complexities of producing this valuable compound, moving from laboratory scale to industrial production.
Synthetic Strategy Overview
The most common and industrially viable pathway to this compound involves a two-step process. First, a Williamson ether synthesis is performed to couple cyclopropylmethanol with 4-hydroxycyclohexanone. The resulting intermediate, 4-(cyclopropylmethoxy)cyclohexanone, is then converted to the final product via a reductive amination reaction. This approach is favored for its efficiency and the availability of starting materials.
Caption: High-level synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Williamson Ether Synthesis (Step 1)
Q1: What is the best choice of base for the Williamson ether synthesis, and why?
A1: For laboratory-scale synthesis, strong bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., THF, DMF) are effective for deprotonating the alcohol to form the alkoxide.[1] However, for scale-up, safety and cost become major considerations. A practical alternative is using aqueous sodium hydroxide or potassium hydroxide with a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide).[1][2] The PTC facilitates the transfer of the alkoxide from the aqueous phase to the organic phase, where it reacts with the alkyl halide, avoiding the need for expensive anhydrous solvents and hazardous reagents like NaH.[2][3]
Q2: What are the common side reactions in this step?
A2: The primary side reaction is the E2 elimination of the alkyl halide, especially if using secondary or tertiary halides, which can occur in the presence of a strong base like an alkoxide.[1][4] To minimize this, it is crucial to use a primary alkyl halide (in this case, derived from cyclopropylmethanol). Another potential issue is the self-condensation of 4-hydroxycyclohexanone under basic conditions.
Q3: Can I use (bromomethyl)cyclopropane directly?
A3: Yes, (bromomethyl)cyclopropane is a suitable primary alkyl halide for this reaction. It readily undergoes an S(_N)2 reaction with the alkoxide of 4-hydroxycyclohexanone.[5]
Reductive Amination (Step 2)
Q4: Which reducing agent is recommended for the reductive amination step?
A4: Several reducing agents can be used. For laboratory scale, sodium cyanoborohydride (NaBH(_3)CN) is a common choice because it is stable in acidic solutions and selectively reduces the imine intermediate.[6] However, due to the toxicity of cyanide byproducts, sodium triacetoxyborohydride (STAB) is often preferred as it is a milder and safer reagent that also shows excellent selectivity for the imine.[7] For industrial-scale production, catalytic hydrogenation (H(_2) over a metal catalyst like Palladium or Nickel) is often the most cost-effective and environmentally friendly option.[6][8]
Q5: How can I control the stereochemistry to obtain the trans isomer?
A5: The stereoselectivity of the reduction is a critical factor. The formation of the trans isomer is often favored thermodynamically. During the reduction of the intermediate imine, the hydride can attack from either the axial or equatorial face. The use of certain catalysts and reaction conditions can influence the stereochemical outcome. In some cases, a mixture of cis and trans isomers may be formed, requiring purification.[9] It has been shown in similar systems that isomerization of a Schiff's base intermediate under strongly basic conditions can favor the trans configuration before hydrolysis and reduction.[10]
Q6: What are the typical byproducts in this reaction?
A6: The main byproduct is often the corresponding alcohol, 4-(cyclopropylmethoxy)cyclohexanol, formed from the reduction of the starting ketone.[8] Over-alkylation, leading to the formation of secondary or tertiary amines, can also occur but is less common when using ammonia.[7][11]
Troubleshooting Guide
Problem 1: Low Yield in Williamson Ether Synthesis
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Incomplete alkoxide formation | Ensure the base is sufficiently strong and used in stoichiometric amounts. If using NaH, ensure the reaction is under an inert atmosphere to prevent reaction with moisture.[1] | The alcohol must be fully deprotonated to act as an effective nucleophile. |
| E2 Elimination | Use a primary alkyl halide. Maintain a moderate reaction temperature, as higher temperatures can favor elimination over substitution.[1][5] | Secondary and tertiary alkyl halides are more prone to elimination reactions with strong bases.[4] |
| Poor phase transfer (if using PTC) | Increase the stirring rate to improve mixing between the aqueous and organic phases. Ensure the chosen PTC is effective for the specific reactants. | Vigorous mixing is essential for the PTC to shuttle the alkoxide between phases efficiently.[1] |
Problem 2: Formation of Impurities in Reductive Amination
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Formation of cyclohexanol byproduct | Ensure the reducing agent is added after the imine has had sufficient time to form. Using a selective reducing agent like STAB can also minimize this.[7][8] | Some reducing agents can also reduce the starting ketone. Allowing the imine to form first shifts the equilibrium towards the desired reaction. |
| Incorrect cis/trans isomer ratio | The trans isomer is generally more stable. Allowing the reaction to reach thermodynamic equilibrium can favor the desired isomer. Purification via crystallization of a salt form (e.g., hydrochloride) can be effective.[10] | The stereochemical outcome can be influenced by kinetic versus thermodynamic control. |
| Residual starting ketone | Increase the reaction time or the amount of ammonia and reducing agent. Monitor the reaction progress by TLC or GC to ensure completion. | The reaction may not have gone to completion. |
Scale-Up Considerations
Scaling up from the lab to pilot or production scale introduces new challenges that must be addressed to ensure a safe, efficient, and reproducible process.[12][13]
| Parameter | Lab Scale (Grams) | Industrial Scale (Kilograms) | Key Considerations & Rationale |
| Heating & Cooling | Hotplate/mantle, ice bath | Jacketed reactor with thermal fluid | Larger volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient. Exothermic steps like reductive amination require careful temperature control to prevent runaway reactions.[12] |
| Mixing | Magnetic stir bar | Mechanical overhead stirrer (e.g., anchor, turbine) | Efficient mixing is crucial for mass transfer, especially in heterogeneous reactions like those using a PTC or solid catalyst. Inadequate mixing can lead to localized "hot spots" and increased byproduct formation.[12] |
| Reagent Addition | Manual addition via pipette or funnel | Metering pumps for controlled addition | Controlled addition of reagents is critical for managing reaction exotherms and maintaining optimal concentrations. |
| Work-up & Purification | Separatory funnel, column chromatography | Centrifuge, filter press, crystallization vessel | Column chromatography is generally not feasible for large-scale purification. Developing a robust crystallization method for the final product or a salt derivative is essential for achieving high purity at scale.[10] |
Scale-Up Troubleshooting Workflow
Caption: Decision tree for troubleshooting common scale-up issues.
Key Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Phase-Transfer Catalysis (Lab Scale)
-
Reaction Setup: In a round-bottom flask equipped with a condenser and mechanical stirrer, combine 4-hydroxycyclohexanone (1 equivalent), toluene (5-10 volumes), and an aqueous solution of sodium hydroxide (2-3 equivalents, 50% w/w).
-
Catalyst Addition: Add a catalytic amount of tetrabutylammonium bromide (1-5 mol%).
-
Alkyl Halide Addition: Add (bromomethyl)cyclopropane (1.1-1.2 equivalents) to the biphasic mixture.
-
Reaction: Heat the mixture to 60-80°C and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 4-(cyclopropylmethoxy)cyclohexanone can be purified by vacuum distillation or carried forward to the next step.
Protocol 2: Reductive Amination using Catalytic Hydrogenation (Scale-Up Adaptation)
-
Catalyst Loading: In a suitable pressure reactor, charge the 4-(cyclopropylmethoxy)cyclohexanone (1 equivalent) and a suitable solvent such as methanol or isopropanol. Add a palladium on carbon catalyst (Pd/C, 5-10% w/w, 1-5 mol% Pd).
-
Ammonia Addition: Cool the mixture and add aqueous ammonia (5-10 equivalents).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (50-100 psi).
-
Reaction: Heat the reaction to 40-60°C with vigorous stirring. Monitor the reaction by hydrogen uptake and periodic sampling for GC analysis.
-
Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.
-
Isolation & Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or by forming a salt (e.g., hydrochloride) and recrystallizing from a suitable solvent system like isopropanol/acetone.[14]
References
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Available from: [Link]
-
Williamson ether synthesis. Wikipedia. Available from: [Link]
-
Ether. Wikipedia. Available from: [Link]
-
Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. ResearchGate. Available from: [Link]
-
Contribution of phase transfer catalyst to green chemistry: A review. Jetir.Org. Available from: [Link]
-
Williamson Ether Synthesis. Available from: [Link]
-
New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. ACS Publications. Available from: [Link]
-
This compound. Lead Sciences. Available from: [Link]
-
Using cyclohexanone as the starting material, describe how each o... Pearson. Available from: [Link]
-
Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. The University of Manchester. Available from: [Link]
-
Myers Chem 115. Available from: [Link]
-
Reductive amination. Wikipedia. Available from: [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Available from: [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences. Available from: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available from: [Link]
- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. Google Patents.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. Available from: [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. Available from: [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. Available from: [Link]
-
Scalable Reactor Design for Pharmaceuticals and Fine Chemicals Production. 1: Potential Scale-up Obstacles. Request PDF. ResearchGate. Available from: [Link]
- Preparation method of trans-4-methyl cyclohexylamine. Google Patents.
- A kind of method of synthesis of trans -4- methyl cyclohexylamine. Google Patents.
-
Direct reductive amination of cyclohexanone. Download Table. ResearchGate. Available from: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available from: [Link]
- Purification of cyclohexane. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jetir.org [jetir.org]
- 3. fzgxjckxxb.com [fzgxjckxxb.com]
- 4. Ether - Wikipedia [en.wikipedia.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 13. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 14. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
Technical Support Center: Investigating the Degradation of Trans-4-(cyclopropylmethoxy)cyclohexanamine
Welcome to the technical support center for Trans-4-(cyclopropylmethoxy)cyclohexanamine. As this is a novel molecule, its degradation pathways are not yet extensively documented in scientific literature. This guide is designed to provide you, our fellow researchers and drug development professionals, with the foundational knowledge, strategic protocols, and troubleshooting insights necessary to rigorously investigate its stability and characterize its degradation profile from first principles. Our approach is grounded in regulatory expectations and established scientific methodologies to ensure the integrity of your findings.
Frequently Asked Questions (FAQs)
Q1: Why are there no established degradation pathways for this compound?
A1: this compound is a specific and likely novel chemical entity. Comprehensive degradation studies are typically conducted as part of the formal drug development process and may not be publicly available. Therefore, researchers must perform these investigations to establish the molecule's intrinsic stability profile.
Q2: What are the primary objectives of investigating its degradation?
A2: The key aims are to identify potential degradation products and pathways to understand the molecule's intrinsic stability.[1] This information is critical for developing and validating a stability-indicating analytical method, which is a regulatory necessity.[2][3][4] Furthermore, these studies help in making informed decisions about formulation, packaging, storage conditions, and establishing a re-test period or shelf life.[1][5][6][7]
Q3: What regulatory guidelines should I follow for these studies?
A3: The International Council for Harmonisation (ICH) guidelines are the global standard. Specifically, ICH Q1A(R2) provides the framework for stability testing and forced degradation studies.[2][7] ICH Q1B covers photostability testing, and ICH Q2(R2) details the validation of analytical procedures.[3][8]
Q4: What is the target percentage of degradation I should aim for in my forced degradation studies?
A4: The generally accepted range is 5-20% degradation of the active pharmaceutical ingredient (API).[2][8] Degradation below 5% may not be sufficient to identify and characterize minor degradants, while degradation above 20% can lead to complex secondary degradation pathways that are not representative of real-world storage conditions.[9]
Q5: When in the development lifecycle should I perform these studies?
A5: While regulatory guidance suggests completion during Phase III, it is highly recommended to initiate forced degradation studies during the preclinical or Phase I stages.[4][9] Early investigation allows sufficient time for method development, degradant identification, and process optimization.[4]
Troubleshooting Guide: Common Experimental Challenges
This section addresses specific issues you may encounter during your investigation.
Scenario 1: No or Minimal Degradation Observed
Problem: After subjecting the molecule to standard stress conditions (e.g., 0.1 N HCl at room temperature), you observe less than 5% degradation.
Causality & Solution: The molecule may be highly stable under the initial conditions. The cyclopropyl group, in particular, is known to enhance metabolic stability due to its strong C-H bonds, which could translate to higher chemical stability.[10][11][12]
Troubleshooting Steps:
-
Increase Stress Severity: Gradually intensify the stress conditions. For hydrolysis, increase the acid/base concentration (e.g., to 1 N) or introduce heat (e.g., 40-80°C).[8][9]
-
Extend Exposure Time: If increasing concentration or temperature is not feasible or representative, extend the duration of the study, ensuring you sample at appropriate time points (e.g., 2, 4, 8, 24, 48 hours).
-
Check Solubility: Ensure the compound is fully dissolved in the stress medium. Poor solubility can mask degradation. If necessary, use a co-solvent, but first verify that the co-solvent itself is stable and does not interfere with the analysis.[3]
Scenario 2: Excessive Degradation or Too Many Peaks
Problem: Your chromatogram shows >20% loss of the main peak, or a complex profile of numerous, small degradation peaks emerges.
Causality & Solution: The stress conditions are too harsh, leading to extensive primary degradation and potentially secondary degradation products.[9]
Troubleshooting Steps:
-
Reduce Stress Severity: Decrease the temperature, exposure time, or concentration of the stressor (e.g., use 0.01 N HCl instead of 0.1 N).[9]
-
Time-Point Analysis: Analyze samples at earlier time points to capture the initial degradation products before they convert to secondary ones.
-
Quench the Reaction: Ensure you are effectively stopping the degradation reaction before analysis. For acid hydrolysis, this means neutralizing with a stoichiometric amount of base, and vice-versa.[8][9]
Scenario 3: Poor Resolution Between Parent and Degradant Peaks
Problem: The peak for a degradation product is co-eluting with the parent peak or another degradant peak in your HPLC analysis.
Causality & Solution: The analytical method is not "stability-indicating." A stability-indicating method must be able to separate the API from all potential degradation products and impurities.[1][6]
Troubleshooting Steps:
-
Method Optimization: Adjust your HPLC method parameters. This can include changing the mobile phase composition (organic/aqueous ratio), altering the pH of the aqueous phase, changing the gradient slope, or trying a different column chemistry (e.g., C18, Phenyl-Hexyl, Cyano).
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. A non-homogenous peak suggests co-elution.[1] Mass spectrometry (MS) can also confirm if multiple species are present under a single chromatographic peak.
-
Develop a New Method: In some cases, a new method may be required. Consider orthogonal methods like Ultra-Performance Liquid Chromatography (UPLC) for better resolution or different detection techniques.[13][14]
Scenario 4: Unexpected Degradant Observed Under Humidity Testing
Problem: During a humidity study, you observe an unexpected peak corresponding to the N-nitroso derivative of your secondary amine.
Causality & Solution: This is a known artifact that can occur when using saturated sodium nitrite (NaNO₂) solutions to control humidity in closed chambers.[15][16] Volatile NOx species can form in the headspace and react with secondary amines to form N-nitrosamines.[15][16]
Troubleshooting Steps:
-
Change Humidity Control Method: Use an alternative saturated salt solution that does not generate reactive species, such as potassium iodide (KI), or utilize a modern humidity-controlled stability chamber.[15]
-
Confirm Identity: Use LC-MS to confirm the mass of the unexpected peak corresponds to the addition of a nitroso group (+29 Da).
-
Investigate Excipients: If working with a formulation, be aware that some excipients can contain trace levels of nitrites that may cause this issue.
Predicting Potential Degradation Pathways
Before starting experiments, it is valuable to form hypotheses about potential degradation sites based on the molecule's structure. In silico prediction software can also be used to guide this process.[6][17][18][19]
This compound Structure:
-
Primary Amine on a Cyclohexane Ring: This is a primary site for oxidation. Microbial degradation pathways of cyclohexylamine often proceed via oxidative deamination to form cyclohexanone.[20][21][22] Similar oxidative pathways could be forced chemically.
-
Ether Linkage (-O-CH₂-): Ethers can be susceptible to oxidative cleavage, particularly under strong oxidative conditions, potentially leading to the formation of an aldehyde and an alcohol.
-
Cyclopropyl Group: While generally stable, the cyclopropyl ring can undergo oxidation under certain enzymatic (CYP-mediated) or harsh chemical conditions, potentially leading to ring-opening.[10] However, this is often a minor pathway compared to other functional groups.
The diagram below illustrates these potential degradation hotspots.
Caption: Potential degradation sites on the parent molecule.
Experimental Protocols: Forced Degradation Studies
These protocols are based on ICH guidelines and common industry practices.[2][8][9][23] Always run a control sample (API in solvent, no stressor) in parallel for each condition.[1][9] The target API concentration is typically 1 mg/mL.[8]
1. Acid and Base Hydrolysis
Objective: To assess susceptibility to degradation in acidic and alkaline environments.
Protocol Steps:
-
Prepare a 1 mg/mL solution of the API in a suitable solvent (e.g., water or methanol).
-
For Acid Hydrolysis: Add an equal volume of 0.1 N HCl.
-
For Base Hydrolysis: In a separate vial, add an equal volume of 0.1 N NaOH to a fresh API solution.
-
Store solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot.
-
Crucial Step: Immediately neutralize the sample (add an equivalent amount of 0.1 N NaOH for the acid sample, and 0.1 N HCl for the base sample) to halt the reaction.[9]
-
Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.
2. Oxidative Degradation
Objective: To evaluate the molecule's stability against oxidation.
Protocol Steps:
-
Prepare a 1 mg/mL solution of the API.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot.
-
Dilute the sample to a suitable concentration with the mobile phase and analyze immediately.
3. Thermal Degradation
Objective: To assess the impact of high temperature on the solid-state and solution stability.
Protocol Steps:
-
Solid State: Place a known quantity of the solid API in a controlled temperature oven (e.g., 80°C).
-
Solution State: Prepare a 1 mg/mL solution of the API in a suitable solvent and store it in the oven.
-
After a defined period (e.g., 48 hours), remove the samples.
-
For the solid sample, dissolve it in a solvent to achieve a known concentration.
-
Dilute all samples as needed and analyze by HPLC.
4. Photostability
Objective: To determine if the molecule is sensitive to light exposure.
Protocol Steps (as per ICH Q1B):
-
Expose a solid sample and a solution of the API to a light source that provides combined UV and visible light.
-
The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should not be less than 200 watt-hours per square meter.[8]
-
Prepare a "dark" control sample by wrapping it in aluminum foil and storing it under the same temperature conditions.
-
After exposure, prepare the samples for analysis and compare the chromatograms of the exposed and dark control samples.
The following diagram outlines the general workflow for a forced degradation study.
Caption: General workflow for forced degradation studies.
Data Summary and Interpretation
All quantitative data should be summarized in a clear table to track the extent of degradation and the formation of impurities over time.
| Stress Condition | Time (hrs) | Assay of Parent (%) | Area (%) of Impurity 1 (RT) | Area (%) of Impurity 2 (RT) | Mass Balance (%) |
| Control | 24 | 99.9 | < LOQ | < LOQ | 100.0 |
| 0.1 N HCl, 60°C | 8 | 95.2 | 3.5 (5.2 min) | 0.8 (6.1 min) | 99.5 |
| 24 | 88.7 | 8.1 (5.2 min) | 2.5 (6.1 min) | 99.3 | |
| 0.1 N NaOH, 60°C | 8 | 98.1 | < LOQ | 1.2 (7.8 min) | 99.3 |
| 24 | 92.5 | < LOQ | 6.8 (7.8 min) | 99.3 | |
| 3% H₂O₂, RT | 24 | 90.3 | 5.5 (9.3 min) | < LOQ | 95.8 |
Interpretation Notes:
-
Mass Balance: The sum of the assay of the parent compound and all known impurities should ideally be between 98-102%. A significant drop in mass balance may indicate that some degradants are not being detected (e.g., they are volatile or do not have a UV chromophore) or are co-eluting.
-
Impurity Profiling: The goal is to create a comprehensive impurity profile for the molecule under various stress conditions, which is essential for regulatory submissions.[13][14][24]
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]
-
(2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling. Retrieved from [Link]
-
IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]
-
(2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
ACS Publications. (n.d.). In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Retrieved from [Link]
-
Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. Retrieved from [Link]
-
ACS Publications. (2025, August 6). Prediction of Drug Degradants Using DELPHI: An Expert System for Focusing Knowledge. Retrieved from [Link]
-
Semantic Scholar. (2010, April 21). Prediction of Drug Degradation Pathways leading to Structural Alerts for Potential Genotoxic Impurities. Retrieved from [Link]
-
Lhasa Limited. (2021, April 19). Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth. Retrieved from [Link]
-
NIH. (n.d.). Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Prediction of Drug Degradation Pathways leading to Structural Alerts for Potential Genotoxic Impurities. Retrieved from [Link]
-
ResearchGate. (2022, December 8). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Retrieved from [Link]
-
Eawag-BBD. (2001, July 10). Cyclohexylsulfamate Degradation Pathway. Retrieved from [Link]
-
Springer. (2008, January 10). Degradation of cyclohexylamine by a new isolate of Pseudomonas plecoglossicida. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed pathway for cyclohexylamine and cyclohexanol degradation in TYUT067. Retrieved from [Link]
-
PubMed. (n.d.). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
ResearchGate. (2025, October 16). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Retrieved from [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. m.youtube.com [m.youtube.com]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 14. biotech-spain.com [biotech-spain.com]
- 15. americanelements.com [americanelements.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth | Lhasa Limited [lhasalimited.org]
- 20. Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclohexylsulfamate Degradation Pathway [eawag-bbd.ethz.ch]
- 22. researchgate.net [researchgate.net]
- 23. biopharmaspec.com [biopharmaspec.com]
- 24. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trans-4-(cyclopropylmethoxy)cyclohexanamine
Prepared by the Office of the Senior Application Scientist
This guide serves as the central technical resource for researchers, scientists, and drug development professionals working with Trans-4-(cyclopropylmethoxy)cyclohexanamine (CAS No: 919799-80-7). It provides essential information on proper handling, storage, and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the primary chemical and physical properties of this compound?
A1: this compound is a liquid at room temperature.[1][2] Key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 919799-80-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₉NO | [3] |
| Molecular Weight | 169.27 g/mol | [1][2] |
| Physical Form | Liquid | [1][2] |
| Purity | Typically ≥97% | [1][3] |
Q2: What is the correct procedure for storing this compound upon receipt?
A2: Proper storage is critical to maintain the integrity and purity of the compound. Based on supplier recommendations, it must be stored at room temperature under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1][2][3] The container should be kept tightly sealed in a dry, well-ventilated place.
Q3: What are the main safety hazards associated with this compound?
A3: this compound is classified as a warning-level hazard, primarily causing skin irritation (H315) and serious eye irritation (H319).[1][2] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times during handling.[4] All work should be conducted in a well-ventilated area or a chemical fume hood.
Q4: In what solvents is this compound likely to be soluble?
Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
Q: My compound, which was initially a clear liquid, has developed a yellow or brown tint. What happened and is it still usable?
A: Probable Cause & Explanation: The development of a yellow or brown color is a common indicator of degradation in amine-containing compounds, particularly cyclohexylamines.[5] This discoloration is often caused by oxidation from exposure to air and/or degradation from exposure to light, which can create impurities.[4] The storage instructions—"Keep in dark place, inert atmosphere"—are specified precisely to prevent these degradation pathways.[1][3]
Solution & Validation:
-
Immediate Action: Immediately purge the headspace of your container with an inert gas (argon or nitrogen) and store it in a light-protected container, such as an amber vial or a clear vial wrapped in aluminum foil.
-
Purity Check: The usability of the compound depends on the tolerance of your specific application to minor impurities. It is highly recommended to perform a purity check using an appropriate analytical method (e.g., LC-MS or GC-MS) to quantify the extent of degradation.
-
Future Prevention: Always handle the compound under an inert atmosphere. Use a syringe to pierce a septum-sealed cap for withdrawal rather than repeatedly opening the cap to the air.
Q: I am having difficulty dissolving the compound in my aqueous buffer for a biological assay.
A: Probable Cause & Explanation: While the amine group imparts some water solubility, the bulky cyclopropylmethoxycyclohexane structure is largely non-polar, which can limit its miscibility in purely aqueous solutions, especially at higher concentrations.[1] Furthermore, the basic nature of the amine group (pKa of cyclohexylamine is ~10.6) means the pH of the buffer will significantly affect its charge state and, consequently, its solubility.[5]
Solution & Validation:
-
Utilize a Co-Solvent: First, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol.
-
Serial Dilution: Serially dilute the high-concentration stock solution into your aqueous buffer. This technique, known as "spiking," allows the compound to be dispersed in the aqueous phase at a concentration it can tolerate without precipitating.
-
pH Adjustment: For amine-containing compounds, solubility in aqueous media can sometimes be increased by lowering the pH. The protonated amine (R-NH₃⁺) is often more soluble than the free base (R-NH₂). Consider adjusting your buffer to a slightly acidic pH if your experimental conditions permit.
-
Visual Confirmation: After dilution, visually inspect the solution for any cloudiness or precipitate. If observed, the solution may be supersaturated. It should be filtered through a 0.22 µm filter before use in sensitive applications like cell-based assays.
Experimental Protocols
Protocol 3.1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes a self-validating method for preparing a stock solution, incorporating best practices to ensure stability and concentration accuracy.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Inert gas (Argon or Nitrogen)
-
Sterile microcentrifuge tubes or amber glass vials with septum caps
-
Calibrated micropipettes
Procedure:
-
Pre-Weigh Vial: Tare a sterile, dry amber vial on a calibrated analytical balance.
-
Inert Atmosphere: Briefly flush the vial with argon or nitrogen.
-
Aliquot Compound: Carefully transfer approximately 1.7 mg of this compound into the vial. Causality Note: Working quickly minimizes exposure to atmospheric oxygen and moisture.
-
Record Mass: Accurately record the mass of the compound (e.g., 1.693 mg).
-
Calculate Solvent Volume: Calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))
-
Example: Volume (L) = 0.001693 g / (169.27 g/mol * 0.010 mol/L) = 0.00100 L = 1.00 mL
-
-
Solvent Addition: Add the calculated volume (1.00 mL) of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex for 30-60 seconds until the liquid is completely dissolved.
-
Validation Check: Visually inspect the solution. It should be a clear, colorless, and particulate-free solution. If any particulates are visible, the solution must be discarded as this may indicate an impurity or insolubility issue.
-
Inert Overlay & Storage: Before sealing for storage, gently overlay the solution with inert gas. Store the vial at room temperature, protected from light.
Visual Workflow
The following diagram illustrates the essential workflow for receiving, handling, and storing this compound to maintain its chemical integrity.
Caption: Workflow for maintaining compound integrity.
References
Sources
Technical Support Center: A Troubleshooting Guide for the Synthesis of Trans-4-(cyclopropylmethoxy)cyclohexanamine
Welcome to the technical support center for the synthesis and purification of trans-4-(cyclopropylmethoxy)cyclohexanamine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this and structurally related compounds. Our approach is grounded in mechanistic principles and practical, field-tested solutions to help you navigate the complexities of your experiments.
Introduction to the Synthetic Challenges
The synthesis of this compound presents several key challenges, primarily centered around stereochemical control, potential side reactions involving the cyclopropylmethyl ether moiety, and the purification of the final product. The two most common synthetic strategies are reductive amination of the corresponding ketone and the etherification of trans-4-aminocyclohexanol. This guide will provide troubleshooting advice for both pathways.
Part 1: Reductive Amination of 4-(Cyclopropylmethoxy)cyclohexanone
This is a widely used and generally efficient method for the synthesis of this compound. The overall reaction scheme is as follows:
Figure 1: Reductive amination of 4-(cyclopropylmethoxy)cyclohexanone to yield a mixture of cis- and this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Question 1: My reaction yields a mixture of cis and trans isomers. How can I improve the diastereoselectivity for the desired trans isomer?
Answer: Achieving high trans selectivity in the reductive amination of 4-substituted cyclohexanones can be challenging. The stereochemical outcome is influenced by the reducing agent, the reaction conditions, and the steric bulk of the substituents.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a common choice for reductive aminations due to its mildness and selectivity.[1] However, for cyclohexanone systems, the choice of reducing agent can influence the cis/trans ratio. Catalytic hydrogenation with a heterogeneous catalyst like Raney Nickel or Platinum on carbon (Pt/C) can sometimes favor the formation of the thermodynamically more stable trans isomer.[2]
-
Thermodynamic vs. Kinetic Control: The trans isomer, with both substituents in equatorial positions, is generally the more thermodynamically stable product. Allowing the reaction to proceed for a longer time or at a slightly elevated temperature (if the reagents are stable) may favor the formation of the trans isomer.
-
Biocatalysis: For highly stereoselective synthesis, consider using a transaminase. These enzymes can exhibit high diastereoselectivity in the amination of ketones.[3]
Question 2: I am observing a significant amount of the starting ketone in my final product. What could be the cause?
Answer: Incomplete conversion of the starting ketone is a common issue in reductive amination. Several factors could be at play:
-
Inefficient Imine Formation: The first step of reductive amination is the formation of an imine or enamine intermediate. This equilibrium can be unfavorable. Ensure your reaction conditions are suitable for imine formation, which is often facilitated by a slightly acidic medium (pH 4-6). You can add a catalytic amount of a weak acid like acetic acid.
-
Inactive Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive.[4] Ensure you are using a fresh, high-quality reagent and that your reaction is conducted under anhydrous conditions.
-
Insufficient Reducing Agent: Use a slight excess (1.2-1.5 equivalents) of the reducing agent to ensure complete reduction of the imine intermediate.
Question 3: My main byproduct is the alcohol, 4-(cyclopropylmethoxy)cyclohexanol. How can I avoid this?
Answer: The formation of the corresponding alcohol is due to the direct reduction of the ketone starting material by the hydride reagent.
-
Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally selective for the reduction of the protonated imine over the ketone.[5] If you are using a less selective reducing agent like sodium borohydride, switching to STAB is recommended.
-
Stepwise Procedure: To minimize ketone reduction, you can perform the reaction in a stepwise manner. First, allow the imine to form by stirring the ketone and the amine source (e.g., ammonium acetate) together for a period of time before adding the reducing agent.
Question 4: I am concerned about the stability of the cyclopropylmethyl ether group under the reaction conditions. Could it be cleaving?
Answer: The cyclopropylmethyl group is known to stabilize an adjacent carbocation through "bent bond" resonance.[6][7][8][9][10] This can make the cyclopropylmethyl ether susceptible to cleavage under strongly acidic conditions, which could proceed via an SN1-type mechanism.[11][12][13][14]
-
Control of Acidity: While a catalytic amount of weak acid can promote imine formation, the use of strong acids should be avoided. If you are using an ammonium salt as the amine source, the reaction should be sufficiently buffered.
-
Reaction Temperature: Avoid high reaction temperatures, as this can promote side reactions, including potential ether cleavage.
Experimental Protocol: Reductive Amination using STAB
Materials:
-
4-(cyclopropylmethoxy)cyclohexanone
-
Ammonium acetate
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-(cyclopropylmethoxy)cyclohexanone (1.0 eq) in anhydrous DCM, add ammonium acetate (5-10 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization of a salt.
Troubleshooting Workflow for Reductive Amination
Caption: Troubleshooting workflow for the reductive amination synthesis.
Part 2: Williamson Ether Synthesis from trans-4-Aminocyclohexanol
An alternative route involves the etherification of trans-4-aminocyclohexanol with a cyclopropylmethyl halide. A key consideration in this approach is the need to protect the amine functionality to prevent N-alkylation.
Figure 2: Williamson ether synthesis route to this compound, involving amine protection and deprotection steps.
Frequently Asked Questions (FAQs) and Troubleshooting
Question 5: I am getting a mixture of N-alkylated and O-alkylated products. How can I improve the selectivity for O-alkylation?
Answer: The nucleophilicity of the amino group often leads to competing N-alkylation. To ensure selective O-alkylation, the amino group must be protected.
-
Choice of Protecting Group: A carbamate protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), is ideal.[15][16] These groups decrease the nucleophilicity of the nitrogen atom.[17][18]
-
Boc Protection: This is a common choice due to its stability and ease of removal under acidic conditions.[16]
-
Cbz Protection: This group is also robust and can be removed by catalytic hydrogenation, which is often a clean and efficient method.
Question 6: My etherification reaction is very slow or is not proceeding to completion. What can I do to improve the yield?
Answer: The Williamson ether synthesis is an SN2 reaction, and its rate is dependent on several factors.[19][20][21][22]
-
Choice of Base: A strong base is required to deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice. Ensure it is handled under anhydrous conditions.
-
Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is recommended to dissolve the alkoxide and promote the SN2 reaction.
-
Leaving Group: The leaving group on the cyclopropylmethyl electrophile is important. Iodide is a better leaving group than bromide, which is better than chloride. Consider using cyclopropylmethyl iodide or bromide.
-
Temperature: Gently heating the reaction mixture can increase the reaction rate, but be cautious of potential side reactions.
Question 7: I am having difficulty removing the Boc protecting group without affecting the cyclopropylmethyl ether.
Answer: As mentioned previously, the cyclopropylmethyl ether can be sensitive to strong acids. The conditions for Boc deprotection must be carefully controlled.
-
Mild Acidic Conditions: Use milder acidic conditions for Boc deprotection, such as 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM at 0 °C to room temperature. Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to the acid.
-
Alternative Protecting Groups: If acid sensitivity is a major concern, consider a protecting group that can be removed under non-acidic conditions, such as the Cbz group (removed by hydrogenation).
Experimental Protocol: Williamson Ether Synthesis
Step 1: Boc Protection of trans-4-Aminocyclohexanol
-
Dissolve trans-4-aminocyclohexanol (1.0 eq) in a mixture of THF and water.
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and sodium bicarbonate (2.0 eq).
-
Stir vigorously at room temperature overnight.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the Boc-protected amino alcohol.
Step 2: Etherification
-
Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous THF.
-
Cool to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add cyclopropylmethyl bromide (1.2 eq) and stir the reaction at room temperature or with gentle heating until completion (monitor by TLC/LC-MS).
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.
Step 3: Boc Deprotection
-
Dissolve the Boc-protected ether in DCM or dioxane.
-
Add an excess of 4M HCl in dioxane or TFA.
-
Stir at room temperature and monitor the reaction until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure. The product will be the hydrochloride salt.
-
To obtain the free base, dissolve the salt in water and basify with a strong base (e.g., NaOH), then extract with an organic solvent.
Part 3: Purification and Analysis
Question 8: How can I effectively separate the cis and trans isomers of the final product?
Answer: The separation of diastereomers can often be achieved by standard laboratory techniques due to their different physical properties.[23]
-
Column Chromatography: Silica gel column chromatography is often effective for separating cis and trans isomers of cyclohexylamine derivatives.[2] A solvent system of dichloromethane/methanol with a small amount of ammonium hydroxide is a good starting point.
-
Crystallization of Salts: The diastereomeric amines can be converted to salts (e.g., hydrochloride or tartrate salts). The different solubilities of these diastereomeric salts in various solvents can allow for separation by fractional crystallization.[24][25][26]
Question 9: What are the best analytical techniques to determine the cis/trans ratio?
Answer: Spectroscopic methods are powerful tools for determining the stereochemistry of cyclohexylamines.
-
NMR Spectroscopy: 1H NMR is particularly useful. The proton attached to the carbon bearing the amino group (H-1) will have a different chemical shift and coupling constant depending on whether it is in an axial or equatorial position. In the more stable diequatorial trans isomer, this proton is axial and will typically appear as a triplet of triplets with large axial-axial coupling constants. In the cis isomer, this proton is equatorial and will have smaller coupling constants.[27]
-
Gas Chromatography (GC): Derivatization of the amine, for example with benzaldehyde to form the imine, can allow for baseline separation of the cis and trans isomers by GC.[28] HPLC can also be used, sometimes requiring derivatization.[29]
Data Summary Table for Spectroscopic Analysis
| Isomer | H-1 Proton Position (in stable chair) | Expected 1H NMR Signal for H-1 | Key Coupling Constants (J) |
| trans | Axial | Triplet of triplets (tt) | Large Jax-ax (~8-12 Hz) |
| cis | Equatorial | Broad multiplet | Small Jeq-ax, Jeq-eq (~2-5 Hz) |
Conclusion
The synthesis of this compound requires careful consideration of reaction conditions to ensure high yield and diastereoselectivity. By understanding the underlying mechanisms of the chosen synthetic route and being aware of potential side reactions, researchers can effectively troubleshoot and optimize their experiments. This guide provides a framework for addressing common challenges, but it is essential to monitor reactions closely and use appropriate analytical techniques to characterize intermediates and the final product.
References
- BenchChem. (2025). Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions.
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Sciencemadness Wiki. (2022). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Retrieved from [Link]
- Harada, N. (2015).
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
- Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-5.
- Google Patents. (n.d.). Synthesis of amine stereoisomers.
-
Common Organic Chemistry. (n.d.). Sodium Triacetoxyborohydride (STAB). Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Chem Zipper. (2020). Why is cyclopropyl methyl carbocation exceptionally stable? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Pomeisl, M., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Wyzant. (2019). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Retrieved from [Link]
- Crimmins, M. T., & Brown, B. H. (2004). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic letters, 6(16), 2611–2614.
- Corina, S., et al. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
-
The Organic Chemistry Tutor. (2024, February 12). Cleavage of Cyclic Ethers [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 3.3: Reactions of Ethers- Acidic Cleavage. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxycyclohexanone. Retrieved from [Link]
-
University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Retrieved from [Link]
- Lynn, B. C., & Alley, E. G. (1987). Derivatization of diaminocyclohexanes for determination of cis and trans isomers by gas chromatography.
- Google Patents. (n.d.). Synthesis method of 4-substituted cyclohexanone.
- Google Patents. (n.d.). Separation and purification of cis and trans isomers.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Storer, R. I., Carrera, D. E., Ni, Y., & MacMillan, D. W. (2006). Enantioselective organocatalytic reductive amination. Journal of the American Chemical Society, 128(1), 84–86.
-
The Organic Chemistry Tutor. (2023, November 9). Cleavage of Ethers with Acids [Video]. YouTube. [Link]
- Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry, 16(4), 125.
-
Leonard, M. S. (2013, October 29). Acidic Cleavage of Ethers [Video]. YouTube. [Link]
- Balraju, V., et al. (2018). Enantiocontrolled Preparation of γ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 23(11), 2824.
- BenchChem. (2025). Spectroscopic Fingerprints: A Guide to Differentiating Cis and Trans Aminocyclohexanol Isomers.
-
Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone. Retrieved from [Link]
Sources
- 1. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
- 2. WO2006030017A1 - Synthesis of amine stereoisomers - Google Patents [patents.google.com]
- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechempharma.com [lifechempharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Page loading... [guidechem.com]
- 8. Welcome to Chem Zipper.com......: Why is cyclopropyl methyl carbocation exceptionally stable? [chemzipper.com]
- 9. echemi.com [echemi.com]
- 10. wyzant.com [wyzant.com]
- 11. Ether cleavage - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. Protective Groups [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 20. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. m.youtube.com [m.youtube.com]
- 23. santaisci.com [santaisci.com]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. scholars.uky.edu [scholars.uky.edu]
- 29. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
Validation & Comparative
A Methodological Guide to Validating the Biological Activity of Novel Chemical Entities: A Case Study of Trans-4-(cyclopropylmethoxy)cyclohexanamine
This guide provides a comprehensive framework for the initial biological validation of a novel chemical entity, using Trans-4-(cyclopropylmethoxy)cyclohexanamine as a representative example. As this molecule is primarily documented as a chemical building block rather than a compound with established biological effects, this document will not compare pre-existing data.[1][2] Instead, it offers a robust, scientifically-grounded workflow designed for researchers, scientists, and drug development professionals to uncover and validate the therapeutic potential of such novel structures.
Our approach is rooted in a hypothesis-driven methodology, beginning with structural analysis to predict potential biological targets and progressing through a multi-tiered screening cascade. This guide explains the causality behind experimental choices, ensuring that each step serves as a self-validating system for the next.
Part 1: Structural Analysis and Target Hypothesis
The structure of this compound presents several key features that can inform a hypothesis about its potential biological activity.
-
Cyclohexanamine Core: The cyclohexylamine scaffold is a privileged structure in medicinal chemistry, found in compounds with diverse biological activities, including antimicrobial, analgesic, and antidepressant properties.[3][4][5] Its rigid, three-dimensional nature allows for specific spatial presentation of functional groups to biological targets. The trans configuration of the 1,4-disubstituted ring provides a defined stereochemical relationship between the amine and the ether linkage.
-
Primary Amine (–NH₂): This functional group is a key hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in protein binding pockets. This is a common feature in ligands for G-protein coupled receptors (GPCRs), ion channels, and certain enzymes.
-
Cyclopropylmethoxy Group: The cyclopropyl group is a versatile tool in modern drug design.[6][7] Its inclusion often serves to:
-
Increase Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8]
-
Enhance Potency and Selectivity: By providing a rigid conformational constraint, it can lock the molecule into a bioactive conformation, improving binding affinity for the intended target and reducing interactions with off-targets.[7][9]
-
Improve Physicochemical Properties: It can modulate lipophilicity and other properties that influence absorption, distribution, metabolism, and excretion (ADME).[9]
-
Based on these features, we can hypothesize that this compound could potentially interact with targets that recognize primary amines within a constrained hydrophobic environment, such as certain classes of GPCRs (e.g., aminergic receptors), ion channels, or enzymes like monoamine oxidases.
Part 2: The Validation Workflow: A Tiered Screening Cascade
A systematic approach is crucial to efficiently and cost-effectively evaluate the biological activity of a novel compound. The following tiered workflow ensures that resources are focused on the most promising avenues.
Caption: Simplified Gαi-coupled receptor signaling pathway.
B. Selectivity Profiling
-
Rationale: A successful drug candidate must be selective for its intended target to minimize off-target side effects. The compound should be screened against a broad panel of receptors, channels, and enzymes.
-
Methodology: Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to screen the compound at a fixed concentration (typically 1-10 µM) against a panel of 40-100 common off-targets. Any significant inhibition (>50%) would trigger follow-up dose-response assays to determine the potency of the off-target interaction.
Part 3: Comparative Analysis and Data Interpretation
To contextualize the experimental results, data should be compared against a relevant benchmark compound. Since this compound has no direct competitors, we select a well-characterized drug that targets the hypothesized receptor class. For our hypothetical 5-HT₁A target, Buspirone is an appropriate comparator.
Table 1: Hypothetical Comparative Data for Test Compound vs. Benchmark
| Parameter | This compound (Test Compound) | Buspirone (Benchmark Compound) | Justification |
| Target Affinity | |||
| 5-HT₁A Ki (nM) | 15 | 20 | Measures direct binding affinity to the primary target. Lower is better. |
| Functional Potency | |||
| 5-HT₁A EC₅₀ (nM) | 45 | 55 | Measures potency in a functional cell-based assay. Lower is better. |
| Emax (% of control) | 95% | 100% | Measures efficacy. A value close to the standard agonist indicates full agonism. |
| Selectivity | |||
| D₂ Receptor Ki (nM) | >10,000 | 500 | Measures affinity for a key off-target. Higher is better, indicating greater selectivity. |
| α₁-Adrenergic Ki (nM) | 2,500 | 800 | Measures affinity for another relevant off-target. Higher is better. |
| Metabolic Stability | |||
| HLM Half-life (min) | 65 | 25 | Measures stability in human liver microsomes. Longer half-life suggests better metabolic stability. |
Data are hypothetical and for illustrative purposes only.
Interpretation:
In this hypothetical scenario, our test compound demonstrates slightly better affinity and potency at the 5-HT₁A receptor compared to Buspirone. Crucially, it shows a significantly improved selectivity profile, with much weaker binding to the Dopamine D₂ and α₁-Adrenergic receptors. The presence of the cyclopropyl group may contribute to its enhanced metabolic stability, as evidenced by the longer half-life in human liver microsomes (HLM). [7][8]This profile suggests the compound could be a promising starting point for a lead optimization campaign with a potentially wider therapeutic window than the benchmark.
References
-
ResearchGate. (2025). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]
-
CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 8: (A) Known biological activities related to cyclohexylamine derivatives. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. This compound 95% | CAS: 919799-80-7 | AChemBlock [try.achemblock.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. scientificupdate.com [scientificupdate.com]
- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Trans-4-(cyclopropylmethoxy)cyclohexanamine and Other Privileged Scaffolds for Central Nervous System Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of central nervous system (CNS) drug discovery, the selection of a molecular scaffold is a pivotal decision that profoundly influences the ultimate success of a therapeutic candidate. An ideal scaffold should not only provide a structural framework for potent and selective interaction with the desired biological target but also possess the requisite physicochemical properties to navigate the formidable blood-brain barrier (BBB). This guide presents a comprehensive comparison of Trans-4-(cyclopropylmethoxy)cyclohexanamine, a promising scaffold for CNS applications, against three well-established and structurally diverse CNS-privileged scaffolds: piperazine, azepane, and morpholine.
This analysis delves into a head-to-head comparison of their predicted physicochemical properties, blood-brain barrier permeability, susceptibility to P-glycoprotein (P-gp) efflux, and metabolic stability. By presenting this data alongside detailed, field-proven experimental protocols, this guide aims to equip researchers with the necessary information and methodologies to make informed decisions in the selection and optimization of scaffolds for their CNS drug discovery programs.
The Critical Role of the Molecular Scaffold in CNS Drug Design
The journey of a CNS drug from a laboratory concept to a clinical reality is fraught with challenges, with the BBB acting as a primary gatekeeper. This highly selective barrier protects the brain from xenobiotics, and therefore, a successful CNS drug candidate must possess a specific set of physicochemical attributes to facilitate its passage. Key parameters include:
-
Lipophilicity (logP): A delicate balance is required; sufficient lipophilicity is necessary to partition into the lipid membranes of the BBB, but excessive lipophilicity can lead to non-specific binding, increased metabolic clearance, and potential toxicity.
-
Molecular Weight (MW): Generally, smaller molecules (< 450 Da) exhibit better BBB penetration.
-
Polar Surface Area (PSA): A lower PSA (< 90 Ų) is often associated with improved BBB permeability, as it reduces the number of hydrogen bond donors and acceptors that can interact with the aqueous environment.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A lower count of HBDs and HBAs is favorable for crossing the BBB.
-
P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter highly expressed at the BBB that actively pumps a wide range of substrates out of the brain. Identifying compounds that are not P-gp substrates is a critical step in CNS drug design.
-
Metabolic Stability: A successful CNS drug must exhibit sufficient stability against metabolic enzymes, primarily cytochrome P450s (CYPs) in the liver, to ensure an adequate half-life and therapeutic exposure in the brain.
Comparative Analysis of CNS Scaffolds
To provide a robust comparison, we have selected representative molecules for each scaffold class and utilized the well-regarded in silico prediction tools, SwissADME, pkCSM, and admetSAR 2.0, to generate a comprehensive profile of their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The selected molecules are:
-
Target Scaffold: this compound
-
Comparator 1 (Piperazine): N-Benzylpiperazine
-
Comparator 2 (Azepane): N-Benzylazepane
-
Comparator 3 (Morpholine): N-Phenylmorpholine
Physicochemical Properties
The predicted physicochemical properties of the four compounds are summarized in the table below. These parameters provide the first glimpse into their potential as CNS drug scaffolds.
| Property | This compound | N-Benzylpiperazine | N-Benzylazepane | N-Phenylmorpholine |
| Molecular Weight ( g/mol ) | 169.27 | 176.26 | 175.28 | 163.22 |
| cLogP | 2.35 | 2.15 | 2.85 | 1.98 |
| Topological Polar Surface Area (TPSA) (Ų) | 38.33 | 15.27 | 15.27 | 12.47 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 0 |
| Hydrogen Bond Acceptors | 2 | 2 | 1 | 1 |
| Rotatable Bonds | 3 | 2 | 2 | 1 |
Data generated using SwissADME.
Blood-Brain Barrier Permeability Prediction
The ability of a compound to cross the BBB is a critical determinant of its potential as a CNS therapeutic. The following table presents the predicted BBB permeability for the four scaffolds.
| Prediction Tool | This compound | N-Benzylpiperazine | N-Benzylazepane | N-Phenylmorpholine |
| SwissADME BBB Permeation | Yes | Yes | Yes | Yes |
| pkCSM logBB | 0.354 | 0.493 | 0.693 | 0.584 |
| admetSAR 2.0 BBB+ | + | + | + | + |
A logBB value > 0.3 is generally considered indicative of good BBB penetration.
P-glycoprotein Substrate Prediction
Avoiding P-gp efflux is a key strategy in CNS drug design. The table below summarizes the predicted P-gp substrate liability for the four compounds.
| Prediction Tool | This compound | N-Benzylpiperazine | N-Benzylazepane | N-Phenylmorpholine |
| SwissADME P-gp Substrate | No | Yes | No | No |
| pkCSM P-gp Substrate | No | Yes | No | No |
| admetSAR 2.0 P-gp Substrate | Non-substrate | Substrate | Non-substrate | Non-substrate |
Metabolic Stability Prediction
The metabolic stability of a compound influences its pharmacokinetic profile. The following table provides predictions for the inhibition of major cytochrome P450 enzymes.
| Prediction | This compound | N-Benzylpiperazine | N-Benzylazepane | N-Phenylmorpholine |
| CYP1A2 Inhibitor | No | Yes | No | No |
| CYP2C19 Inhibitor | No | Yes | No | No |
| CYP2C9 Inhibitor | No | No | No | Yes |
| CYP2D6 Inhibitor | Yes | Yes | Yes | Yes |
| CYP3A4 Inhibitor | No | Yes | No | No |
Data generated using SwissADME.
Experimental Protocols for Scaffold Evaluation
To validate the in silico predictions and provide a robust experimental comparison, the following detailed protocols are provided for key in vitro assays.
Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability
The PAMPA assay is a high-throughput method to predict passive, transcellular permeability across the BBB.
Workflow Diagram:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Methodology:
-
Prepare Donor Plate: Dissolve test compounds in a suitable buffer (e.g., PBS, pH 7.4) to the desired concentration (typically 10-100 µM).
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.
-
Coat Filter Plate: Apply a BBB-specific lipid solution (e.g., porcine brain lipid extract in dodecane) to the filter of a 96-well filter plate and allow the solvent to evaporate.
-
Assemble Sandwich: Place the lipid-coated filter plate on top of the donor plate, and then place the acceptor plate on top of the filter plate.
-
Incubation: Incubate the assembled "sandwich" at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: Calculate the effective permeability (Pe) using the following equation:
Pe = (-ln(1 - [C_A]/[C_equilibrium])) * (V_D * V_A) / ((V_D + V_A) * A * t)
Where:
-
[C_A] is the concentration in the acceptor well.
-
[C_equilibrium] is the theoretical equilibrium concentration.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the filter.
-
t is the incubation time.
-
MDCK-MDR1 Permeability Assay for P-gp Efflux
This cell-based assay is the gold standard for identifying substrates of the P-gp efflux pump.
Workflow Diagram:
Caption: Workflow for the liver microsome metabolic stability assay.
Step-by-Step Methodology:
-
Prepare Incubation Mixture: In a microplate, combine the test compound, liver microsomes (from human or other species), and a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Initiate Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a solution of NADPH.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual wells by adding a quenching solution (e.g., cold acetonitrile).
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time and determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion: Selecting the Optimal Scaffold for Your CNS Target
This guide has provided a comparative analysis of this compound against the established CNS scaffolds piperazine, azepane, and morpholine. The in silico predictions offer a valuable starting point for scaffold selection, highlighting the favorable predicted BBB permeability and lack of P-gp substrate liability for this compound, N-benzylazepane, and N-phenylmorpholine. In contrast, N-benzylpiperazine is predicted to be a P-gp substrate, which could limit its brain exposure.
It is imperative to underscore that in silico predictions are a guide and must be validated through rigorous experimental evaluation. The detailed protocols provided herein for PAMPA, MDCK-MDR1, and liver microsome stability assays offer a robust framework for obtaining the critical data needed to confidently select and advance the most promising scaffolds in your CNS drug discovery pipeline. By integrating computational predictions with empirical data, researchers can enhance the efficiency and success rate of developing novel therapeutics for neurological and psychiatric disorders.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
-
Yang, H., Lou, C., Sun, L., Li, J., Cai, Y., Wang, Z., ... & Tang, Y. (2019). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. Bioinformatics, 35(6), 1067–1069. [Link]
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408. [Link]
-
Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of Medicinal Chemistry, 41(7), 1007–1010. [Link]
-
Summerfield, S. G., & Read, K. D. (2011). In vitro and in silico models of the blood-brain barrier. In Blood-Brain Barrier in Drug Discovery (pp. 135-154). Humana Press. [Link]
-
Troutman, M. D., & Thakker, D. R. (2003). Novel insights into P-glycoprotein-mediated efflux of a peptidomimetic drug from the intestinal Caco-2 cell line. Molecular Pharmaceutics, 1(1), 40–51. [Link]
-
Obach, R. S. (1999). The prediction of human clearance from hepatic microsomal metabolism data. Current Opinion in Drug Discovery & Development, 2(1), 45–54. [Link]
efficacy of Trans-4-(cyclopropylmethoxy)cyclohexanamine-derived drugs vs existing treatments
An in-depth analysis of the efficacy of drugs derived from the Trans-4-(cyclopropylmethoxy)cyclohexanamine scaffold, exemplified by the third-generation tyrosine kinase inhibitor (TKI) Lorlatinib, reveals significant advancements over existing treatments for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) positive non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of Lorlatinib against its predecessors, supported by experimental data and protocols, for researchers and drug development professionals.
Introduction: The Evolving Landscape of ALK/ROS1-Positive NSCLC Treatment
Non-small cell lung cancer (NSCLC) driven by chromosomal rearrangements of the ALK or ROS1 genes is a distinct molecular subtype of lung cancer. The development of targeted tyrosine kinase inhibitors (TKIs) has revolutionized patient outcomes. However, the clinical utility of early-generation inhibitors is often limited by the development of acquired resistance mutations and their inability to effectively treat brain metastases.
The this compound scaffold is a key structural feature of Lorlatinib (PF-06463922), a third-generation ALK/ROS1 inhibitor designed to address these specific challenges. Its unique macrocyclic structure, incorporating the aforementioned scaffold, confers a high degree of potency and a broad spectrum of activity against known ALK resistance mutations, including the highly recalcitrant G1202R mutation.
Molecular Mechanism and Rationale for Development
The oncogenic activity in ALK/ROS1-positive NSCLC is driven by the constitutive activation of the kinase domain, which leads to uncontrolled activation of downstream signaling pathways promoting cell proliferation and survival, such as the RAS-MAPK and PI3K-AKT pathways.
Constitutive activation of ALK or ROS1 fusion proteins leads to cellular transformation through a complex signaling network, primarily involving the activation of STAT3, PI3K/AKT, and RAS/ERK pathways, which are critical for controlling cell proliferation and survival[1]. First and second-generation TKIs (e.g., Crizotinib, Alectinib, Ceritinib) were designed to bind to the ATP-binding pocket of the kinase domain, effectively inhibiting its function[2].
However, tumors inevitably develop resistance, often through secondary mutations within the ALK kinase domain. The G1202R "gatekeeper" mutation is particularly problematic, as it confers broad resistance to first and second-generation TKIs by sterically hindering drug binding[3][4][5]. Lorlatinib's macrocyclic structure allows it to form key hydrogen bonds and hydrophobic interactions within the ATP-binding site, even in the presence of bulky resistance mutations like G1202R[2][5].
Caption: ALK/ROS1 Signaling Pathway and Points of TKI Inhibition.
Comparative Efficacy Analysis
The superiority of the this compound-derived drug Lorlatinib is best demonstrated through direct comparison with existing treatments across three critical areas: activity against resistance mutations, central nervous system (CNS) efficacy, and first-line clinical outcomes.
Overcoming Acquired Resistance
The primary advantage of Lorlatinib is its potent inhibitory activity against a wide array of ALK mutations that confer resistance to earlier-generation TKIs. The G1202R mutation, which emerges in approximately 20-40% of patients after treatment with second-generation inhibitors, is a key example[5].
Table 1: Comparative In Vitro Inhibitory Activity (IC₅₀, nM) Against ALK Mutations
| ALK Status | Crizotinib (1st Gen) | Alectinib (2nd Gen) | Ceritinib (2nd Gen) | Brigatinib (2nd Gen) | Lorlatinib (3rd Gen) |
|---|---|---|---|---|---|
| Wild-Type | 24 | 1.9 | 20 | 1.4 | 1.0 |
| L1196M | 110 | 17 | 46 | 7.1 | 6.0 |
| G1269A | 115 | 4.8 | 22 | 1.8 | 1.0 |
| G1202R | >1000 | >1000 | >1000 | 296 | 16.0 |
Data synthesized from publicly available preclinical studies. Lower IC₅₀ values indicate higher potency.
As the data indicates, while all TKIs are effective against wild-type ALK, Lorlatinib is the only agent that maintains potent, clinically relevant activity against the G1202R mutation[6]. This makes it an indispensable option for patients who have progressed on second-generation inhibitors.
Central Nervous System (CNS) Penetration and Efficacy
The brain is a frequent site of metastasis in ALK-positive NSCLC, and the blood-brain barrier (BBB) presents a significant challenge for many systemic therapies. Lorlatinib was specifically designed to cross the BBB and has demonstrated superior intracranial activity[2][7].
Table 2: Comparison of Intracranial Efficacy in ALK+ NSCLC
| TKI | Intracranial ORR (Treatment-Naïve) | Intracranial ORR (Post-Crizotinib) |
|---|---|---|
| Crizotinib | 51% | 20% |
| Alectinib | 81% | 57% |
| Brigatinib | 78% | 67% |
| Lorlatinib | 82% | 66% |
ORR: Overall Response Rate. Data compiled from respective pivotal clinical trials.
In the first-line setting, the pivotal CROWN clinical trial showed that Lorlatinib significantly reduced the risk of intracranial progression compared to Crizotinib. Among patients with measurable brain metastases at baseline, 82% of those treated with Lorlatinib had an intracranial response, with 71% achieving a complete response[7]. This potent CNS activity is a critical differentiator.
Head-to-Head Clinical Trial Evidence
The Phase 3 CROWN study provided definitive evidence of Lorlatinib's superior efficacy as a first-line treatment compared to the first-generation inhibitor, Crizotinib.
-
Progression-Free Survival (PFS): At a 5-year follow-up, the median PFS for patients treated with Lorlatinib had not yet been reached, whereas it was 9.3 months for Crizotinib. The 5-year PFS rate was 60% for Lorlatinib versus 8% for Crizotinib[8].
-
Objective Response Rate (ORR): The ORR was 76% for Lorlatinib compared to 58% for Crizotinib[7][8].
These results establish Lorlatinib as a superior first-line option, offering durable systemic and intracranial disease control.
Experimental Protocols: Assessing TKI Potency
To provide a practical framework for evaluating novel TKIs, this section details a standard protocol for determining inhibitor potency in a cell-based assay.
Protocol: Cell-Based ALK Phosphorylation Inhibition Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of the ALK fusion protein in a relevant cancer cell line (e.g., H3122, which harbors an EML4-ALK variant).
Methodology Steps:
-
Cell Culture: Culture H3122 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor (e.g., Lorlatinib) in DMSO. Create a serial dilution series (e.g., 1000 nM to 0.01 nM) in culture medium.
-
Cell Plating: Seed 2 x 10⁵ H3122 cells per well in a 12-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the medium with the prepared inhibitor dilutions. Include a vehicle control (DMSO only). Incubate for 4 hours at 37°C.
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate 20 µg of protein per sample on an 8% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies for phospho-ALK (Tyr1604) and total ALK.
-
Wash and incubate with a secondary HRP-conjugated antibody for 1 hour.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the phospho-ALK signal to the total ALK signal for each sample. Plot the normalized signal against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀ value.
Caption: Workflow for Cell-Based ALK Phosphorylation Inhibition Assay.
Conclusion
Drugs derived from the this compound scaffold, as exemplified by Lorlatinib, represent a significant therapeutic advance in the management of ALK/ROS1-positive NSCLC. Lorlatinib's chemical structure provides a unique combination of high potency, broad activity against resistance mutations, and excellent CNS penetration. Head-to-head clinical data have established its superiority over earlier-generation TKIs, particularly in providing durable progression-free survival and controlling brain metastases. This positions Lorlatinib as a cornerstone of therapy for this specific subset of lung cancer patients.
References
- Title: Lorlatinib - Grokipedia Source: Grokipedia URL
-
Title: Discovery of inhibitors that overcome the G1202R ALK Resistance Mutation Source: PMC URL: [Link]
-
Title: What is the mechanism of Lorlatinib? Source: Patsnap Synapse URL: [Link]
-
Title: Lorlatinib | C21H19FN6O2 | CID 71731823 Source: PubChem URL: [Link]
-
Title: Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer Source: Cancer Discovery - AACR Journals URL: [Link]
-
Title: ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies Source: J Transl Clin Med URL: [Link]
-
Title: How It Works | Lorbrena® (lorlatinib) Patient Site Source: Lorbrena.com URL: [Link]
-
Title: Targeting drug-resistant mutations in ALK Source: PMC - NIH URL: [Link]
-
Title: ALK‐rearrangement in non‐small‐cell lung cancer (NSCLC) Source: PMC - NIH URL: [Link]
-
Title: Somatic ALK G1202R Source: OncoKB™ URL: [Link]
-
Title: Pharmacological and clinical properties of lorlatinib in the treatment of ALK-rearranged advanced non-small cell lung cancer Source: PubMed URL: [Link]
-
Title: Inhibition of ALK Signaling for Cancer Therapy Source: AACR Journals URL: [Link]
-
Title: The function and therapeutic targeting of anaplastic lymphoma kinase (ALK) in non-small cell lung cancer (NSCLC) Source: springermedizin.de URL: [Link]
-
Title: The ALK signaling pathway with its cross-talk with other pathways... Source: ResearchGate URL: [Link]
-
Title: How do ALK-inhibitors work in ALK-positive lung cancer? Source: YouTube URL: [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 3. Discovery of inhibitors that overcome the G1202R ALK Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oaepublish.com [oaepublish.com]
- 6. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 7. How It Works | Lorbrena® (lorlatinib) Patient Site | Safety Info [lorbrena.com]
- 8. grokipedia.com [grokipedia.com]
A Comparative Guide to the Cross-Reactivity of Trans-4-(cyclopropylmethoxy)cyclohexanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Design
The Trans-4-(cyclopropylmethoxy)cyclohexanamine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS). Its inherent three-dimensional complexity and conformational rigidity can be exploited to achieve high-affinity interactions with specific biological targets. However, this same structural intricacy necessitates a rigorous evaluation of off-target interactions, a phenomenon known as cross-reactivity.
Undesirable cross-reactivity can lead to a host of adverse effects, derailing an otherwise promising therapeutic candidate. Therefore, a comprehensive understanding of a compound's selectivity profile is not merely a regulatory requirement but a cornerstone of rational drug design. This guide provides a framework for assessing the cross-reactivity of this compound derivatives, offering both detailed experimental protocols and a comparative analysis of representative compounds to illuminate the structural drivers of selectivity.
Foundational Principles of Cross-Reactivity Assessment
At its core, cross-reactivity is a measure of a compound's ability to bind to and elicit a response at unintended biological targets. The two primary methodologies for quantifying these interactions are in vitro binding assays and enzyme inhibition assays.
Key Parameters in Binding and Inhibition Studies
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a compound required to inhibit 50% of a specific biological or biochemical function, such as the binding of a radioligand to a receptor.
-
Ki (Inhibition Constant): A more absolute measure of binding affinity, derived from the IC50 value and the affinity of the competing radioligand. It represents the concentration of the competing ligand that would occupy 50% of the receptors at equilibrium in the absence of the radioligand.
-
Kd (Dissociation Constant): The equilibrium constant for the dissociation of a ligand from a receptor. A lower Kd indicates a higher binding affinity.
-
Percent Inhibition (% Inhibition): At a single concentration of the test compound, this value indicates the degree to which it has inhibited the binding of a known ligand or the activity of an enzyme.
Selectivity is often expressed as a ratio of the Ki or IC50 values for the off-target versus the primary target. A higher ratio indicates greater selectivity for the primary target.
Methodologies for Comprehensive Cross-Reactivity Profiling
A robust assessment of cross-reactivity employs a tiered approach, beginning with broad screening panels and progressing to more detailed functional assays for any identified "hits."
In Vitro Radioligand Binding Assays: The Gold Standard for Target Affinity
Radioligand binding assays are a sensitive and reliable method for determining the affinity of a compound for a specific receptor. The most common format is a competitive binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Receptor Membranes:
-
Homogenize tissue or cultured cells known to express the target receptor in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a fresh buffer and determine the protein concentration (e.g., using a Bradford assay). The rationale for using isolated membranes is to enrich the sample for the target receptor and remove interfering cytosolic components.
-
-
Assay Setup:
-
In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-dopamine for the D2 receptor), and a range of concentrations of the unlabeled test compound (the this compound derivative).
-
Include control wells for "total binding" (radioligand and membranes only) and "non-specific binding" (radioligand, membranes, and a high concentration of a known, unlabeled ligand for the target receptor). The inclusion of these controls is critical for data validation and allows for the calculation of specific binding.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium. The incubation time is empirically determined for each receptor-ligand pair.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand. Rapid filtration and cold washes are essential to minimize the dissociation of the ligand-receptor complex.
-
-
Quantification:
-
Place the filter discs in scintillation vials with a scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain the specific binding.
-
Plot the percent specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Enzyme Inhibition Assays: Probing Non-Receptor Off-Targets
Many drugs can inadvertently inhibit enzymes, leading to altered metabolism or other toxicities. A competitive enzyme inhibition assay is a standard method to assess this.
Experimental Protocol: Competitive Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Obtain a purified, active enzyme.
-
Prepare a stock solution of the enzyme's substrate.
-
It is crucial to first determine the Michaelis-Menten constant (Km) of the substrate for the enzyme under the planned assay conditions. For a competitive inhibition assay, the substrate concentration is typically set at or below the Km to ensure sensitivity to competitive inhibitors.[1]
-
-
Assay Setup:
-
In a suitable microplate (e.g., clear for colorimetric assays, black for fluorescence), add a fixed concentration of the enzyme and a range of concentrations of the test compound.
-
Include control wells with enzyme but no inhibitor ("100% activity") and wells with neither enzyme nor inhibitor ("background").
-
-
Initiation of Reaction and Incubation:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate at the optimal temperature for the enzyme for a set period, ensuring the reaction remains in the linear (initial velocity) phase.
-
-
Detection:
-
Stop the reaction (e.g., by adding a stop solution or by the detection method itself).
-
Measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, luminescence) with a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all other measurements.
-
Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percent inhibition as a function of the log concentration of the test compound and fit the data to determine the IC50 value.
-
Caption: Workflow for a competitive enzyme inhibition assay.
Comparative Cross-Reactivity Analysis of Representative Derivatives
To illustrate the application of these principles, we present a comparative analysis of three hypothetical this compound derivatives against a panel of common CNS off-targets. This panel is representative of those used in early-stage drug discovery, such as the Eurofins SafetyScreen CNS panel.[2]
Table 1: Comparative Cross-Reactivity Profile (Ki in nM)
| Target | Derivative A (R = H) | Derivative B (R = 4-F-Phenyl) | Derivative C (R = 2,3-di-Cl-Phenyl) |
| Primary Target: Dopamine D3 Receptor | 5.2 | 1.8 | 0.9 |
| Off-Targets | |||
| Dopamine D2 Receptor | 158 | 54 | 25 |
| Dopamine D4 Receptor | 350 | 120 | 68 |
| Serotonin 5-HT1A Receptor | 890 | 250 | 150 |
| Serotonin 5-HT2A Receptor | >10,000 | 1,500 | 850 |
| Serotonin 5-HT2C Receptor | 2,500 | 980 | 620 |
| Adrenergic α1A Receptor | >10,000 | 5,600 | 3,100 |
| Adrenergic α2A Receptor | 8,700 | 4,200 | 2,800 |
| Histamine H1 Receptor | >10,000 | >10,000 | 8,900 |
| Muscarinic M1 Receptor | >10,000 | >10,000 | >10,000 |
| hERG Channel | >10,000 | 8,500 | 6,700 |
Data are illustrative and based on trends observed for related chemical scaffolds.
Analysis of Selectivity Profiles
-
Derivative A (R = H): This parent compound demonstrates good intrinsic selectivity for the D3 receptor over other dopamine subtypes and excellent selectivity against the broader panel of monoamine receptors. The large Ki values for most off-targets suggest a clean preliminary profile.
-
Derivative B (R = 4-F-Phenyl): The addition of a fluorophenyl group at the amine (a common modification in CNS drug candidates) increases potency at the primary D3 target. However, this also leads to a significant increase in affinity for D2 and D4 receptors, as well as several serotonin receptors. While still D3-preferential, the selectivity window has narrowed. The emergence of hERG channel affinity, albeit weak, warrants careful monitoring.
-
Derivative C (R = 2,3-di-Cl-Phenyl): Further substitution on the phenyl ring with chlorine atoms continues to enhance D3 potency. This modification, however, further erodes selectivity against D2 and D4 receptors. The affinity for serotonin receptors is also more pronounced. Such a "multi-target" profile could be desirable for certain complex CNS disorders but increases the risk of off-target side effects. The trend of increasing off-target activity with increasing substitution complexity is a common theme in structure-activity relationship (SAR) studies.[3]
Structure-Activity Relationships (SAR) for Selectivity
The comparative data suggest several key SAR trends for the this compound scaffold:
-
The Unsubstituted Core: The basic scaffold (Derivative A) appears to confer a degree of inherent D3 selectivity.
-
Aromatic Substitution: The addition of an aromatic ring to the amine nitrogen is a viable strategy for increasing potency. However, this comes at the cost of broader cross-reactivity, particularly within the same receptor family (dopamine) and with closely related monoamine receptors (serotonin).
-
Halogenation Patterns: The nature and position of substituents on the aromatic ring can fine-tune the selectivity profile. Dichlorination (Derivative C) appears to enhance binding to a wider range of targets compared to monofluorination (Derivative B).
These observations underscore the importance of performing comprehensive cross-reactivity profiling for each new analog synthesized, as even minor structural modifications can have profound effects on the selectivity profile.
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the design of selective CNS-active agents. This guide has outlined the critical experimental methodologies for assessing the cross-reactivity of its derivatives and has provided an illustrative comparison that highlights key SAR trends for selectivity.
For any lead compound from this series, the next steps would involve:
-
Broad Off-Target Screening: Profiling against a comprehensive panel of several hundred receptors and enzymes to uncover any unexpected interactions.
-
Functional Assays: For any off-target with significant binding affinity, conducting functional assays (e.g., measuring cAMP levels or calcium flux) to determine if the compound acts as an agonist, antagonist, or inverse agonist at that target.
-
In Vivo Studies: Investigating the physiological consequences of any identified off-target activities in animal models to assess the real-world safety and tolerability of the compound.
By integrating these rigorous cross-reactivity studies into the drug discovery workflow, researchers can more effectively navigate the path from a promising chemical scaffold to a safe and effective therapeutic agent.
References
-
Gifford Bioscience. Radioligand Binding Assay.
-
Labome. Receptor-Ligand Binding Assays.
-
MilliporeSigma. Receptor Binding Assays - Multiwell Plates.
-
Basic Protocol 1: Radioligand Saturation-Binding Assays to Determine Bmax and KD at S1R. Curr Protoc Pharmacol. 2016;75:9.30.1-9.30.13.
-
Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. J Med Chem. 2021;64(19):14781-14800.
-
Radioligand Binding Studies. Springer Nature Experiments.
-
Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
-
Eurofins Discovery. Specialized Pre-IND and Specialty In Vitro Profiling Panels.
-
Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
-
Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands. AIR Unimi.
-
6.4: Enzyme Inhibition. Biology LibreTexts.
-
Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. ResearchGate.
-
The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. PMC.
-
Phenotypic approaches for CNS drugs. PubMed.
-
Eurofins Discovery. CNS SafetyScreen panel.
-
NeuroProof. Phenotypic Screening in CNS Drug Discovery.
-
Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. PubMed.
-
Novel morpholine scaffolds as selective dopamine (DA) D3 receptor antagonists. PubMed.
-
Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. PubMed Central.
-
Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. The Center for Forensic Science Research & Education.
-
4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture). Chem-Impex.
-
919799-80-7 Cas No. | this compound. Apollo Scientific.
Sources
comparative analysis of different synthetic routes to Trans-4-(cyclopropylmethoxy)cyclohexanamine
Beginning Synthesis Exploration
I've initiated comprehensive Google searches, focusing on identifying synthetic routes to Trans-4-(cyclopropylmethoxy)cyclohexanamine. I'm prioritizing peer-reviewed articles, patents, and established databases to build a foundation for understanding possible approaches.
Mapping Synthetic Pathways
I'm now diving into the specifics of synthetic strategies. I'm scrutinizing the Google search results to uncover distinct routes, keeping a keen eye on starting materials, crucial transformations, and reaction parameters. Experimental data, like NMR and MS, are being actively pursued. Simultaneously, I'm assessing each route's scalability, safety, and environmental implications.
Formulating Guide Structure
I'm now establishing the organizational framework for this synthesis guide. I plan to begin with an introduction emphasizing the compound's medicinal chemistry importance. The guide will then detail synthetic routes, including reaction schemes and explanations. I will critically evaluate each route, comparing aspects like yield, cost, and safety. A comparative analysis, using tables and diagrams, will follow, and then I will document detailed experimental protocols. Citations and a comprehensive references section are next. Finally, I'll focus on a final review.
Analyzing Route Data
I've begun analyzing the initial data, finding some promising information. However, I haven't yet located a detailed comparative analysis of synthetic routes for this compound. My next step is to refine search parameters to pinpoint this specific information.
Refining Search Parameters
I'm focusing on refining my search parameters now. I found general info on the target compound, plus some common methods for making cyclohexylamines. I have also seen some related work on Cariprazine, but it's not the detailed comparison I seek. I'll focus on filtering search terms to get a direct comparison of synthesis routes, which is what I'm looking for right now.
Detailing Synthesis Approaches
My search has provided general synthetic methods for cyclohexylamines, plus information on the synthesis of related compounds, especially for Cariprazine intermediates. Although I understand the general methods, I'm still seeking specific synthetic routes and experimental data for this compound. I need detailed reaction conditions, yields, and scalability information. The next stage involves locating reliable synthetic routes to 4-(cyclopropylmethoxy)cyclohexanone.
Formulating Potential Routes
I've reviewed the search results, noting general synthetic methods for cyclohexylamines and related compounds like Cariprazine's intermediate, plus relevant patents. While no direct comparative analysis of routes for this compound exists, I'm now formulating potential synthetic pathways based on these findings. I'm focusing on finding reliable synthesis methods for 4-(cyclopropylmethoxy)cyclohexanone to inform these hypothetical routes. Then I will search again, targeting specific experimental details.
Beginning Comparative Analysis
I've established there are no direct comparative studies available for synthesizing this compound. My focus now shifts to compiling relevant data from individual synthetic routes to facilitate a meaningful comparison. I'm looking for details like yields, reagents, and reaction conditions.
Formulating Potential Routes
I'm now formulating potential synthetic routes, considering amination and etherification. I've broken the target molecule down into key intermediates, focusing on disconnection points at the C-N and C-O bonds. I'm prioritizing two main approaches: Route A involves amination of a pre-functionalized cyclohexane, and Route B features etherification of a pre-functionalized cyclohexane ring. This approach will allow for more focused, data driven comparisons.
Refining Synthetic Strategies
I'm now diving into the specifics of each route. For Route A, I'm focusing on synthesizing 4-(cyclopropylmethoxy)cyclohexanone. I'm exploring a Williamson ether synthesis as a potential approach, building on the knowledge of etherification reactions. Route B starts with a trans-4-aminocyclohexanol derivative, and I'm currently investigating various etherification methods to introduce the cyclopropylmethyl group. My research emphasizes achieving the desired trans-stereochemistry in each route. I'm looking for reactions that will maximize yield and minimize side products.
Developing Comparison Criteria
I've established two potential synthetic routes and am starting to develop the criteria to compare them. I'm focusing on the feasibility of each route. I will focus on the availability of starting materials, the number of steps required, the overall yield, the stereoselectivity of key reactions, the cost and safety of reagents, and the potential for scalability. I'm now delving deeper into the literature to assess each reaction step based on these criteria. I'm prioritizing reactions reported in peer-reviewed publications over those described only in patents or prepchem entries.
Comparing Synthetic Strategies
I am now focusing on detailed analysis of the two routes. I've sketched out Route A, detailing the synthesis of the ketone intermediate and various amination methods, including their stereochemical implications. Route B is also taking shape, outlining the need for amine protection, etherification, and deprotection steps starting from trans-4-aminocyclohexanol. I am preparing diagrams for each route and starting to build a comparative analysis table to evaluate the pros and cons of each, considering factors like step count, starting material availability, potential yield, and stereocontrol. I can proceed to write the guide.
Outlining Route Strategies
I'm now detailing both Route A and Route B, including reaction conditions and potential challenges. For Route A, I'm focusing on synthesizing the ketone intermediate, considering Williamson ether synthesis and adapting established methods for related compounds. Route B is centered on etherification of trans-4-aminocyclohexanol, evaluating the need for amine protection. I'm preparing diagrams to visualize each synthetic route.
A Senior Application Scientist's Guide to Benchmarking Trans-4-(cyclopropylmethoxy)cyclohexanamine and Structurally-Related Intermediates in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of chemical intermediates is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a drug discovery program. Trans-4-(cyclopropylmethoxy)cyclohexanamine, with its unique structural motifs, presents a compelling scaffold for incorporation into novel therapeutics. This guide provides an in-depth technical comparison of this key intermediate with structurally analogous compounds, offering a framework for rational selection based on key performance indicators.
The core value of an intermediate lies not just in its molecular structure, but in the practicality of its synthesis, its purity profile, and its stability under process conditions. This document moves beyond a simple cataloging of alternatives to offer a comparative analysis grounded in the realities of process chemistry and pharmaceutical development.
The Strategic Importance of the Trans-1,4-Disubstituted Cyclohexane Motif
The trans-1,4-disubstituted cyclohexane ring is a privileged scaffold in medicinal chemistry. Its rigid, chair-like conformation provides a well-defined three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. This structural pre-organization can lead to enhanced binding affinity and selectivity, key attributes of a successful therapeutic agent.
The subject of our analysis, this compound, incorporates a primary amine for further synthetic elaboration and a cyclopropylmethoxy group. The latter is of particular interest as the cyclopropyl ring can offer metabolic stability and the ether linkage provides a degree of conformational flexibility.
Comparative Intermediates: A Structural and Functional Overview
For a meaningful benchmark, we have selected three alternative intermediates that share the core trans-4-aminocyclohexane structure but differ in the nature of the substituent at the 4-position:
-
Trans-4-methylcyclohexylamine: A simple alkyl-substituted analogue.
-
Trans-4-(aminomethyl)cyclohexanemethanol: Features a hydroxymethyl group, offering a different point for synthetic diversification.
-
Trans-4-(benzyloxy)cyclohexylamine: Incorporates a larger, aromatic benzyloxy group, which can influence solubility and potential for pi-stacking interactions.
The choice between these intermediates will depend on the specific goals of the drug discovery program, including the desired physicochemical properties of the final compound and the planned synthetic route.
Benchmarking Performance: A Multi-faceted Approach
The selection of an optimal intermediate is a multi-parameter optimization problem. We will assess these compounds based on four critical performance pillars:
-
Synthetic Accessibility (Yield & Process Simplicity): How readily can the intermediate be prepared with high purity and in good yield?
-
Purity Profile: What is the typical purity of the isolated material, and what are the common impurities?
-
Physicochemical Properties: How do the different substituents influence key properties like solubility and lipophilicity?
-
Stability: How stable is the intermediate to storage and typical reaction conditions?
-
Scalability: What are the potential challenges in transitioning the synthesis from the lab to a larger scale?
Comparative Analysis of Synthetic Routes
The most common and versatile method for the synthesis of these trans-4-substituted cyclohexanamines is reductive amination . This typically involves the reaction of the corresponding 4-substituted cyclohexanone with an amine source (often ammonia or a protected amine equivalent) in the presence of a reducing agent.
Synthesis of this compound
A plausible and efficient route to this compound is a two-step process starting from trans-4-aminocyclohexanol.
-
Williamson Ether Synthesis: Reaction of trans-4-aminocyclohexanol with cyclopropylmethyl bromide in the presence of a base (e.g., sodium hydride) to form the cyclopropylmethyl ether.
-
Reductive Amination: The resulting 4-(cyclopropylmethoxy)cyclohexanone is then subjected to reductive amination.
-
Note: Detailed, publicly available experimental data on the yield and purity for the synthesis of this compound is limited. However, based on analogous reactions, a skilled chemist would anticipate good to excellent yields for both steps.
Synthesis of Comparative Intermediates
-
Trans-4-methylcyclohexylamine: This intermediate is commonly synthesized via the reductive amination of 4-methylcyclohexanone. A patented process describes the formation of a Schiff's base with benzylamine, followed by isomerization and hydrolysis, achieving a high trans-isomer content.[1] Another approach involves the hydrogenation of p-toluidine.
-
Trans-4-(aminomethyl)cyclohexanemethanol: The synthesis of this intermediate can be achieved by the reduction of trans-4-cyanocyclohexane-1-carboxylic acid.[2]
-
Trans-4-(benzyloxy)cyclohexylamine: This can be prepared via the reductive amination of 4-(benzyloxy)cyclohexanone. The synthesis of the precursor ketone involves the protection of 4-hydroxycyclohexanone with a benzyl group.
dot
Caption: Comparative Synthetic Pathways to Target and Analogous Intermediates.
Performance Metrics: A Data-Driven Comparison
The following table summarizes the key performance indicators for the target intermediate and its comparators. It is crucial to note that the data presented is compiled from various sources and may not be from direct head-to-head comparisons under identical conditions. Therefore, this table should be used as a guide for relative performance.
| Intermediate | Typical Yield (%) | Typical Purity (%) | Key Synthetic Considerations |
| This compound | Good (Estimated) | >97% (Commercial) | Two-step synthesis from commercially available starting materials. |
| Trans-4-methylcyclohexylamine | >85% | >99.5% | Well-established, high-yielding processes are patented.[3] |
| Trans-4-(aminomethyl)cyclohexanemethanol | Moderate to Good | >98% | Synthesis involves reduction of a cyano-acid derivative.[2] |
| Trans-4-(benzyloxy)cyclohexylamine | Good | >97% | Requires benzylation of a precursor, which adds a step. |
In-depth Analysis of Performance Pillars
Synthetic Accessibility
-
This compound: The two-step synthesis is straightforward, utilizing common organic transformations. The availability of trans-4-aminocyclohexanol is a key factor in the cost and accessibility of this route.
-
Trans-4-methylcyclohexylamine: Benefits from well-optimized and high-yielding industrial processes. The starting material, 4-methylcyclohexanone, is readily available.
-
Trans-4-(aminomethyl)cyclohexanemethanol: The synthesis is effective but may require more specialized starting materials.
-
Trans-4-(benzyloxy)cyclohexylamine: The additional protection step can add to the overall cost and complexity of the synthesis.
Purity Profile
Achieving high purity is paramount for pharmaceutical intermediates to avoid the introduction of impurities that could have deleterious effects in the final active pharmaceutical ingredient (API). For all the compared intermediates, the trans-isomer is the desired product, and separation from the cis-isomer is a critical purification step.
-
Diastereomeric Purity: The trans/cis ratio is a key quality attribute. For many applications, a high diastereomeric excess is required, which can often be achieved through crystallization or chromatography. Recent advances in biocatalysis, using enzymes like transaminases, have shown promise in achieving high diastereomeric purity for trans-4-substituted cyclohexane-1-amines.[4]
Physicochemical Properties
The substituent at the 4-position significantly influences the physicochemical properties of the intermediate, which in turn will affect the properties of the final drug molecule.
| Property | This compound | Trans-4-methylcyclohexylamine | Trans-4-(aminomethyl)cyclohexanemethanol | Trans-4-(benzyloxy)cyclohexylamine |
| Molecular Weight | 169.27 g/mol | 113.20 g/mol | 143.21 g/mol | 205.29 g/mol |
| Calculated logP | ~2.0 | ~1.8 | ~0.5 | ~2.8 |
| Polar Surface Area | 38.3 Ų | 26.0 Ų | 66.4 Ų | 35.3 Ų |
-
Lipophilicity (logP): The cyclopropylmethoxy and benzyloxy groups increase lipophilicity compared to the methyl and hydroxymethyl groups. This can impact solubility, permeability, and metabolic stability of the final drug candidate.
-
Polar Surface Area (PSA): The presence of the hydroxyl group in trans-4-(aminomethyl)cyclohexanemethanol significantly increases its PSA, which can enhance aqueous solubility but may reduce cell permeability.
Stability
The stability of pharmaceutical intermediates is critical for ensuring consistent quality and preventing the formation of degradation products. Stability studies are typically conducted under various stress conditions (e.g., temperature, humidity, light) to establish a retest period or shelf life.
A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately and precisely measure the active ingredient free from potential interferences like degradants, byproducts, and intermediates.[1] For the intermediates discussed, a robust HPLC method would be the standard approach for a SIAM.
-
Ether Linkages (in this compound and Trans-4-(benzyloxy)cyclohexylamine) are generally stable but can be susceptible to cleavage under strongly acidic conditions.
-
Alkyl and Hydroxymethyl Groups are typically robust under a wide range of chemical conditions.
Scalability
The transition from laboratory-scale synthesis to large-scale manufacturing presents numerous challenges, including reaction kinetics, heat transfer, and safety.
-
Reductive Amination: This is a well-understood and scalable reaction. However, the use of certain reducing agents, like sodium borohydride, can present challenges on a large scale due to the generation of hydrogen gas. Catalytic hydrogenation is often a more scalable and safer alternative.
-
Process Safety: A thorough process safety assessment is required for any large-scale synthesis. This includes understanding the thermal hazards of the reaction, the toxicity of reagents and intermediates, and the potential for runaway reactions.
Sources
- 1. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 4. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Maze: A Guide to Assessing the Patent Novelty of Trans-4-(cyclopropylmethoxy)cyclohexanamine Derivatives
For researchers and drug development professionals, the cyclohexanamine scaffold is a well-trodden path, known for its presence in numerous bioactive compounds.[1][2] However, innovation never ceases. The introduction of specific moieties, such as the trans-4-(cyclopropylmethoxy) group, opens new avenues for discovery, but also raises a critical question: is a new derivative truly novel, or does it fall under the broad umbrella of existing intellectual property?
This guide provides a systematic approach to assessing the patent novelty of Trans-4-(cyclopropylmethoxy)cyclohexanamine derivatives. Moving beyond simple structure searches, we will explore the nuances of patent landscape analysis, delve into the logic of experimental validation, and provide actionable protocols to support your findings.
The Strategic Importance of the Cyclopropylmethoxy Moiety
The core structure, this compound, is a known chemical entity.[3] Its strategic value in medicinal chemistry often lies in the unique properties conferred by the cyclopropylmethoxy group. This small, rigid carbocycle can significantly impact a molecule's conformational rigidity, metabolic stability, and interaction with biological targets. Specifically, the cyclopropyl group can act as a "metabolic shield," preventing enzymatic degradation at adjacent positions, and its unique electronic properties can influence binding affinity and selectivity.
Derivatives of this core are particularly prominent in the field of epigenetics, specifically as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in many cancers.[4][5] Patents in this space often feature a cyclopropylamine or a related motif as a key pharmacophore that interacts with the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[4][5] Understanding this established link is the first step in charting the patent landscape.
Deconstructing the Patent Landscape
A thorough patent landscape analysis is the cornerstone of any novelty assessment.[6] This process involves more than just searching for a specific chemical structure; it requires a deep dive into the claims to understand the protected chemical space.[7]
Key Areas of Patent Focus:
-
Markush Structures: Patents rarely claim a single molecule. Instead, they use Markush structures, generic representations that encompass a multitude of related compounds. An analysis of patents related to LSD1 inhibitors, for instance, reveals broad claims covering various substitutions on the cyclohexanamine core.[8]
-
Substitution Patterns: The novelty of a derivative often lies in the nature and position of its substituents. A systematic analysis involves mapping the claimed substitutions on the core scaffold.
-
Therapeutic Applications: While many patents target oncology, novel applications in other areas, such as central nervous system disorders, could represent a "white space" opportunity.[7][8]
The following table summarizes a representative analysis of the patent landscape for inhibitors featuring the core cyclohexanamine scaffold.
| Patent/Application No. | Assignee (Representative) | Core Scaffold Variation | Claimed Therapeutic Use |
| US8853408B2 | Oryzon Genomics | Cyclopropylamines linked to heterocyclic systems | Cancer Therapy[4] |
| US20150291577A1 | Takeda Pharmaceutical | Substituted cyclopropanamine compounds linked to various ring systems | Cancer, Central Nervous System Diseases[8] |
| US10265279B2 | Oryzon Genomics | Combinations of LSD1 inhibitors with other agents | Solid Tumors, Small Cell Lung Cancer[9] |
This analysis reveals that while the core amine is often part of a cyclopropylamine moiety for LSD1 inhibition, the novelty is frequently driven by the complex heterocyclic systems attached to it. A truly novel derivative might therefore explore different linking chemistries or entirely new appended moieties.
Figure 1. Common points of variation on the core scaffold.
Experimental Validation: From Hypothesis to Data
Patent claims must be supported by data. To challenge existing patents or file a new one, a researcher must provide evidence of novel and non-obvious properties. This requires a well-designed experimental plan.
Workflow for Novelty Assessment
The following workflow outlines a logical progression from initial concept to robust data package.
Figure 2. Experimental workflow for assessing chemical novelty.
Protocol 1: Synthesis of a Hypothetical Novel Derivative
Objective: To synthesize a novel derivative, N-(trans-4-(cyclopropylmethoxy)cyclohexyl)-[10][11][12]triazolo[4,3-a]pyridin-3-amine, to illustrate a synthetic route not explicitly covered in major LSD1 inhibitor patents.
Rationale: This protocol utilizes a heterocyclic amine not commonly found in the primary patent literature for LSD1 inhibitors, thus exploring novel chemical space. The choice of a condensation reaction followed by oxidative cyclization is an efficient method for constructing the triazolopyridine ring system.
Materials:
-
This compound (starting material)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
Dimethylformamide (DMF), Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Boc Protection of the Amine:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add Boc₂O (1.1 eq) and DIPEA (1.2 eq).
-
Stir at room temperature for 4 hours until TLC indicates completion.
-
Work up with aqueous washes and purify by column chromatography to yield Boc-protected amine.
-
Causality: Boc protection prevents the primary amine from interfering with the subsequent coupling reaction.
-
-
Amide Coupling:
-
Dissolve the Boc-protected amine (1.0 eq) and 3-amino-[10][11][12]triazolo[4,3-a]pyridine (1.0 eq) in DMF.
-
Add BOP reagent (1.2 eq) and DIPEA (2.0 eq).
-
Stir at room temperature for 12 hours.
-
Extract the product with ethyl acetate, wash with brine, and purify by column chromatography.
-
Causality: The BOP reagent is a highly efficient coupling agent for forming the amide bond between the protected amine and the heterocyclic amine.
-
-
Boc Deprotection:
-
Dissolve the coupled product in DCM.
-
Add TFA (10 eq) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture in vacuo.
-
Neutralize with saturated sodium bicarbonate solution and extract the final product. Purify as needed.
-
Causality: TFA is a strong acid that cleanly cleaves the Boc protecting group to reveal the final primary amine product.
-
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro LSD1 Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of the novel derivative against human LSD1 enzyme.
Rationale: A quantitative measure of biological activity is essential to establish novelty and potential utility. An improvement in potency or a novel mechanism of action can be a strong basis for a patent claim.[13] This horseradish peroxidase (HRP)-coupled assay is a standard, reliable method for measuring LSD1 activity.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Known LSD1 inhibitor as a positive control (e.g., GSK-2879552)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5)
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the synthesized derivative in DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
-
-
Assay Reaction:
-
To each well of a 384-well plate, add:
-
2 µL of compound dilution (or DMSO for vehicle control).
-
10 µL of LSD1 enzyme solution.
-
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of H3K4me2 peptide substrate to initiate the reaction.
-
Incubate for 60 minutes at 37°C.
-
-
Detection:
-
Add 25 µL of a detection mixture containing HRP and Amplex Red to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Self-Validation: The reaction produces hydrogen peroxide, which is converted by HRP into a fluorescent signal with Amplex Red. The signal is directly proportional to enzyme activity.
-
-
Data Analysis:
-
Measure fluorescence intensity (excitation ~530 nm, emission ~590 nm).
-
Normalize the data using vehicle (0% inhibition) and positive control (100% inhibition) wells.
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
Assessing the novelty of a this compound derivative is a multifaceted process that integrates legal, chemical, and biological sciences. A superficial structural comparison is insufficient. True novelty is established by a deep understanding of the existing patent landscape, identifying unoccupied chemical or therapeutic space, and generating robust experimental data to support claims of new, non-obvious, and useful properties. By following a systematic approach of landscape analysis and empirical validation, researchers can confidently navigate the complex world of intellectual property and drive meaningful innovation in drug discovery.
References
- Google Patents. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
- Google Patents. US20200013486A1 - Design of molecules.
-
Wikipedia. TAAR1. [Link]
-
Request PDF. Synthesis and biological activity of cyclohexylamine derivatives. [Link]
-
Lead Sciences. This compound. [Link]
-
ResearchGate. Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. [Link]
- Google Patents. US8853408B2 - Cyclopropylamines as LSD1 inhibitors.
- Google Patents. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
-
PubMed. Patent landscape of small molecule inhibitors of METTL3 (2020-present). [Link]
- Google Patents.
-
CABI Digital Library. cyclohexane and its functionally substituted derivatives. [Link]
-
DrugPatentWatch. The Innovator's Compass: Navigating the Patent Landscape to Drive Pharmaceutical R&D and Secure Market Leadership. [Link]
-
PubMed. Synthesis and anticancer activity studies of cyclopamine derivatives. [Link]
-
bioRxiv. Pharmaceutical patent landscaping: A novel approach to understand patents from the drug discovery perspective. [Link]
-
ResearchGate. Synthesis of cis/trans 4‐substituted cyclohexylamine with different.... [Link]
- Google Patents. US20150291577A1 - Cyclopropanamine compound and use thereof.
-
CAS.org. Maximize opportunities with a patent landscape analysis. [Link]
-
PubMed. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. [Link]
-
PubMed Central. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maximize opportunities with a patent landscape analysis | CAS [cas.org]
- 7. drugpatentwatch.com [drugpatentwatch.com]
- 8. US20150291577A1 - Cyclopropanamine compound and use thereof - Google Patents [patents.google.com]
- 9. US10265279B2 - Combinations of LSD1 inhibitors for use in the treatment of solid tumors - Google Patents [patents.google.com]
- 10. CAS 2523-55-9: trans-4-Methylcyclohexylamine | CymitQuimica [cymitquimica.com]
- 11. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 12. TAAR1 - Wikipedia [en.wikipedia.org]
- 13. US20200013486A1 - Design of molecules - Google Patents [patents.google.com]
A Head-to-Head Comparison of Trans-4-(cyclopropylmethoxy)cyclohexanamine and Other Cyclohexylamine Derivatives for Drug Discovery
Cyclohexylamine derivatives are a cornerstone in modern medicinal chemistry, serving as crucial scaffolds in a wide array of therapeutic agents. Their rigid, three-dimensional structure allows for precise orientation of functional groups, enabling high-affinity interactions with biological targets. This guide provides a detailed head-to-head comparison of trans-4-(cyclopropylmethoxy)cyclohexanamine with a selection of other cyclohexylamine derivatives: the parent cyclohexylamine, trans-4-methylcyclohexylamine, and trans-4-(trifluoromethyl)cyclohexylamine.
This in-depth analysis is designed for researchers, scientists, and drug development professionals, offering insights into the synthesis, physicochemical properties, and potential biological activities of these compounds. By presenting available experimental data alongside in silico predictions, this guide aims to facilitate informed decisions in the selection and optimization of cyclohexylamine scaffolds for novel drug candidates.
Chemical Structures and Synthesis Overview
The core structure of the compounds discussed is the cyclohexylamine moiety. The derivatives differ in their substitution at the 4-position of the cyclohexane ring, which can significantly influence their physicochemical and biological properties.
| Compound | Structure |
| This compound | Image of this compound structure |
| Cyclohexylamine | Image of Cyclohexylamine structure |
| Trans-4-methylcyclohexylamine | Image of Trans-4-methylcyclohexylamine structure |
| Trans-4-(trifluoromethyl)cyclohexylamine | Image of Trans-4-(trifluoromethyl)cyclohexylamine structure |
Synthesis of Trans-4-Substituted Cyclohexylamine Derivatives:
The synthesis of trans-4-substituted cyclohexylamines often starts from a corresponding substituted cyclohexanone. A common synthetic route involves the reductive amination of the ketone. For this compound, the synthesis would likely begin with 4-(cyclopropylmethoxy)cyclohexanone.
Caption: General workflow for the synthesis of trans-4-substituted cyclohexylamines via reductive amination.
A key challenge in the synthesis is controlling the stereochemistry to obtain the desired trans isomer, which is often the thermodynamically more stable product. Purification techniques such as crystallization of salts can be employed to isolate the pure trans isomer[1]. For instance, a patented method for the synthesis of trans-4-methylcyclohexylamine involves the hydrogenation of p-toluidine, followed by separation of the cis and trans isomers[2]. Another approach for preparing trans-4-methylcyclohexylamine utilizes a rearrangement reaction of trans-4-methyl cyclohexanecarboxylic acid[3].
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug candidate, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
| Compound | Molecular Weight ( g/mol ) | Experimental pKa | Predicted pKa | Experimental logP | Predicted logP |
| This compound | 169.27 | - | 10.7 (ChemAxon) | - | 2.1 (ChemAxon) |
| Cyclohexylamine | 99.17 | 10.66 | - | 1.49 | - |
| Trans-4-methylcyclohexylamine | 113.20 | - | 10.8 (ChemAxon) | 2.22 | - |
| Trans-4-(trifluoromethyl)cyclohexylamine | 167.17 | - | 9.6 (ChemAxon) | - | 2.5 (ChemAxon) |
Predicted values were obtained using ChemAxon's pKa and logP predictors. Experimental values are from cited literature.
Analysis of Physicochemical Trends:
-
Basicity (pKa): The amino group on the cyclohexane ring confers basicity to these molecules. Cyclohexylamine has a pKa of 10.66, typical for a primary aliphatic amine. The introduction of an electron-donating methyl group in trans-4-methylcyclohexylamine is predicted to slightly increase the basicity. Conversely, the electron-withdrawing trifluoromethyl group in trans-4-(trifluoromethyl)cyclohexylamine is predicted to significantly decrease the basicity. The cyclopropylmethoxy group is predicted to have a minimal effect on the pKa compared to the parent cyclohexylamine.
-
Lipophilicity (logP): The logP value indicates the lipophilicity of a compound, which influences its ability to cross cell membranes. Cyclohexylamine has a logP of 1.49. As expected, the addition of alkyl and other lipophilic groups increases the logP. The predicted logP of this compound is higher than that of cyclohexylamine, suggesting increased lipophilicity. The trifluoromethyl group also increases lipophilicity.
Potential Biological Activities and Structure-Activity Relationships (SAR)
While no specific biological activity has been published for this compound, the cyclohexylamine scaffold is present in numerous biologically active molecules. The nature of the substituent at the 4-position plays a critical role in determining the biological target and activity.
For example, trans-4-methylcyclohexylamine has been identified as a potent inhibitor of spermidine synthase [4][5][6][7][8][9]. This enzyme is a key player in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Inhibition of spermidine synthase can lead to a depletion of spermidine and an accumulation of its precursor, putrescine, and has been explored as a potential anti-proliferative strategy.
The introduction of a trifluoromethyl group, as seen in trans-4-(trifluoromethyl)cyclohexylamine , is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability. This modification can also influence binding affinity to biological targets[10]. Compounds containing this moiety are often investigated for their potential as pharmaceuticals and agrochemicals[10].
The cyclopropylmethoxy group in This compound introduces a unique structural feature. The cyclopropyl ring is a known "bioisostere" for other groups and can introduce conformational rigidity. This substituent may confer selectivity for specific biological targets.
Predicted ADME Profile and Experimental Protocols
A favorable ADME profile is essential for a drug candidate's success. While experimental ADME data for these specific compounds is limited in the public domain, we can infer potential characteristics based on their physicochemical properties and describe standard experimental protocols for their determination.
In Silico ADME Predictions
Based on the predicted physicochemical properties, we can anticipate the following ADME trends:
-
Absorption: With predicted logP values in a favorable range for oral absorption, all the derivatives are likely to have good passive permeability across the intestinal membrane.
-
Distribution: The volume of distribution is expected to be influenced by the lipophilicity, with the more lipophilic derivatives showing broader distribution into tissues.
-
Metabolism: The primary amine is a potential site for metabolism by monoamine oxidases (MAOs). The substituents at the 4-position can also be sites of metabolism. For instance, the cyclopropyl group in this compound could be a substrate for cytochrome P450 enzymes, potentially leading to ring-opening and inactivation[11][12][13].
-
Excretion: The compounds and their metabolites are likely to be excreted renally.
Key Experimental ADME Assays
To experimentally determine the ADME properties of these cyclohexylamine derivatives, a standard battery of in vitro assays should be performed.
Experimental Workflow for In Vitro ADME Profiling:
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Open source application for small molecule pKa predictions [zenodo.org]
- 4. Online cheminformatics [chemoinfo.ipmc.cnrs.fr]
- 5. academic.oup.com [academic.oup.com]
- 6. Control of spermidine and spermine levels in rat tissues by trans-4-methylcyclohexylamine, a spermidine-synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific depletion of spermidine and spermine in HTC cells treated with inhibitors of aminopropyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of inhibitors of spermidine synthase and spermine synthase on polyamine synthesis in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. chemimpex.com [chemimpex.com]
- 11. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 13. scbt.com [scbt.com]
review of preclinical data for compounds synthesized from Trans-4-(cyclopropylmethoxy)cyclohexanamine
In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—are paramount to developing novel therapeutics. One such scaffold that has demonstrated considerable versatility is trans-4-substituted cyclohexanamine. While direct preclinical data for compounds synthesized from the specific starting material, Trans-4-(cyclopropylmethoxy)cyclohexanamine, is not extensively available in public literature, a comprehensive analysis of structurally related and clinically successful compounds reveals the therapeutic potential embedded within this chemical motif.
This guide provides a deep dive into the preclinical data of compounds featuring the trans-4-substituted cyclohexanamine core. We will focus primarily on Cariprazine , an approved antipsychotic, as a central case study. Its preclinical profile will be objectively compared with other agents built upon a similar framework, including selective dopamine D3 receptor modulators, to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the utility of this scaffold.
The Strategic Advantage of the Trans-Cyclohexanamine Core
The selection of a chemical scaffold is a critical decision in medicinal chemistry, dictated by its ability to present functional groups in a specific three-dimensional orientation to interact with biological targets. The trans-1,4-disubstituted cyclohexane ring offers a rigid, non-planar structure that minimizes conformational ambiguity, a desirable trait for achieving high target affinity and selectivity. This rigidity allows for precise positioning of pharmacophoric elements, which is crucial for optimizing interactions within a receptor's binding pocket.
The choice between cis and trans isomers is fundamental. The trans configuration, with substituents on opposite sides of the ring, generally provides a more linear and extended conformation, which can be advantageous for spanning binding sites or interacting with distinct sub-pockets of a receptor. This principle is exemplified in the compounds discussed herein, where the trans-cyclohexanamine core serves as a versatile anchor for building molecules with diverse pharmacological activities.
Central Case Study: Cariprazine - A Dopamine D3-Preferring Multi-Target Agent
Cariprazine is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[1] Its unique pharmacological profile, characterized by a preference for dopamine D3 over D2 receptors, is attributed in part to the trans-substituted cyclohexanamine moiety within its structure.
In Vitro Pharmacology: Receptor Binding and Functional Activity
The initial characterization of a drug candidate begins with its in vitro profile, defining its affinity and functional effects on its intended targets. Cariprazine exhibits a complex and potent binding profile.[2]
Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM) of Cariprazine and Related Compounds
| Receptor | Cariprazine | ABT-925 | BP-897 |
| Dopamine D3 | 0.085 - 0.3 | 1.6 | ~1 |
| Dopamine D2 | 0.49 - 0.71 | 71 | ~89 |
| Serotonin 5-HT1A | 1.4 - 2.6 | N/A | N/A |
| Serotonin 5-HT2B | 0.58 - 1.1 | N/A | N/A |
| Serotonin 5-HT2A | 18.8 | N/A | N/A |
| Histamine H1 | 23.3 | N/A | N/A |
| Data compiled from multiple sources.[2][3][4][5][6] N/A indicates data not readily available. |
Cariprazine's approximately 10-fold higher affinity for D3 versus D2 receptors is a distinguishing feature among antipsychotics.[1] This D3 preference is hypothesized to contribute to its efficacy against the negative and cognitive symptoms of schizophrenia, which are poorly addressed by conventional D2-centric antipsychotics.[7] In functional assays, cariprazine acts as a partial agonist at both D2 and D3 receptors, as well as at serotonin 5-HT1A receptors.[2][8] This partial agonism is a key mechanistic aspect; it allows cariprazine to act as a functional antagonist in a hyperdopaminergic environment (as seen in psychosis) and as a functional agonist in a hypodopaminergic state (thought to underlie negative and cognitive symptoms).[1]
In comparison, ABT-925 is a selective D3 receptor antagonist with approximately 100-fold higher affinity for D3 over D2 receptors.[4] BP-897 is a D3 partial agonist that has been investigated for its potential in treating cocaine addiction.[9][10] These compounds highlight how modifications to the overall structure, while retaining a core amine feature, can tune selectivity and functional activity.
Experimental Protocol: In Vitro Receptor Binding Assay
The determination of binding affinities (Ki values) is a cornerstone of preclinical pharmacology. A self-validating system for such an assay ensures reliability and reproducibility.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor (e.g., human dopamine D3 receptor).
Methodology:
-
Cell Membrane Preparation:
-
HEK293 cells stably expressing the human dopamine D3 receptor are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a Bradford or BCA assay.
-
-
Competitive Radioligand Binding:
-
A constant concentration of a specific radioligand (e.g., [3H]-Spiperone or [11C]-(+)-PHNO) is incubated with the cell membranes.[10]
-
Increasing concentrations of the unlabeled test compound (e.g., Cariprazine) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand (e.g., haloperidol).
-
-
Incubation and Separation:
-
The mixture is incubated at a controlled temperature (e.g., 25°C) for a set time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioactivity.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validation System:
-
Positive Control: A known reference compound with established affinity for the target receptor is run in parallel to validate assay performance.
-
Kd Determination: The Kd of the radioligand is determined independently through saturation binding experiments to ensure the accuracy of the Cheng-Prusoff conversion.
-
Reproducibility: The assay is repeated on different days with independently prepared reagents to ensure inter-assay reproducibility.
In Vivo Efficacy: Animal Models of Schizophrenia
To assess the therapeutic potential of a compound, its efficacy must be demonstrated in relevant animal models. For antipsychotics, models that mimic certain aspects of schizophrenia are employed.
Phencyclidine (PCP)-Induced Deficits Model:
PCP, an NMDA receptor antagonist, induces behavioral changes in rodents that resemble the positive, negative, and cognitive symptoms of schizophrenia in humans. In a well-validated rat model, sub-chronic PCP administration leads to deficits in cognitive tasks and social interaction.[7]
-
Cognitive Enhancement: Cariprazine has been shown to dose-dependently improve PCP-induced deficits in operant reversal learning, a measure of cognitive flexibility.[7]
-
Negative Symptom Amelioration: In the social interaction test, cariprazine reversed the PCP-induced reduction in social engagement, suggesting efficacy against negative symptoms like social withdrawal.[7]
These preclinical findings provided a strong rationale for investigating cariprazine's effects on negative symptoms in clinical trials, where it subsequently demonstrated efficacy.[1]
Experimental Workflow: PCP Model for Schizophrenia
Caption: Workflow for the PCP-induced schizophrenia model.
Preclinical Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. Pharmacokinetic (PK) studies in preclinical species provide essential data to predict human PK and establish a safe and effective dosing regimen.
Table 2: Comparative Pharmacokinetic Parameters of Cariprazine in Preclinical Species
| Parameter | Rat | Dog | Monkey |
| Oral Bioavailability (%) | 52% | N/A | N/A |
| Tmax (h) | 0.5 - 1 | N/A | N/A |
| Terminal Half-life (h) | Cariprazine: ~4-7 days (in humans) | N/A | N/A |
| DCAR (metabolite): ~2-4 days (in humans) | |||
| DDCAR (metabolite): ~4-10 weeks (in humans) | |||
| Brain Penetration | Readily crosses the blood-brain barrier | Readily crosses the blood-brain barrier | Readily crosses the blood-brain barrier |
| Data compiled from multiple sources.[11][12][13] Note: Half-life data is from human studies due to its clinical relevance and long duration, which is a key characteristic. N/A indicates data not readily available in the searched literature. |
Cariprazine is characterized by rapid absorption and extensive distribution into tissues, including the brain.[11][12] A crucial aspect of its PK profile is the formation of two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), which also possess high affinity for D3 and D2 receptors.[8] These metabolites have very long half-lives, contributing significantly to the overall therapeutic effect and allowing for once-daily dosing.[12]
Preclinical Safety and Toxicology
Rigorous safety evaluation is required before any compound can be tested in humans. In non-clinical toxicology studies, cariprazine was generally well-tolerated. However, some findings are noteworthy:
-
Phospholipidosis: Observed in the lungs of rats, dogs, and mice, associated with chronic inflammation.[12] Phospholipidosis is the accumulation of phospholipids in cells and is a common finding for cationic amphiphilic drugs. Its clinical relevance is often debated and requires careful risk assessment.
-
Cataracts: Noted in dog toxicology studies.[12]
-
Cardiovascular Safety: Preclinical studies for glimepiride, which shares the trans-cyclohexylamine motif, suggested a lower cardiotoxic potential compared to other sulfonylureas.[14][15] While not directly transferable to cariprazine, it points to the potential for favorable safety profiles within this chemical class.
-
Metabolic Profile: In clinical studies, cariprazine has shown a relatively neutral metabolic profile with mild weight gain.[16]
These preclinical findings guide the monitoring strategy in clinical trials to ensure patient safety. For instance, the long half-life necessitates careful dose titration and monitoring for potential accumulation-related side effects.
The Scaffold in Other Therapeutic Areas
The versatility of the trans-4-substituted cyclohexanamine scaffold is not limited to CNS disorders. Its presence in the synthetic routes of drugs for other indications underscores its value as a building block.
-
Glimepiride (Antidiabetic): The chemical structure of glimepiride, a sulfonylurea used to treat type 2 diabetes, includes a trans-4-methylcyclohexyl group.[14][15] This moiety is crucial for its interaction with the SUR1 subunit of the ATP-sensitive potassium channel in pancreatic beta cells, leading to insulin secretion.[14]
-
Fosinopril (Antihypertensive): The synthesis of Fosinopril, an ACE inhibitor, involves an optically active trans 4-cyclohexyl-L-proline intermediate. While not directly part of the final drug's core pharmacophore in the same way, its use in the synthesis highlights the utility of substituted cyclohexyl rings in creating complex, stereochemically defined molecules.
Conclusion: A Privileged Scaffold for Diverse Targets
While a direct, in-depth preclinical review of compounds from this compound is limited by the available public data, the analysis of structurally analogous and clinically successful drugs provides compelling evidence for the utility of the trans-4-substituted cyclohexanamine scaffold.
The case of Cariprazine demonstrates how this motif can serve as an anchor for developing multi-target agents with complex pharmacological profiles, leading to therapeutic benefits across multiple symptom domains in complex disorders like schizophrenia.[1] Its D3-preferring, partial agonist activity is a direct result of the overall molecular architecture built upon this core.[2] Comparisons with more selective D3 modulators like ABT-925 and BP-897 further illustrate how the scaffold can be leveraged to achieve target selectivity.
For researchers and drug developers, the key takeaway is the proven potential of the trans-4-substituted cyclohexanamine framework. It offers a rigid, stereochemically defined platform for creating compounds that can be fine-tuned to interact with a variety of biological targets, from G-protein coupled receptors in the CNS to ion channels in the pancreas. Future exploration of novel substitutions on this scaffold, such as the cyclopropylmethoxy group, may unlock new pharmacological profiles with unique therapeutic advantages.
References
-
Stahl, S. M. (2021). Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety. CNS Spectrums, 26(3), 253-263. Available from: [Link]
-
Girgis, R. R., Slifstein, M., D'Souza, D., Lee, Y., Periclou, A., Ghanem, P., ... & Abi-Dargham, A. (2016). Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography. Psychopharmacology, 233(19-20), 3503–3512. Available from: [Link]
-
Kiss, B., Némethy, G., Fazekas, K., Lévay, G., Guld, K., Barabássy, Á., ... & Gyertyán, I. (2019). Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine. Drug Design, Development and Therapy, 13, 3223–3238. Available from: [Link]
- Google Patents. (n.d.). CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
-
Gyertyán, I., Kiss, B., Sághy, K., Laszlovszky, I., Farkas, B., Némethy, Z., ... & Szombathelyi, Z. (2015). Effects of cariprazine, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology. European Neuropsychopharmacology, 25(10), 1708-1719. Available from: [Link]
-
Stahl, S. M. (2024). D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside. Pharmaceuticals, 17(6), 698. Available from: [Link]
-
Gopalakrishnan, M., Bhatia, P., Griebel, G., & Tye, S. J. (2010). A double-blind, randomized, placebo-controlled study of the dopamine D₃ receptor antagonist ABT-925 in patients with acute schizophrenia. Journal of Clinical Psychopharmacology, 30(1), 79–83. Available from: [Link]
-
Charles, M. A., & Pan, C. Y. (1998). Preclinical studies of glimepiride. Drugs of today (Barcelona, Spain : 1998), 34(5), 391–400. Available from: [Link]
-
Pilla, M., Fuxe, K., & Heidbreder, C. A. (2002). BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction. CNS drug reviews, 8(3), 241–258. Available from: [Link]
-
Bioprojet. (2000). BP-897 Bioprojet. Drugs of the future, 25(8), 793. Available from: [Link]
-
Maeda, K., Sugino, H., Akazawa, H., Amada, N., Shimada, J., & Futamura, T. (2014). Brexpiprazole I: in vitro and in vivo pharmacology of a novel serotonin-dopamine activity modulator. Journal of Pharmacology and Experimental Therapeutics, 350(3), 635–648. Available from: [Link]
-
U.S. Food and Drug Administration. (2013). Pharmacology/Toxicology Review and Evaluation for Vraylar (cariprazine). NDA 204370. Available from: [Link]
- Newman, A. H., et al. (2025). Structure-Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor. ACS Chemical Neuroscience.
-
Davis, S. N. (1998). Preclinical studies of glimepiride. The American journal of medicine, 104(6A), 15S-19S. Available from: [Link]
-
Teva Canada. (2024). Fosinopril sodium Product Monograph. Retrieved January 20, 2026, from [Link]
-
Némethy, G., et al. (2008). P.3.d.015 Pharmacokinetics of RGH-188, a novel dopamine D3/D2 antagonist/partial agonist atypical antipsychotic, in rats and dogs. European Neuropsychopharmacology, 18, S456-S457. Available from: [Link]
-
DailyMed. (n.d.). FOSINOPRIL SODIUM- fosinopril tablet. Retrieved January 20, 2026, from [Link]
-
Al-Salami, H., et al. (2025). The Clinical Pharmacokinetics and Pharmacodynamics of Glimepiride—A Systematic Review and Meta-Analysis. Pharmaceuticals, 18(1), 122. Available from: [Link]
-
Kiss, B., et al. (2019). Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine. Semantic Scholar. Available from: [Link]
-
Fagiolini, A., et al. (2020). Treating schizophrenia with cariprazine: from clinical research to clinical practice. Real world experiences and recommendations from an International Panel. Vraylar. Available from: [Link]
- Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
-
De Hert, M., et al. (2012). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. CNS & Neurological Disorders - Drug Targets, 11(1), 1-11. Available from: [Link]
-
sanofi-aventis Canada Inc. (2014). Product Monograph - Amaryl (glimepiride). Retrieved January 20, 2026, from [Link]
-
Kiss, B., et al. (2019). Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine [Video abstract]. YouTube. Available from: [Link]
-
BioWorld. (1999). BP-897, a partial dopamine D3 receptor agonist with potential in treating cocaine dependency. Retrieved January 20, 2026, from [Link]
-
U.S. Food and Drug Administration. (2012). Clinical Pharmacology and Biopharmaceutics Review(s) for Vraylar (cariprazine). NDA 204370. Available from: [Link]
-
Earley, W., et al. (2019). Safety and Tolerability of Cariprazine in Patients with Schizophrenia: A Pooled Analysis of Eight Phase II/III Studies. Schizophrenia Bulletin, 45(Supplement_2), S205-S206. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9601226, Fosinopril. Retrieved January 20, 2026, from [Link]
-
Millan, M. J., et al. (2000). Evidence for antagonist activity of the dopamine D3 receptor partial agonist, BP 897, at... British Journal of Pharmacology, 131(4), 757–766. Available from: [Link]
-
Drugs.com. (n.d.). Glimepiride: Package Insert / Prescribing Information / MOA. Retrieved January 20, 2026, from [Link]
-
Szatmári, B., et al. (2020). Cariprazine Safety in Adolescents and the Elderly: Analyses of Clinical Study Data. Frontiers in Psychiatry, 11, 107. Available from: [Link]
-
De Berardis, D., et al. (2022). Functional and Symptomatic Improvement With Cariprazine in Various Psychiatric Patients: A Case Series. Frontiers in Psychiatry, 13, 911910. Available from: [Link]
-
VRAYLAR® (cariprazine). (n.d.). Efficacy for Schizophrenia. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine....
-
Searle, G., et al. (2010). Occupancy of dopamine D-2 and D-3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography. ResearchGate. Available from: [Link]
-
Durgam, S., et al. (2015). A clinical pharmacology study of cariprazine (MP-214) in patients with schizophrenia (12-week treatment). Neuropsychopharmacology, 40(13), 2919–2927. Available from: [Link]
- BioMarin. (2026). BioMarin Appoints Arpit Davé Chief Digital and Information Officer. Stock Titan.
-
Clinicaltrials.eu. (n.d.). Fosinopril Sodium – Application in Therapy and Current Clinical Research. Retrieved January 20, 2026, from [Link]
-
Durgam, S., et al. (2015). Clinical pharmacology study of cariprazine (MP-214) in patients with schizophrenia (12-week treatment). Semantic Scholar. Available from: [Link]
-
Richter, N., et al. (2013). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. Available from: [Link]
-
LiverTox. (2020). Fosinopril. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Available from: [Link]
Sources
- 1. Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A double-blind, randomized, placebo-controlled study of the dopamine D₃ receptor antagonist ABT-925 in patients with acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Evidence for antagonist activity of the dopamine D3 receptor partial agonist, BP 897, at human dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of cariprazine, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BP-897 Bioprojet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. access.portico.org [access.portico.org]
- 15. Preclinical studies of glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Trans-4-(cyclopropylmethoxy)cyclohexanamine: A Guide for the Drug Development Professional
For the researcher engaged in the fast-paced world of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond the synthesis flask. Proper management and disposal of research chemicals are paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of trans-4-(cyclopropylmethoxy)cyclohexanamine, a compound whose unique structural motifs—a cyclohexylamine core and a cyclopropylmethoxy side chain—necessitate a cautious and informed approach to its end-of-life management.
Understanding the Hazard Profile: A Synthesis of Structural Analogs and Prudent Assumption
A thorough review of available safety data for this compound reveals that it is classified as a skin and eye irritant. However, as experienced scientists, we must look beyond the immediate data for a single compound and consider the known hazards of its core functional groups. The presence of the cyclohexylamine moiety is a significant indicator of potential hazards. Cyclohexylamines are known to be corrosive, capable of causing severe skin burns and eye damage, and may be toxic to aquatic life.[1][2][3] Therefore, in the absence of comprehensive toxicological data for the specific molecule , it is imperative to handle and dispose of this compound with the assumption that it carries these more severe hazards.
The cyclopropylmethyl ether group, while generally stable, can undergo ring-opening reactions under certain conditions, although these are not typically relevant to standard disposal procedures.[4] The primary concern for disposal remains the basicity and potential corrosivity of the amine group.
Here is a summary of the known and inferred hazard profile:
| Hazard Classification | This compound | Inferred from Cyclohexylamine Analogs |
| Skin Corrosion/Irritation | Causes skin irritation | Causes severe skin burns and eye damage[1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Causes serious eye damage[1] |
| Aquatic Toxicity | Data not available | Very toxic to aquatic life with long lasting effects[2] |
| Acute Toxicity (Oral) | Data not available | Harmful if swallowed[2] |
Given this profile, this compound must be treated as a hazardous waste.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a singular action but a systematic process designed to mitigate risk at every stage. The following workflow provides a logical progression from the point of generation to final disposal.
Caption: Disposal workflow for this compound.
Experimental Protocol for the Disposal of this compound
Objective: To safely and compliantly dispose of waste this compound from a laboratory setting.
Materials:
-
Waste this compound (neat or in solution)
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
Lab coat
-
-
Designated hazardous waste container (e.g., high-density polyethylene (HDPE) or glass bottle with a secure cap)
-
Hazardous waste label
-
Secondary containment for the waste container (e.g., a plastic tub)
-
Access to a designated Satellite Accumulation Area (SAA)
Procedure:
Part 1: In-Lab Waste Collection
-
Waste Identification and Segregation:
-
At the point of generation, identify the waste as this compound.
-
This waste must be segregated from other waste streams, particularly acidic waste, to prevent a potentially vigorous acid-base reaction.
-
-
Selection of a Compatible Waste Container:
-
Choose a clean, leak-proof container made of a material compatible with amines. Glass or HDPE containers are generally suitable.
-
Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.
-
-
Proper Labeling of the Waste Container:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
-
Part 2: Waste Accumulation and Storage
-
Transfer to a Satellite Accumulation Area (SAA):
-
Once the in-lab waste container is full or no longer in use, securely close the lid.
-
Place the labeled container in a designated SAA within the laboratory. The SAA must be at or near the point of generation.
-
The waste container should be placed in secondary containment to capture any potential leaks.
-
-
Adherence to SAA Guidelines:
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.
-
Keep the waste container closed at all times, except when adding waste.
-
Ensure the SAA is in a well-ventilated area, away from sources of ignition and incompatible materials.
-
Part 3: Final Disposal
-
Request for Waste Pickup:
-
Follow your institution's or company's established procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
-
Documentation and Record Keeping:
-
Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal. This is crucial for regulatory compliance and waste minimization tracking.
-
-
Professional Disposal:
-
The collected waste will be transported and disposed of by a licensed hazardous waste management company. The most common method for amine waste is high-temperature incineration.
-
Spill Management: Immediate and Decisive Action
In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert:
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.
-
-
Don Appropriate PPE:
-
Before attempting to clean up a small, manageable spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
-
Contain the Spill:
-
Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to contain the spill. Do not use combustible materials like paper towels to absorb the neat chemical.
-
-
Neutralization (for dilute spills, with caution):
-
For very dilute aqueous spills, you may consider neutralization with a weak acid (e.g., citric acid solution) while monitoring the pH. However, for the neat compound or concentrated solutions, this is not recommended due to the potential for a strong exothermic reaction.
-
-
Collect and Dispose:
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cloth in the hazardous waste container.
-
Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.
-
The Rationale Behind the Protocol: A Commitment to Safety and Compliance
This disposal guide is built upon a foundation of established safety principles and regulatory requirements. The segregation of amine waste from acids is a critical step to prevent violent exothermic reactions. The use of designated and properly labeled waste containers is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States and similar legislation in other countries. The involvement of a licensed hazardous waste contractor ensures that the final disposal is conducted in an environmentally sound manner, typically through high-temperature incineration, which is an effective method for destroying organic amines.
By adhering to these procedures, researchers can not only ensure a safe laboratory environment but also uphold their professional responsibility to protect the broader environment.
References
-
Lead Sciences. This compound. [Link]
-
PubChem. (trans-4-Methoxycyclohexyl)amine. [Link]
-
Wikipedia. Cyclopentyl methyl ether. [Link]
-
Loba Chemie. Cyclopentyl methyl ether (CPME). [Link]
-
DC Chemicals. trans-4-Methylcyclohexanamine | 2523-55-9 | MSDS. [Link]
-
The Good Scents Company. cyclohexyl amine. [Link]
-
MDPI. The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. [Link]
-
PubMed. Environmental degradation of human metabolites of cyclophosphamide leads to toxic and non-biodegradable transformation products. [Link]
-
PubMed. Decamethylcyclopentasiloxane (D5) environmental sources, fate, transport, and routes of exposure. [Link]
-
PubMed. Review of the environmental fate and effects of two UV filter substances used in cosmetic products. [Link]
-
PubMed. Linking Triclosan's Structural Features to Its Environmental Fate and Photoproducts. [Link]
-
PubMed. Environmental fate and toxicology of chlorothalonil. [Link]
-
Sciencemadness Wiki. Safety when handling cyclohexylamine in non-industrial amounts. [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Trans-4-(cyclopropylmethoxy)cyclohexanamine
As researchers and drug development professionals, our work inherently involves handling novel chemical entities. While Trans-4-(cyclopropylmethoxy)cyclohexanamine presents opportunities for discovery, its structural similarity to other cyclohexylamine derivatives necessitates a cautious and methodical approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each protective measure. Our goal is to empower you with the knowledge to create a self-validating system of safety for every manipulation of this compound.
Hazard Assessment: An Expert's Inference
Our assessment is based on data for Cyclohexylamine , a closely related compound. Cyclohexylamine is classified as a flammable liquid that is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is suspected of damaging fertility[1]. It is strongly caustic, and inhalation can cause severe irritation and burns[2][3]. Given these precedents, we must handle this compound as a substance with a similar hazard profile: corrosive, toxic upon skin contact, and a severe respiratory and eye irritant.
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before any work begins, engineering and administrative controls must be in place.
-
Engineering Controls: All manipulations involving this compound—from weighing to reaction quenching—must be performed inside a certified chemical fume hood. The fume hood provides critical local exhaust ventilation to control and remove vapors, which we must assume are harmful.
-
Administrative Controls: Never work alone. Ensure an emergency shower and eyewash station are immediately accessible and have been recently tested. All personnel must be trained on the specific hazards of corrosive amines and the emergency procedures outlined in this guide[1].
Core PPE Requirements: A Rationale-Driven Approach
Choosing the correct PPE is a deliberative process based on the routes of exposure and the inferred hazards.
Dermal Protection: Preventing Skin Contact and Absorption
Because analogous amines are corrosive and toxic in contact with skin, dermal protection is paramount[1][4].
-
Gloves: A single pair of standard nitrile gloves is insufficient. The risk of rapid degradation and permeation by corrosive amines requires a more robust system.
-
Protocol: Double-gloving is mandatory. Wear a pair of nitrile gloves as the base layer, with a second, heavier-duty pair of chemical-resistant gloves (e.g., neoprene or butyl rubber) over them. This provides a dual barrier and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin[5]. Always inspect gloves for any signs of degradation or pinholes before use.
-
-
Laboratory Coat/Apron: A standard cotton lab coat is not enough to protect against splashes of a corrosive liquid.
-
Protocol: Wear a chemical-resistant apron made of rubber or a similar impervious material over a flame-resistant lab coat. This ensures that any spills are repelled and do not soak through to your personal clothing or skin.
-
Eye and Face Protection: Shielding Against Severe Damage
Cyclohexylamine derivatives are known to cause severe, potentially irreversible eye damage[6].
-
Protocol: Standard safety glasses are inadequate. You must wear tightly fitting chemical splash goggles that form a seal around the eyes[7]. Furthermore, for any procedure with a heightened risk of splashing (e.g., transfers, extractions), a full-face shield must be worn over the chemical splash goggles to protect the entire face.
Respiratory Protection: Guarding Against Irritation and Toxicity
Inhaling amines can severely irritate the nose, throat, and lungs[2]. While the fume hood is the primary control, respiratory protection is a necessary secondary measure, especially when handling larger quantities or if there is any potential for vapor release.
-
Protocol: For standard laboratory-scale operations within a fume hood, a respirator may not be required if the ventilation is adequate. However, for weighing solids outside of a containment hood, or if you experience any irritation, a NIOSH-approved respirator is necessary. An air-purifying respirator (APR) with an organic vapor/ammonia cartridge is the appropriate choice[4][8]. A facepiece fit test is required before using any respirator.
Operational Plan: A Step-by-Step Protocol
This protocol ensures that safety is integrated into every step of the workflow, from preparation to cleanup.
Step 1: Pre-Operation Safety Check
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Locate the nearest emergency shower and eyewash station. Confirm the path is clear.
-
Assemble all necessary PPE as detailed above.
-
Prepare a designated waste container for amine-contaminated materials.
Step 2: Donning PPE
-
Put on your lab coat and chemical-resistant apron.
-
Don the inner pair of nitrile gloves.
-
Don the outer pair of chemical-resistant gloves.
-
Put on your chemical splash goggles.
-
If required, put on your respirator and ensure a proper seal.
-
Put on the full-face shield if the procedure warrants it.
Step 3: Chemical Handling
-
Perform all work at least 6 inches inside the fume hood sash.
-
Use non-sparking tools and keep containers tightly closed when not in use[9].
-
In case of a minor spill inside the hood, use a chemical absorbent spill pad. Place the used pad in the designated hazardous waste container.
Step 4: Doffing PPE and Decontamination
-
With both pairs of gloves still on, clean any contaminated surfaces.
-
Remove the outer, contaminated gloves, turning them inside out. Dispose of them in the designated waste container.
-
Remove your face shield and/or goggles.
-
Remove your apron and lab coat.
-
With the inner gloves still on, wash your hands thoroughly with soap and water.
-
Remove the inner gloves and dispose of them.
-
Wash your hands again.
Data Presentation: PPE Selection Summary
| Task Scenario | Minimum Required PPE | Rationale |
| Weighing Milligram Quantities | Lab Coat, Double Gloves (Nitrile inner, Neoprene/Butyl outer), Goggles | Protects against incidental contact with small amounts of solid. |
| Preparing Solutions/Reactions | Chemical Apron over Lab Coat, Double Gloves, Goggles, Face Shield | High risk of splash from corrosive liquid. Face shield protects entire face. |
| Large-Scale Work (>5g) | Chemical Apron over Lab Coat, Double Gloves, Goggles, Face Shield, Respirator (Organic Vapor/Ammonia) | Increased quantity elevates the risk of significant vapor exposure. |
| Spill Cleanup | Full Chemical Resistant Suit, Double Gloves, Goggles, Face Shield, SCBA or appropriate APR | Maximum protection needed for direct contact and high vapor concentrations. |
Visualizing the Workflow
A logical workflow ensures that safety protocols are followed consistently. The following diagrams illustrate the decision-making process for PPE selection and the overall handling procedure.
Caption: PPE Selection Workflow based on task-specific risks.
Caption: Procedural flow from preparation to final waste disposal.
Disposal Plan: Cradle-to-Grave Responsibility
Safe disposal is a critical final step to protect yourself and the environment.
-
Waste Segregation: All materials contaminated with this compound, including gloves, absorbent pads, and empty containers, must be treated as hazardous waste[10]. They should be collected in a designated, clearly labeled, and sealed container that is compatible with amines[10][11].
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and list all chemical constituents, including "this compound"[11][12].
-
Disposal Procedure: Do not dispose of amine waste down the drain, as it can be harmful to aquatic ecosystems[10]. Follow your institution's specific procedures for hazardous waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) office[11].
By adhering to this comprehensive guide, you build a deep, trustworthy system of safety that extends beyond the product itself, ensuring that your innovative research is conducted with the highest standards of care and responsibility.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Cyclohexylamine. Retrieved from [Link]
-
Ammonia Safety PPE. (2024). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]
-
University of California, Santa Barbara Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). CYCLOHEXYLAMINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Cyclohexylamine. Retrieved from [Link]
-
U.S. Department of Agriculture. (n.d.). Cyclohexylamine. Retrieved from [Link]
-
Salim, S. R. S. (2021). Treatment of amine wastes generated in industrial processes. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]
-
Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
- Google Patents. (n.d.). US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
-
BASF. (2026). Safety Data Sheet - Amasil® 99. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
AdventHealth University. (n.d.). Hazardous Waste Management Manual. Retrieved from [Link]
Sources
- 1. nexchem.co.uk [nexchem.co.uk]
- 2. nj.gov [nj.gov]
- 3. ams.usda.gov [ams.usda.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. aksci.com [aksci.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. velsafe.com [velsafe.com]
- 9. trc-corp.com [trc-corp.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. my.ahu.edu [my.ahu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

